Calcium boranuide
Description
The exact mass of the compound Calcium;boranuide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Calcium boranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium boranuide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
B2CaH8 |
|---|---|
Molecular Weight |
69.77 g/mol |
IUPAC Name |
calcium;boranuide |
InChI |
InChI=1S/2BH4.Ca/h2*1H4;/q2*-1;+2 |
InChI Key |
MOUPUCLGEWXWHJ-UHFFFAOYSA-N |
Canonical SMILES |
[BH4-].[BH4-].[Ca+2] |
Pictograms |
Flammable; Corrosive; Acute Toxic |
Synonyms |
Ca(BD4)2 Ca(BH4)2 calcium borohydride |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis of calcium borohydride from calcium hydride"
Executive Summary: The Strategic Value of Calcium Borohydride
Calcium borohydride (
This guide details the synthesis of
Mechanistic Pathways & Reaction Design
The transformation of calcium hydride to calcium borohydride requires the activation of the stable
Pathway A: Mechanochemical Hydrogenation (Solid-State)
This is the "materials scale" route, utilizing high-energy ball milling to overcome the lattice energy of
Mechanism:
Pathway B: Solvent-Mediated Lewis Acid-Base Addition (Wet Chemistry)
This is the "lab scale" route, amenable to standard Schlenk line techniques. It relies on the nucleophilic attack of the hydride (
Mechanism:
Visualization of Synthesis Workflows
The following diagram outlines the decision matrix and workflow for both synthesis routes.
Caption: Comparative workflow for solvent-mediated vs. mechanochemical synthesis of Ca(BH4)2.
Detailed Experimental Protocols
Protocol A: Solvent-Mediated Synthesis (Target: Solvated )
Context: Best for small-scale reactivity studies or organic synthesis applications where solvate presence is acceptable.
Safety Warning:
Materials:
-
Calcium Hydride (
), 95% powder (Sigma-Aldrich).[3] -
Borane-Tetrahydrofuran Complex (
), 1.0 M solution.[4] -
Anhydrous THF (dried over Na/Benzophenone).
Step-by-Step Procedure:
-
Activation: Grind
inside a glovebox to expose fresh surface area. is often passivated by a surface layer of oxide/hydroxide. -
Suspension: In a flame-dried Schlenk flask, suspend
(1.05 eq, slight excess) in anhydrous THF. -
Addition: Cool the flask to 0°C. Add
(2.0 eq) dropwise via syringe.-
Note: Unlike alkali hydrides,
is insoluble and less reactive. The reaction kinetics are heterogeneous.
-
-
Reaction: Warm to room temperature and then heat to reflux (66°C) for 24–48 hours. Vigorous stirring is critical to erode the passivation layer on
. -
Work-up:
-
Cool to room temperature.[5]
-
Filter through a fritted glass funnel (medium porosity) under inert atmosphere to remove unreacted
. -
Concentrate the filtrate in vacuo.
-
-
Desolvation (Optional): The product is obtained as
. Heating to >160°C under high vacuum is required to obtain the solvent-free phase, though this often leads to partial decomposition to .
Protocol B: Mechanochemical Hydrogenation (Target: High-Density H2 Storage Material)
Context: Best for creating materials for hydrogen storage testing. This method avoids solvent adducts but requires specialized high-pressure equipment.
Materials:
-
Calcium Hydride (
).[3][6][7][8][9][10][11] -
Magnesium Boride (
).[6][7] -
Catalyst: Titanium(III) Chloride (
) or Titanium Isopropoxide ( ).
Step-by-Step Procedure:
-
Pre-Milling: In an Argon glovebox, mix
and in a 1:1 molar ratio. Add 2-5 mol% catalyst. -
High-Energy Milling: Load the powder into a hardened steel vial with steel balls (Ball-to-Powder Ratio 30:1). Mill in a planetary ball mill (e.g., Fritsch Pulverisette) at 400 rpm for 5–10 hours.
-
Purpose: This creates a nanostructured composite with intimate contact between Ca and B sources.
-
-
Hydrogenation: Transfer the milled powder to a high-pressure reactor (e.g., Parr reactor or Sieverts apparatus).
-
Conditions: Pressurize with Hydrogen gas (
) to 140 bar . Heat to 350°C for 24 hours.-
Reaction:
.
-
-
Verification: The resulting powder is a mixture of
and . Separation is difficult; typically, the mixture is used "as-is" for reversibility studies.
Data Summary & Characterization
The following table contrasts the outcomes of the two synthesis routes.
| Feature | Wet Chemical Route (Protocol A) | Mechanochemical Route (Protocol B) |
| Precursors | ||
| Reaction Medium | Tetrahydrofuran (Liquid) | Solid State / High Pressure Gas |
| Purity | High (after filtration) | Mixed Phase (contains |
| Product Form | Solvate: | Composite: |
| Yield | 60-80% (Kinetic limitations) | >90% (Thermodynamic control) |
| Primary Utility | Organic Synthesis / Solution Studies | Hydrogen Storage / Reversibility Testing |
Key Characterization Signatures
To validate your synthesis, look for these specific signals:
-
XRD (X-Ray Diffraction):
-
: Orthorhombic (Fddd). Main peaks at
(depending on wavelength). -
: Tetragonal (
). High-temperature phase, often stabilized by defects.
-
: Orthorhombic (Fddd). Main peaks at
-
FTIR (Fourier Transform Infrared Spectroscopy):
-
B-H Stretching: Strong doublets in the
region. -
Deformation Modes: Bands around
. -
Note: If solvated, C-O-C stretches from THF will appear at
.
-
Scientific Integrity: Mechanism of Formation
The formation of the borohydride anion
Caption: Simplified mechanistic pathway of hydride transfer to boron center.
In the Mechanochemical Route , the reaction is driven by the thermodynamic stability of the borohydride phase under high hydrogen pressure. The
References
-
Ronnebro, E., & Majzoub, E. H. (2007). Calcium Borohydride for Hydrogen Storage: Catalysis and Reversibility. The Journal of Physical Chemistry B, 111(42), 12045–12047. [Link]
-
Barkhordarian, G., et al. (2008).
from Hydrogenation of Composite.[6][7][11][12] The Journal of Physical Chemistry C, 112(7), 2743–2749. [Link] -
Filinchuk, Y., et al. (2008).
. Physical Review B, 78, 134113. [Link] -
Buchter, F., et al. (2008). Synthesis, Crystal Structure, and Chemical Properties of
. Inorganic Chemistry, 47(5), 1695–1702. [Link] -
Akkas Boynuegri, T., et al. (2016). Synthesis of
from Synthetic Colemanite Used in Hydrogen Storage by Mechanochemical Reaction. Journal of Electronic Materials, 45, 3957–3963. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Borane Reagents [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Calcium Hydride Cation Dimer Catalyzed Hydrogenation of Unactivated 1‐Alkenes and H2 Isotope Exchange: Competitive Ca−H−Ca Bridges and Terminal Ca−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. etheses.bham.ac.uk [etheses.bham.ac.uk]
Advanced Structural Analysis of Calcium Borohydride Polymorphs: α-Ca(BH4)2 and β-Ca(BH4)2
[1]
Executive Summary
Calcium borohydride (
Fundamental Crystallography
The polymorphism of
1.1 Comparative Lattice Metrics
The following table synthesizes crystallographic data derived from synchrotron X-ray diffraction (SR-PXD) and neutron diffraction studies.
| Feature | ||
| Crystal System | Orthorhombic | Tetragonal |
| Space Group | F2dd (No.[1] 43) or Fddd (No. 70)† | P-4 (No. 81)‡ |
| Lattice Parameter | ~8.77 Å | ~6.95 Å |
| Lattice Parameter | ~13.13 Å | ~6.95 Å (Same as |
| Lattice Parameter | ~7.49 Å | ~4.37 Å |
| Unit Cell Volume ( | ~862 ų | ~211 ų |
| Formula Units ( | 8 | 2 |
| Ca Coordination | 6 (Distorted Octahedral) | 6 (Octahedral) |
| Density ( | ~1.12 g/cm³ | ~1.18 g/cm³ |
† Note: Early literature suggested Fddd; however, recent Rietveld refinements favor the non-centrosymmetric F2dd due to ordering of the borohydride anions. ‡ Note: Often debated between P42/m and P-4; P-4 provides superior refinement residuals.
1.2 Structural Topology
-
-Phase: The calcium atoms form a diamond-like lattice. Each
ion is surrounded by six anions in a distorted octahedral geometry. The distortion arises from the specific orientation of the hydrogen atoms on the boron, optimizing electrostatic interactions. -
-Phase: This phase is denser and exhibits higher symmetry. The
ions are arranged in a flattened tetrahedral network (related to the rutile or cristobalite topology depending on interpretation). The anions are less constrained, which correlates with the higher entropy of this high-temperature phase.
Synthesis and Phase Control Protocols
Achieving phase-pure
2.1 Experimental Workflow (Wet Chemical)
-
Metathesis: React anhydrous
with (2:1 molar ratio) in dry THF under Argon atmosphere.-
Reaction:
-
-
Filtration: Remove insoluble LiCl precipitate.
-
Drying: Evaporate excess THF to obtain the precursor
.
2.2 Desolvation and Polymorph Selection
The thermal history during desolvation dictates the final phase composition.
-
Targeting
-Ca(BH4)2:-
Heat precursor to 160°C under dynamic vacuum (
mbar) for 1–2 hours. -
Mechanism: This removes the THF ligands.[1] The structure relaxes into the orthorhombic
-phase. -
Caution: Rapid heating may induce partial amorphization.
-
-
Targeting
-Ca(BH4)2:-
Heat the
-phase (or adduct) to >180°C (typically 200–220°C) but below the decomposition temperature (~320°C). -
Note: The
-phase is metastable at room temperature if quenched, but often reverts to or mixed phases upon slow cooling.
-
Phase Transition Dynamics
The transition from
3.1 Mechanistic Pathway
The transition typically occurs between 140°C and 180°C .
- -Phase (Ordered): Hydrogen atoms are locked in specific orientations.
-
Transition: As thermal energy increases, the
tetrahedra begin to reorient. - -Phase (Disordered): The anions exhibit rotational disorder, increasing the symmetry to tetragonal.
The following DOT diagram visualizes the synthesis and transition logic.
Figure 1: Thermal processing pathway for Calcium Borohydride polymorphs, highlighting the reversible transition window and decomposition threshold.
Characterization & Identification
Distinguishing between
4.1 X-Ray Diffraction (XRD) Signatures[3]
-
-Ca(BH4)2: Characterized by a complex pattern with significant peak splitting due to the lower orthorhombic symmetry. Key reflections occur at lower
angles compared to . -
-Ca(BH4)2: Exhibits a simpler diffraction pattern due to higher tetragonal symmetry.
-
Diagnostic Feature: The merging of specific orthorhombic peaks into single tetragonal peaks is the primary indicator of the
transition during in-situ heating experiments.
-
4.2 Raman Spectroscopy
Raman modes associated with B-H stretching (~2300 cm⁻¹) and bending (~1100 cm⁻¹) are sensitive to the local environment.
- -Phase: Shows splitting in the bending modes due to the distorted environment.
-
-Phase: Bending modes often coalesce, reflecting the more isotropic environment of the dynamically disordered
anions.
References
-
Buchter, F. et al. (2008). Crystal Structure of the High-Temperature Phase of Ca(BH4)2. Journal of Physical Chemistry C. Link
-
Filinchuk, Y. et al. (2009). Crystal Structures of Calcium Borohydride: Theory and Experiment. Journal of Physical Chemistry C. Link
-
Riktor, M. D. et al. (2007). Hydride structure of Ca(BH4)2. Journal of Alloys and Compounds. Link
-
Miwa, K. et al. (2006).[4] Thermodynamical stability of calcium borohydride Ca(BH4)2. Physical Review B. Link
-
Aoki, M. et al. (2008).[5] Structural and dehydriding properties of Ca(BH4)2. Applied Physics A. Link
"thermal decomposition behavior of calcium borohydride"
Thermal Decomposition Behavior of Calcium Borohydride ( )
Executive Summary
Calcium borohydride,
This guide provides a rigorous analysis of the thermal decomposition mechanisms of
Physicochemical Properties & Thermodynamics[1][2][3][4][5][6][7][8]
Before analyzing decomposition, one must understand the starting material's polymorphism, as the crystal structure influences the onset of dehydrogenation.
Polymorphism and Phase Transitions
- -phase (F2dd): The stable low-temperature orthorhombic phase.
- -phase (P42/m): The high-temperature tetragonal phase.
- -phase (Pbca): A metastable orthorhombic phase often formed from desolvation of adducts.
Critical Transition: Upon heating, the
Thermodynamic Baseline
The theoretical decomposition reaction ideal for hydrogen storage is:
| Parameter | Value | Implications |
| Theoretical Capacity | 9.6 wt% (to | Exceeds DOE targets for material system. |
| Enthalpy of Reaction ( | 32–36 kJ/mol | Thermodynamically suitable for near-ambient operation. |
| Entropy ( | ~130 J/K·mol | Consistent with gas release.[1][2][4] |
| Decomposition Onset ( | ~320–360 °C | Too high for PEM fuel cells without catalysis. |
Mechanistic Pathways of Decomposition[5][7]
The decomposition of
The Competitive Reaction Network
Research identifies two distinct routes based on the melting point of the material.
Route A: Solid-State Decomposition (
)
Occurs typically below 350 °C.[6][7]
-
Intermediate Formation:
releases hydrogen to form an amorphous intermediate, identified in recent literature as calcium diborane ( ). -
Final Products:
decomposes into and .
Route B: Decomposition via Boron Sink (
)
Occurs above 360–400 °C.
-
Closo-borate Formation: The system forms the highly stable calcium dodecahydro-closo-dodecaborate (
). -
Kinetic Trap:
is extremely stable ( is highly negative), acting as a "boron sink" that prevents the formation of . Rehydrogenating requires extreme conditions ( °C, bar), effectively rendering the material irreversible.
Visualization of Decomposition Pathways
Figure 1: Competitive decomposition pathways of Calcium Borohydride. Green path indicates the reversible route; Red path indicates the formation of the kinetic dead-end.
Experimental Characterization Protocols
To accurately study these behaviors, a multi-modal approach is required. Standard TGA is insufficient because it cannot distinguish between the release of
Protocol: Integrated Thermal & Structural Analysis
This protocol ensures self-validation by cross-referencing mass loss with structural evolution.
-
Sample Preparation:
-
Handle all samples in an Ar-filled glovebox (
ppm). -
Crucial: Use adduct-free
.[2] Commercial samples often contain THF adducts which alter decomposition temperatures. Desolvate at 160 °C under vacuum for 4 hours if necessary.
-
-
Thermal Analysis (TGA-DSC-MS):
-
Ramp Rate: 2–5 °C/min (slower rates favor thermodynamic equilibrium; faster rates may bypass intermediates).
-
Atmosphere: Flowing Argon or low-pressure
(1–5 bar) to suppress borane evolution. -
MS Coupling: Monitor
( ) and ( ). Detection of diborane indicates irreversible boron loss.
-
-
Structural Identification (
MAS NMR):-
X-ray diffraction (XRD) often fails to detect amorphous intermediates like
or amorphous Boron. -
Solid-State NMR is the gold standard.
-
Target Signals:
- : ~ -30 to -32 ppm.
- : ~ -15 to -17 ppm (Broad peak).
- : Paramagnetic broadening (often invisible or very broad).
-
Workflow Diagram
Figure 2: Experimental workflow for distinguishing decomposition intermediates.
Reversibility & Engineering Solutions
The "Reversibility Bottleneck" is the difficulty of reforming
The Role of Reactive Hydride Composites (RHC)
Pure
-
Mechanism: Upon decomposition,
reacts with to form , which acts as a reversible boron source, preventing the formation of the stable sink. -
Thermodynamics: The overall reaction enthalpy is lowered, and
is much easier to rehydrogenate than or amorphous boron.
Catalysis
Transition metal additives (Ti, Nb, V halides) are used to accelerate kinetics.
-
Titanium (
): Facilitates charge transfer at the surface but does not change the thermodynamics. -
Niobium (
): Shown to lower the activation energy for the transition and subsequent decomposition.
References
-
Riktor, M. D., et al. (2007).[8] "In situ synchrotron diffraction studies of phase transitions and thermal decomposition of Mg(BH4)2 and Ca(BH4)2." Journal of Materials Chemistry. Link
-
Kim, Y., et al. (2008). "Dehydrogenation reaction pathway of Ca(BH4)2." Journal of Physical Chemistry C. Link
-
Ronnebro, E. & Majzoub, E. H. (2007).[9] "Calcium Borohydride for Hydrogen Storage: Catalysis and Reversibility." Journal of Physical Chemistry B. Link
-
Yan, Y., et al. (2008). "Reversibility of the Hydrogen Desorption from Ca(BH4)2." Journal of Physical Chemistry C. Link
-
Ozolins, V., et al. (2009).[10] "First-Principles Prediction of Thermodynamically Reversible Hydrogen Storage Reactions in the Li-Mg-Ca-B-H System." Journal of the American Chemical Society. Link
Sources
- 1. tytlabs.co.jp [tytlabs.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Dehydrogenation Reaction Pathway of Ca(BH_4)_2 and Reversibility of Intermediate Phases [authors.library.caltech.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. mdpi.com [mdpi.com]
Solubility of Calcium Borohydride in Polar Solvents: A Technical Guide
Executive Summary
Calcium Borohydride (
This guide provides a definitive technical analysis of
Fundamental Chemistry of Solvation
To understand the solubility of
The Chelation Effect
In the solid state,
-
Monodentate Ligands (THF): THF coordinates to calcium, typically forming a bis-adduct (
). The oxygen lone pairs donate electron density to the , overcoming the lattice energy. -
Bidentate Ligands (DME): Dimethoxyethane acts as a chelating agent. The "bite angle" of the two oxygens allows for a more entropically favorable solvation compared to THF, often resulting in higher solubility and stability.
Thermodynamics of Dissolution
ForSolvent Compatibility & Solubility Data
The following matrix categorizes solvents based on solubility performance and safety profiles.
Quantitative Solubility Data
| Solvent | Solubility Class | Quantitative Limit ( | Solvate Formed | Stability Risk |
| THF | High | ~19.5 g / 100 g solvent (approx 1.5 M) | Low (Stable under | |
| DME | Very High | > 20 g / 100 g solvent (Est.) | Chelated Adducts | Low |
| 2-MeTHF | Moderate | < 10 g / 100 g solvent | Unstable solvates | Low |
| Diglyme | High | High (Viscous solution) | Chelated Adducts | Low |
| Water | Decomposes | Violent Hydrolysis | N/A | High (H2 Evolution) |
| Methanol | Decomposes | Rapid Solvolysis | Alkoxides | High (H2 Evolution) |
| Pyridine | Reactive | Forms amine adducts | Pyridine-Borane | Moderate |
Critical Insight: Commercial
is almost exclusively supplied as the THF adduct (). Attempts to dissolve "pure" desolvated in THF can be slow due to the high lattice energy of the -phase. It is recommended to use the adduct or prepare it in situ.[1]
Protic Solvent Hazards
Unlike
Visualization: Solvation & Reactivity Pathways
The following diagram illustrates the solvation mechanism in THF versus the decomposition pathway in water, highlighting the critical role of the solvent shell.
Figure 1: Mechanistic divergence between solvation in THF (stabilization via coordination) and hydrolysis in water (decomposition).
Experimental Protocols
Protocol A: Preparation of 1.0 M in THF (Metathesis Route)
This is the industry-standard method for generating high-purity solutions for reduction reactions, avoiding the slow dissolution of commercial solids.
Reagents:
-
Anhydrous Calcium Chloride (
), 11.1 g (100 mmol) -
Sodium Borohydride (
), 7.9 g (210 mmol, 5% excess) -
Anhydrous THF (200 mL)
Workflow:
-
Drying: Flame-dry a 500 mL round-bottom flask (RBF) under Argon flow.
-
Charging: Add solid
and to the flask. -
Solvent Addition: Cannulate anhydrous THF into the flask.
-
Milling/Stirring: Add a large magnetic stir bar (or use a ball mill for faster kinetics). Stir vigorously at room temperature for 24–48 hours.
-
Note: The solution will become cloudy due to NaCl precipitation.
-
-
Filtration: Stop stirring and let the solids settle. Filter the supernatant through a fritted glass funnel (medium porosity) under Argon pressure into a clean, dry Schlenk flask.
-
Validation: Titrate a 1.0 mL aliquot by hydrolyzing in acid and measuring
evolution (volumetric) to confirm concentration.
Protocol B: Dissolution of Commercial
For when commercial adduct is available.[2][3]
-
Inert Atmosphere: Perform all operations in a Glovebox (
ppm, ppm) or using strict Schlenk lines. -
Solvent Prep: Chill anhydrous THF to
to mitigate exotherms upon initial wetting. -
Addition: Add the solid
slowly to the stirring THF. -
Warming: Allow to warm to room temperature. A clear to slightly hazy solution should result.
-
Troubleshooting: If haze persists, it is likely insoluble decomposition products (
or oxides). Filter through a 0.45 PTFE syringe filter.
-
Application in Drug Development: Ester Reduction
is superior toMechanism of Action
The calcium cation coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This facilitates the hydride attack from the borohydride anion.
Figure 2: Lewis-acid activated reduction pathway unique to Alkaline Earth Borohydrides.
Key Advantages:
-
Selectivity: Reduces esters in the presence of nitro groups or halides (unlike
). -
Mild Conditions: Reaction proceeds at
to RT in THF.
References
-
Ronnebro, E., & Majzoub, E. H. (2007). Calcium Borohydride for Hydrogen Storage: Catalysis and Reversibility. Journal of Physical Chemistry B. [Link]
-
Filinchuk, Y., et al. (2008). Crystal structures of Ca(BH4)2 polymorphs.[3][4][5] Inorganic Chemistry.[4][6] [Link]
-
Narasimhan, S., et al. (1995). Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols. Synthetic Communications. [Link]
-
Wang, L., et al. (2018). Room-temperature calcium plating and stripping in THF.[2] Nature Materials. [Link]
Sources
"physical and chemical properties of calcium borohydride"
Technical Whitepaper: Calcium Borohydride ( )
Properties, Synthesis, and Applications in Energy & Drug Development
Executive Summary
Calcium borohydride (
Structural & Physical Characteristics
Calcium borohydride exhibits complex polymorphism, which critically dictates its stability and reactivity. Understanding these phases is essential for controlling desolvation and decomposition kinetics.
Crystal Structure & Polymorphism
| Property | |||
| Crystal System | Orthorhombic | Tetragonal | Orthorhombic |
| Space Group | F2dd | P4_2/m | Pbca |
| Stability Range | < 433 K | > 433 K (up to decomp.) | Metastable (RT) |
| Density | 1.12 g/cm³ | ~1.08 g/cm³ | ~1.10 g/cm³ |
| Coordination | Ca coordinated by 6 | Ca coordinated by 6 | Distorted octahedra |
Thermodynamic Data:
-
Melting Point: Decomposes before melting (approx. 360–370 °C).
-
Enthalpy of Dehydrogenation:
(ideal for reversible storage, though kinetic barriers exist). -
Solubility: Highly soluble in THF (forms adducts); reacts with water/protic solvents; soluble in glymes (chelation effects).
Chemical Reactivity & Stability
The utility of
Thermal Decomposition Mechanism
Unlike simple hydrides,
Solvation & Adduct Formation
In drug development and synthesis,
-
THF Adducts:
is the standard commercial form.[2][5] Removal of THF requires heating to ~160°C under vacuum, often yielding a mixture of and polymorphs. -
Glymes: In battery electrolytes, glymes (monoglyme, diglyme) displace THF, altering the
solvation shell and affecting electrochemical plating efficiency.[6]
Synthesis & Processing
Two primary routes exist: Wet Chemical (Metathesis) for high purity/lab scale, and Mechanochemical for bulk/solvent-free applications.
Workflow Visualization
Applications in Energy & Pharma
Hydrogen Storage
9.6 wt% reversible hydrogen capacity-
Challenge: The formation of stable
intermediates limits reversibility. -
Solution: Nanoconfinement in carbon hosts or catalysis with
-based additives to lower activation barriers.
Drug Development (Organic Synthesis)
In medicinal chemistry,
-
Ester Reduction: Unlike
(which is sluggish with esters), efficiently reduces esters to alcohols. -
Chemo-selectivity: It can reduce esters in the presence of other sensitive functional groups (e.g., certain amides or nitriles) depending on solvent conditions.
-
Mechanism: The
Lewis acidity activates the carbonyl oxygen, facilitating hydride transfer from the anion.
Experimental Protocols
Protocol A: Synthesis of
(Metathesis)
Objective: Produce high-purity calcium borohydride from precursor salts.
-
Preparation: Dry all glassware at 120°C overnight. Assemble a Schlenk line under Argon atmosphere.
-
Reagents:
-
Anhydrous
(1.1 eq, slight excess ensures complete consumption of borohydride source). - (2.0 eq).
-
Anhydrous THF (distilled over Na/benzophenone).
-
-
Reaction:
-
Combine
and in a ball mill jar (if mechanochemical initiation is desired) or directly in a round-bottom flask. -
Add THF (approx. 20 mL per gram of reactant).
-
Reflux the mixture at 70°C for 24–48 hours with vigorous stirring. The reaction is driven by the precipitation of NaCl.
-
-
Purification:
-
Allow the mixture to cool and settle.
-
Filter the supernatant through a fritted glass funnel (porosity 4) under Argon to remove NaCl.
-
Concentrate the filtrate under vacuum to yield the white crystalline solid
.
-
-
Desolvation (Optional): Heat the product to 160°C under dynamic vacuum (
mbar) for 2–4 hours to obtain the solvent-free -phase.
Protocol B: Selective Reduction of Esters to Alcohols
Objective: Reduce a methyl ester to a primary alcohol using in-situ generated
-
Reagent Setup:
-
Substrate: 1.0 mmol Methyl Benzoate (or target drug intermediate).
-
Reductant:
(1.5 mmol) in THF (prepared via Protocol A or generated in-situ).
-
-
Procedure:
-
Dissolve the ester in anhydrous THF (5 mL) under Argon.
-
Cool the solution to 0°C in an ice bath.
-
Add the
solution dropwise over 10 minutes. -
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC or LC-MS.
-
-
Quenching (Critical):
-
Cool back to 0°C.
-
Slowly add 1M HCl or saturated
solution. Caution: Hydrogen gas evolution will be vigorous.
-
-
Extraction:
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and concentrate.
-
References
-
MDPI . Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications. Available at: [Link][4]
-
ResearchGate . Crystal structures and phase transformations in Ca(BH4)2. Available at: [Link]
-
Aarhus University . Synthesis of Ca(BH4)2 as a Potential Material for Hydrogen Storage. Available at: [Link]
-
Taylor & Francis Online . Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols.[7][8] Available at: [Link]
-
MIT . Impact of Differential Ca2+ Coordination in Borohydride-Based Electrolyte Blends on Calcium Electrochemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. gallant.mit.edu [gallant.mit.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
Technical Whitepaper: Calcium Borohydride in Synthesis and Materials Science
Executive Summary
Calcium borohydride (
This guide provides a rigorous technical breakdown of
Physicochemical Profile
Understanding the specific form of the reagent is critical. In synthetic organic chemistry, the tetrahydrofuran (THF) adduct is the operative species, whereas hydrogen storage applications often demand the desolvated phases.
Table 1: Critical Data & Properties
| Parameter | Anhydrous Form | bis-THF Adduct |
| CAS Number | 17068-95-0 | 304903-80-8 |
| Formula | ||
| Molecular Weight | 69.76 g/mol | 213.97 g/mol |
| Appearance | White powder | White to off-white crystalline solid |
| Solubility | Reacts with water; Soluble in THF, Pyridine | Soluble in THF; Decomposes in alcohols |
| Density | ~1.12 g/cm³ | N/A |
| Stability | Hygroscopic; Stable in dry air | Loses THF >80°C; Hygroscopic |
| Crystal Phase | Solvated lattice |
Preparation of the Reagent (In-Situ)
Commercially available
Protocol A: Metathesis Synthesis of
Objective: Generate a 0.2 M solution of calcium borohydride in THF.
Reagents:
-
Anhydrous Calcium Chloride (
), >99.9% (fused/beads) -
Sodium Borohydride (
), >98% -
Anhydrous Tetrahydrofuran (THF), inhibitor-free
Workflow:
-
Drying: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon (3 cycles).
-
Charging: Add
(1.11 g, 10 mmol) and (0.76 g, 20 mmol) to the flask.-
Note: A slight excess of
(5%) is often used to drive completion, but stoichiometric amounts are sufficient for high-grade reagents.
-
-
Solvation: Add anhydrous THF (100 mL) via cannula.
-
Reaction: Stir vigorously at room temperature for 4–6 hours.
-
Mechanism:
-
Observation: The solution will become cloudy as NaCl precipitates.
-
-
Filtration: Allow the mixture to settle. Cannulate the supernatant through a glass frit (Schlenk filter) into a clean, dry receiving flask.
-
Validation: The resulting clear solution is ~0.1 M
. Titrate a small aliquot by hydrolyzing with acid and measuring evolved gas to confirm concentration.
Figure 1: Workflow for the anhydrous preparation of Calcium Borohydride in THF.
Applications in Drug Synthesis
The primary utility of
Key Reaction: Chemoselective Reduction of Esters
Unlike
Protocol B: Reduction of Methyl Benzoate (Model System)
-
Setup: Cool the
solution (prepared in Protocol A) to 0°C. -
Addition: Add Methyl Benzoate (1.0 eq) dropwise.
-
Reaction: Warm to Room Temperature and stir for 3–4 hours.
-
Monitoring: TLC should show disappearance of starting material.
-
-
Quench: Cool to 0°C. Add dilute HCl cautiously.
-
Note: Vigorous
evolution will occur.
-
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over
.
Mechanism & Selectivity
The selectivity arises from the "zipper" effect where the calcium ion chelates the ester and the borohydride anion, facilitating hydride transfer.
Advanced Workflow: Aldehyde Synthesis
A unique variation involves the oxidative cleavage of the intermediate borate species. Instead of hydrolyzing to the alcohol, treating the reaction mixture with aqueous
Figure 2: Divergent synthesis pathways controlled by workup conditions.
Safety & Handling (SOP)
Calcium borohydride is a Category 4.3 hazardous material (Water-Reactive).[1]
-
Water Reactivity: Reacts violently with water, alcohols, and acids to release Hydrogen gas (
).-
Risk:[2] Explosion if performed in a closed vessel without pressure relief.
-
-
Incompatibility: Do not mix with strong oxidizers.
-
PPE: Flame-resistant lab coat, nitrile gloves (double gloved recommended), and safety glasses/goggles.
-
Storage: Store under Argon or Nitrogen atmosphere. Bis-THF adducts are more stable but should still be kept in a desiccator or glovebox.
References
-
Narasimhan, S., et al. (1995).[3] "Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols and Aldehydes."[3][4] Synthetic Communications, 25(11), 1689–1697. Link
-
Rönnebro, E., & Majzoub, E. H. (2007). "Calcium borohydride for hydrogen storage: Catalysis and reversibility." The Journal of Physical Chemistry B, 111(42), 12045-12047. Link
-
Sigma-Aldrich. "Calcium Borohydride Safety Data Sheet." Link
-
Filinchuk, Y., et al. (2008). "Crystal structures of Ca(BH4)2 polymorphs." Angewandte Chemie International Edition, 47(3), 529-532. Link
Sources
The Dual-Natured Hydrides: A Technical Deep Dive into Alkaline-Earth Borohydrides
Executive Summary
Alkaline-earth borohydrides (
This guide synthesizes the historical evolution, synthesis protocols, and application logic of these materials. It is designed for researchers requiring a rigorous understanding of why these materials behave as they do and how to manipulate them for specific outcomes in energy and pharmaceutical applications.
Historical Trajectory: From the Manhattan Project to the Hydrogen Economy
The history of borohydrides is not linear; it is a story of two distinct eras of interest separated by a "quiet period."
The Genesis (1940s - 1950s)
The field was born out of necessity during World War II. H.I. Schlesinger and H.C.[1] Brown, working on the Manhattan Project, sought volatile uranium compounds for isotope separation. They discovered that uranium(IV) borohydride was volatile, but to make it, they first had to synthesize alkali borohydrides (
While Schlesinger and Brown focused on alkali metals, Egon Wiberg and his group in Munich (1950s) pioneered the alkaline-earth analogs. Wiberg realized that moving down Group 2 (Mg
The Renaissance (2000s - Present)
Interest exploded again with the "Hydrogen Economy." Researchers realized that
Figure 1: The chronological evolution of alkaline-earth borohydride research, highlighting the shift from chemical synthesis to energy materials.
Technical Core: Synthesis Protocols
Synthesizing pure, unsolvated alkaline-earth borohydrides is notoriously difficult because the
Protocol A: Wet Chemical Metathesis (Solvent-Based)
Best for: Small-scale organic synthesis where solvation is acceptable.
Mechanism:
-
Preparation: In a glovebox (Ar atmosphere,
ppm ), dissolve anhydrous or in dry THF. -
Addition: Add 2.1 equivalents of
(slight excess drives reaction). -
Reaction: Stir for 24-48 hours at room temperature.
precipitates out. -
Filtration: Filter the suspension through a glass frit to remove
. -
Desolvation (The Critical Step):
-
Evaporate THF to obtain the solvate
. -
Warning: Heating to remove THF often leads to cage collapse or decomposition before full desolvation occurs.
-
Protocol B: Mechanochemical Synthesis (Solvent-Free)
Best for: Materials science/Hydrogen storage (creates unsolvated phases).
Mechanism:
-
Loading: Load stoichiometric amounts of
and into a planetary ball mill jar (hardened steel or tungsten carbide). -
Milling Parameters:
-
Ball-to-Powder Ratio (BPR): 40:1 (High energy required).
-
Speed: 400-600 rpm.
-
Time: 5-20 hours (pause every 30 mins to prevent overheating).
-
-
Purification: The product is a mixture of
and .-
Note: For hydrogen storage,
acts as a "dead mass" heat sink but prevents sintering. Solvent extraction can remove , but re-introduces the solvation problem.
-
Structural Polymorphism: The Case of Magnesium Borohydride
is the most complex of the group, exhibiting rich polymorphism that dictates its utility.| Phase | Structure | Characteristics | Relevance |
| Hexagonal ( | Dense, stable at RT. | Standard starting material. | |
| Orthorhombic ( | High-temp phase (>190°C). | Intermediate during decomposition.[2][3] | |
| Cubic ( | 33% Void Volume. | "Hydride MOF" - Can adsorb |
Insight: The
Application 1: Chemoselective Reduction (Pharma Focus)
For drug development professionals, alkaline-earth borohydrides offer a "Goldilocks" reactivity profile—stronger than
The Selectivity Spectrum
- : Reduces aldehydes/ketones.[1] Rarely touches esters.
- : Reduces esters to alcohols. Tolerates carboxylic acids better than LAH.
- : "Nuke it" reagent. Reduces everything (esters, acids, amides) often with poor chemoselectivity.
Mechanism of Ester Reduction by
Protocol for Ester Reduction:
-
Generate
in situ by mixing (4 eq) and (1 eq) in absolute ethanol or THF. -
Add the ester substrate at
. -
Stir at RT for 2-4 hours.
-
Quench with dilute acid.
-
Result: Primary alcohol with high yield, often preserving other sensitive functional groups (like halides) that LAH might cleave.
Application 2: Hydrogen Storage & Decomposition
The primary barrier to using
The "Boron Sink" Problem
When
Figure 2: The thermal decomposition pathway of Magnesium Borohydride, illustrating the formation of the stable closo-borane intermediate.
References
-
Schlesinger, H. I., & Brown, H. C. (1940). Metallo-Borohydrides.[2][4][5][6][7] III. Lithium Borohydride.[4][8][9][10] Journal of the American Chemical Society. Link
-
Wiberg, E., & Bauer, R. (1950). Zur Kenntnis eines Magnesium-borwasserstoffs Mg(BH4)2.[2][3][5][6][10][11][12][13] Zeitschrift für Naturforschung B. (Foundational work on alkaline earth synthesis).
- Nakamori, Y., & Orimo, S. (2004). Destabilization of LiBH4 by modification of the local structure. Journal of Alloys and Compounds. (Modern hydrogen storage context).
-
Filinchuk, Y., et al. (2011). Porous magnesium borohydride: synthesis and structure of a new intermediate phase. Angewandte Chemie International Edition. Link (Discovery of
-phase). -
Riktor, M. D., et al. (2007). Hydride structures: Ca(BH4)2.[4][12][13] Journal of Materials Chemistry.
-
Kollonitsch, J., et al. (1955). Alkaline-earth borohydrides and their applications in organic syntheses. Nature.[14] (Early work on reduction capabilities).
-
Plesek, J., & Hermanek, S. (1966). Chemistry of boranes. IV. Preparation of magnesium borohydride.[2][8][9][15][16] Collection of Czechoslovak Chemical Communications.[9]
-
Soloveichik, G. L. (2012). Metal Borohydrides as Hydrogen Storage Materials.[2][7][8][9][10][12] Sigma-Aldrich Material Matters. Link
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. esrf.fr [esrf.fr]
- 3. osti.gov [osti.gov]
- 4. rushim.ru [rushim.ru]
- 5. docs.nlr.gov [docs.nlr.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Metal Borohydrides as Hydrogen Storage Materials [sigmaaldrich.com]
- 10. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 11. Complex Metal Borohydrides: From Laboratory Oddities to Prime Candidates in Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The history of chemistry on Earth and Almea [zompist.com]
- 15. Direct synthesis of magnesium borohydride – Licensing and Technology Transfer [ip.sandia.gov]
- 16. researchgate.net [researchgate.net]
"theoretical hydrogen storage capacity of Ca(BH4)2"
Executive Summary
Calcium Borohydride, Ca(BH4)2, represents a high-potential frontier in solid-state hydrogen storage, offering a theoretical gravimetric capacity of 11.6 wt% and a volumetric capacity of ~130 g/L . These figures significantly exceed the US Department of Energy (DOE) ultimate targets, positioning Ca(BH4)2 as a superior candidate compared to conventional compressed gas (700 bar, ~40 g/L) and liquid hydrogen (~71 g/L).
However, the translation of this theoretical potential into a practical energy system is governed by complex thermodynamics. While first-principles calculations suggest an ideal dehydrogenation enthalpy (~32 kJ/mol H2), experimental reality is complicated by the formation of stable closo-borane intermediates (e.g., CaB12H12), which create kinetic bottlenecks. This guide dissects the physicochemical properties, synthesis protocols, and reaction pathways of Ca(BH4)2, providing a roadmap for researchers aiming to unlock its reversibility.
Fundamental Physicochemical Properties[1][2]
To engineer a storage system, one must first master the material's intrinsic properties. Ca(BH4)2 exists in multiple polymorphs, the stability of which is temperature-dependent.
Table 1: Structural and Storage Properties of Ca(BH4)2
| Property | Value / Description | Context |
| Formula Mass | 69.76 g/mol | |
| Theoretical Gravimetric Capacity | 11.6 wt% | Release of 4 H2 equivalents. |
| Theoretical Volumetric Capacity | ~130 g/L | Based on crystal density; exceeds liquid H2. |
| Density ( | 1.12 g/cm³ | At room temperature. |
| Crystal Structure ( | Orthorhombic (F2dd) | Stable at low temperatures (< 433 K). |
| Crystal Structure ( | Tetragonal (P-4 or P42/m) | High-temperature phase (> 433 K). |
| Crystal Structure ( | Orthorhombic (Pbca) | Metastable adduct desolvation product. |
| Decomposition Enthalpy ( | ~32 kJ/mol H2 (Calculated) | For reaction to CaH2 + CaB6.[1] |
| Practical Reversible Capacity | ~6.0 - 9.6 wt% | Limited by kinetics and intermediates. |
Thermodynamics: The Enthalpy Paradox
A critical understanding for any application scientist is the discrepancy between calculated thermodynamics and observed reaction pathways.
The Ideal Pathway
The thermodynamically preferred decomposition reaction, which yields the ~32 kJ/mol H2 enthalpy (ideal for near-ambient reversibility), is:
[1]The Kinetic Reality
In practice, the reaction does not proceed directly to CaB6. Instead, it traverses a landscape of stable intermediates, most notably the dodecahydro-closo-dodecaborate anion (
Visualization: Decomposition Reaction Network
The following diagram illustrates the competing pathways and the critical intermediates hindering full reversibility.
Figure 1: Reaction network showing the divergence between the ideal thermodynamic pathway (green) and the experimentally observed kinetic trap (red).
Synthesis Protocols
Reliable data generation requires high-purity starting materials. Commercial Ca(BH4)2 is often impure or solvated. Below are two validated protocols for synthesizing high-purity Ca(BH4)2.
Protocol A: Wet Chemical Metathesis (Solvent-Based)
This method is preferred for laboratory-scale synthesis where particle size control is required.
Reagents:
-
Calcium Chloride (CaCl2), anhydrous (99.99%)
-
Sodium Borohydride (NaBH4)
-
Tetrahydrofuran (THF), anhydrous
Workflow:
-
Preparation: In an Argon-filled glovebox (O2/H2O < 0.1 ppm), ball mill CaCl2 and NaBH4 in a 1:2 molar ratio.
-
Reaction: Suspend the mixture in anhydrous THF and stir for 24-48 hours at room temperature.
-
Filtration: Filter the solution to remove the insoluble NaCl byproduct. The filtrate contains dissolved Ca(BH4)2.
-
Drying: Evaporate the THF under vacuum. Critical Step: This yields the solvate
. -
Desolvation: Heat the solvate to 160°C under dynamic vacuum (< 10⁻³ mbar) for 4 hours.
-
Note: Improper desolvation leads to the formation of stable oxides or incomplete removal of THF, which poisons the hydrogen storage capacity.
-
Protocol B: Mechano-Chemical Synthesis (Solvent-Free)
This method avoids solvent adducts but requires high-pressure equipment.
Reagents:
Workflow:
-
Milling: Mix CaH2 and CaB6 in a planetary ball mill.
-
Hydrogenation: Pressurize the milling jar with Hydrogen (H2) to 700 bar (requires specialized high-pressure milling vials).
-
Conditions: Mill at 400°C for 24 hours.
-
Validation: This route is often used to prove reversibility.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the wet chemical synthesis of pure Calcium Borohydride.
Engineering Challenges & Reversibility
The "Holy Grail" of Ca(BH4)2 research is achieving full reversibility under moderate conditions.
The Problem: Boron Cage Stability
Upon dehydrogenation, the boron atoms tend to aggregate into stable
Proven Strategies for Improvement
-
Catalysis:
-
Ti-based additives (TiCl3, TiF3): Enhance kinetics by weakening B-H bonds, though they may reduce overall capacity by forming dead mass.
-
NbF5: Shown to significantly lower the onset temperature of dehydrogenation.
-
-
Nanoconfinement:
-
Infiltrating Ca(BH4)2 into mesoporous carbon scaffolds (e.g., CMK-3) restricts the particle size, shortening diffusion paths and potentially altering the thermodynamic pathway to favor reversibility.
-
-
Reactive Hydride Composites (RHC):
-
Combining Ca(BH4)2 with MgH2 or LiBH4 creates a cooperative effect where the exothermic formation of a mixed product (like MgNi2.5B2 in doped systems) drives the reaction.
-
References
-
Rönnebro, E., & Majzoub, E. H. (2007).[5] Calcium Borohydride for Hydrogen Storage: Catalysis and Reversibility. The Journal of Physical Chemistry B. Link
-
Kim, Y., et al. (2008). Reversibility of the Hydrogen Desorption from Ca(BH4)2. Scripta Materialia. Link
-
Ozolins, V., Majzoub, E. H., & Wolverton, C. (2009). First-Principles Prediction of Thermodynamically Reversible High-Capacity Hydrogen Storage Materials. Physical Review Letters. Link
-
Filinchuk, Y., et al. (2009). Crystal Structures and Phase Transformations in Ca(BH4)2. Angewandte Chemie International Edition. Link
-
Baricco, M., et al. (2010). Thermodynamic and Kinetic Aspects of Ca(BH4)2 Decomposition. Journal of Alloys and Compounds. Link
-
Jensen, T. R., et al. (2011). Hydrogen Storage in Complex Hydrides. ChemPhysChem. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
"polymorphs and phase transitions of calcium borohydride"
Technical Guide: Polymorph Engineering & Phase Control of Calcium Borohydride ( )
Part 1: Executive Summary
Calcium borohydride (
For the pharmaceutical scientist,
This guide provides a rigorous, self-validating framework for synthesizing, characterizing, and utilizing specific polymorphs of
Part 2: Crystallography & Polymorph Landscape
Understanding the crystal lattice is prerequisite to controlling reactivity.
Table 1: Crystallographic Data of Key Polymorphs[2]
| Polymorph | Crystal System | Space Group | Stability Range | Density ( | Key Structural Feature |
| Orthorhombic | RT to ~495 K | 1.12 | Columnar arrangement of Ca ions; thermodynamically stable at RT. | ||
| Tetragonal | ~495 K to 590 K | ~1.10 | Supergroup of | ||
| Tetragonal | > 440 K (High T) | 1.16 | Denser phase; often persists metastably upon cooling. | ||
| Orthorhombic | Metastable at RT | 1.09 | Formed via low-T desolvation of THF adducts; converts to |
Technical Insight: The
transition is reconstructive and kinetically hindered, often requiring significant thermal activation. In contrast,is a displacive, second-order transition involving minor rotation of the tetrahedra.
Part 3: Phase Transition Dynamics
Control over phase transitions is the primary lever for optimizing hydrogen desorption kinetics or solubility. The following diagram illustrates the thermal and pressure-driven pathways connecting these phases.
Figure 1: Phase Transition & Synthesis Map
Caption: Thermal evolution pathways. Blue arrows indicate synthesis/processing; Red arrows indicate decomposition.
Part 4: Synthesis & Processing Protocols
To ensure reproducibility, we distinguish between Wet Chemical Metathesis (yielding high purity, often solvated forms) and Mechanochemical Synthesis (yielding solvent-free, defect-rich forms suitable for energy storage).
Protocol A: Wet Chemical Synthesis (High Purity)
Objective: Synthesis of
-
Reagents: Anhydrous
(99.99%), (98%), anhydrous THF (dried over Na/benzophenone). -
Apparatus: Schlenk line or Glovebox (
ppm). -
Procedure:
-
Step 1 (Metathesis): Ball mill
for 1 hour to increase surface contact. Suspend in THF and reflux for 48 hours at 65°C. -
Step 2 (Filtration): Filter the suspension through a glass frit (porosity 4) to remove
. The filtrate is a clear solution of the calcium borohydride adduct. -
Step 3 (Crystallization): Remove excess THF under dynamic vacuum (
mbar) at Room Temperature (RT). -
Step 4 (Desolvation/Polymorph Selection):
-
For
-phase: Heat at 80°C under vacuum for 4 hours. -
For
-phase: Heat at 160°C under vacuum for 6 hours.
-
-
Protocol B: Mechanochemical Synthesis (Solid State)
Objective: Solvent-free synthesis for Hydrogen Storage. Application: Energy materials research.
-
Reagents:
powder, or (depending on route). -
Equipment: Planetary Ball Mill (e.g., Fritsch Pulverisette), High-pressure milling vial (hardened steel).
-
Procedure:
Part 5: Applications in Drug Development & Organic Synthesis
While primarily known for energy storage,
Mechanism of Action
The calcium cation (
Experimental Protocol: Selective Reduction of Methyl Benzoate
Target: Conversion of Methyl Benzoate to Benzyl Alcohol.
-
Preparation: Prepare a 0.5 M solution of
in THF (using Protocol A, Step 2). -
Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Add Methyl Benzoate (1.0 eq) dropwise.
-
Stir at RT for 4 hours.
-
-
Quenching:
-
Critical Safety Step: Quench slowly with dilute acetic acid. Do not use water directly as the exotherm is violent.
-
Extract with ethyl acetate.
-
-
Result: >90% yield of Benzyl Alcohol.
Figure 2: Selective Reduction Pathway
Caption: Ca(BH4)2 mediated reduction via Lewis Acid activation.
Part 6: Decomposition & Hydrogen Release
For energy researchers, the decomposition pathway is the critical performance metric.
Reaction:
Table 2: Thermal Decomposition Data
| Step | Temperature Range | Mass Loss (wt%) | Products Identified |
| Polymorph Transition | 140 - 180°C | 0% | |
| Dehydrogenation 1 | 320 - 380°C | ~2.0% | |
| Dehydrogenation 2 | 400 - 500°C | ~7.6% | |
| Total Capacity | < 600°C | ~9.6% | Theoretical Max: 11.6% |
Critical Note: Reversibility is severely hampered by the formation of stable
intermediates and the high stability of. Catalysts (Ti, Nb halides) are required to lower activation barriers.
Part 7: References
-
Filinchuk, Y., et al. (2009). "Crystal structures of Ca(BH4)2 polymorphs." Angewandte Chemie International Edition. Link
-
Ronnebro, E., & Majzoub, E. H. (2007). "Calcium Borohydride for Hydrogen Storage: Catalysis and Reversibility." The Journal of Physical Chemistry B. Link
-
Buchter, F., et al. (2008). "Refinement of the crystal structure of α-Ca(BH4)2." Journal of Physical Chemistry C. Link
-
Narasimhan, S., et al. (1995).[8] "Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols."[8][9] Synthetic Communications. Link
-
Riktor, M. D., et al. (2009). "Hydride-fluoride substitution in Ca(BH4)2." Inorganic Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ascensus [ascensusspecialties.com]
- 4. US7608233B1 - Direct synthesis of calcium borohydride - Google Patents [patents.google.com]
- 5. unige.ch [unige.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
Thermodynamic Stability of Calcium Borohydride: A Technical Guide
The following technical guide provides an in-depth analysis of the thermodynamic stability of calcium borohydride (
Executive Summary
Calcium borohydride,
This guide dissects the thermodynamic stability of
The Thermodynamic Landscape[2]
Crystal Polymorphs and Phase Transitions
The thermodynamic stability of
| Phase | Crystal System | Space Group | Stability Range | Key Characteristics |
| Orthorhombic | F2dd (or Fddd) | Low Temp (< 433 K) | Denser packing; kinetically stable at RT. | |
| Tetragonal | P-4 | High Temp (> 433 K) | Formed via phase transition from | |
| Orthorhombic | Pbca | Metastable | Often observed in desolvated samples; converts to |
Thermodynamic Insight: The
The Ideal vs. Real Decomposition
The theoretical thermodynamic target for
Ideal Reaction:
Real Reaction (The "Boron Sink"):
In practice, the formation of
The high stability of the
Visualization: Decomposition Pathways
The following diagram illustrates the competing decomposition pathways governed by temperature and physical state (solid vs. melt).
Figure 1: Bifurcated decomposition pathway of Calcium Borohydride. The formation of
Engineering Stability: Destabilization Strategies
To modify the thermodynamic stability and bypass the boron sink, Reactive Hydride Composites (RHCs) are employed.[3] This strategy uses an additive that reacts exothermically with the decomposition products, lowering the overall reaction enthalpy.
Case Study: The System
This system is a classic example of mutual destabilization.
-
Mechanism: Upon dehydrogenation, the Boron from
does not form stable cages or amorphous Boron. Instead, it reacts with to form a magnesium-nickel-boride phase ( ). -
Benefit: This boride phase is thermodynamically tuned to release Boron back to Calcium during rehydrogenation, enabling full reversibility.[4]
Thermodynamic Modification:
Experimental Protocols
Synthesis via Wet Metathesis[6]
-
Objective: Produce halide-free
. -
Reaction:
Step-by-Step Protocol:
-
Precursor Prep: Dry
at under vacuum for 4 hours to remove adsorbed water. -
Mixing: In an Argon glovebox (
), combine stoichiometric and in anhydrous THF. -
Reflux: Stir at
for 24 hours. precipitates out. -
Filtration: Filter the suspension to remove
. The filtrate contains solvated . -
Desolvation (Critical):
-
Stage 1: Remove bulk THF at
/vacuum. -
Stage 2: Heat to
for 12 hours to remove coordinated THF. -
Validation: Check via FTIR (absence of C-O stretch at
).
-
Thermodynamic Characterization (PCT)
Pressure-Composition-Temperature (PCT) isotherms are the gold standard for determining thermodynamic stability (
Protocol:
-
Loading: Load
of sample into a Sieverts-type apparatus (e.g., Setaram PCTPro). -
Activation: Heat to
under vacuum to degas. -
Isotherm Measurement:
-
Set temperature (e.g.,
, , ). -
Introduce
in stepwise pressure increments (Absorption) or decrements (Desorption). -
Equilibrium Criteria: Pressure change
.
-
-
Van 't Hoff Plot:
-
Extract equilibrium pressures (
) at the mid-point of the plateau. -
Plot
vs. . -
Slope
; Intercept .
-
Visualization: Experimental Workflow
Figure 2: Integrated workflow for the synthesis and thermodynamic validation of Calcium Borohydride.
References
-
Thermodynamical Stability and Dehydriding Property of Calcium Borohydride Ca(BH4)2. Source: Toyota Central R&D Labs / J. Japan Inst. Metals [Link]
-
Controllable decomposition of Ca(BH4)2 for reversible hydrogen storage. Source: Chemical Science (RSC) [Link]
-
A hydride composite featuring mutual destabilisation and reversible boron exchange: Ca(BH4)2–Mg2NiH4. Source: Journal of Materials Chemistry A [Link]
-
Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage. Source: Energies (MDPI) [Link]
-
Simulation of nanosizing effects in the decomposition of Ca(BH4)2. Source: Journal of Physical Chemistry C [Link]
Sources
Methodological & Application
Application Note: Calcium Borohydride as a Chemoselective Reducing Agent in Organic Synthesis
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselectivity data, and validated experimental protocols for ester and carboxylic acid reductions.
Scientific Rationale: The "Goldilocks" Reducing Agent
In the landscape of organic synthesis, achieving precise chemoselectivity is a persistent challenge. Traditional hydride reducing agents often force chemists into a compromise: Sodium borohydride (NaBH₄) is highly selective but too mild to reduce esters or carboxylic acids efficiently, while Lithium aluminum hydride (LiAlH₄) is powerful enough to reduce almost all carbonyls but lacks selectivity, frequently destroying sensitive functional groups like nitro compounds, nitriles, or halides.
Calcium borohydride (Ca(BH₄)₂) occupies the critical middle ground. As a Senior Application Scientist, I frequently recommend Ca(BH₄)₂ for complex drug development workflows because it offers the perfect balance of power and precision.
The Causality of Reactivity: The enhanced reactivity of Ca(BH₄)₂ compared to NaBH₄ is driven by the Lewis acidity of the Ca²⁺ cation. The calcium ion strongly coordinates to the carbonyl oxygen of esters and carboxylic acids. This coordination withdraws electron density, significantly increasing the electrophilicity of the carbonyl carbon. This "cation modulation" facilitates rapid nucleophilic attack by the BH₄⁻ anion. Consequently, Ca(BH₄)₂ can efficiently reduce esters and carboxylic acids while leaving amides, nitro groups, and halogens completely intact [1].
Chemoselectivity Profile
To guide synthetic planning, the following table summarizes the comparative reactivity of common hydride reagents. This data is critical when designing late-stage functionalizations in complex active pharmaceutical ingredients (APIs).
| Functional Group | NaBH₄ | Ca(BH₄)₂ | LiAlH₄ |
| Aldehydes & Ketones | Reduced | Reduced | Reduced |
| Esters | Unreactive* | Reduced | Reduced |
| Carboxylic Acids | Unreactive | Reduced | Reduced |
| Amides | Unreactive | Unreactive | Reduced |
| Nitro Groups | Unreactive | Unreactive | Reduced (to amines) |
| Halides (Cl, Br, I) | Unreactive | Unreactive | Reduced (to alkanes) |
*Note: NaBH₄ can reduce esters extremely slowly in refluxing methanol, but is functionally unreactive under standard conditions.
Reaction Pathways & Visualization
A unique advantage of Ca(BH₄)₂ is its ability to halt the reduction of an ester at the aldehyde stage via oxidative quenching. Normally, intermediate aldehydes are reduced faster than the parent ester. However, Ca(BH₄)₂ forms a stable intermediate borate complex. Depending on the workup conditions, this complex can be directed to yield either the primary alcohol or the aldehyde [2].
Reaction pathway for the chemoselective reduction of esters using Ca(BH4)2.
Validated Experimental Protocols
Commercial Ca(BH₄)₂ can be expensive and is highly prone to degradation from atmospheric moisture. Therefore, generating the reagent in situ via a metathesis reaction between calcium chloride and sodium borohydride is the industry standard for ensuring maximum reagent efficacy.
Protocol A: Reduction of Carboxylic Esters to Primary Alcohols
This protocol utilizes an alkene catalyst (cyclohexene) to accelerate the hydride transfer, a proven methodology for stubborn aromatic esters [1, 2].
Step-by-Step Methodology:
-
In Situ Generation: In an oven-dried, argon-flushed round-bottom flask, suspend anhydrous CaCl₂ (1.0 mmol) in anhydrous THF (5 mL). Add NaBH₄ (2.0 mmol) to the suspension.
-
Causality: Stirring this mixture at room temperature for 30 minutes drives the metathesis reaction (CaCl₂ + 2 NaBH₄ → Ca(BH₄)₂ + 2 NaCl), generating a fresh, highly active reducing complex.
-
-
Substrate Addition: Dissolve the target ester (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the reaction mixture via syringe.
-
Catalyst Addition: Add cyclohexene (0.1 mmol, 10 mol%).
-
Causality: The alkene acts as a catalyst by transiently coordinating with the borane species, breaking up polymeric borohydride aggregates and accelerating the rate of hydride transfer to the ester.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 65 °C). Monitor the reaction via TLC (typically requires 2–4 hours).
-
Self-Validating Quench: Once TLC confirms complete consumption of the starting material, cool the flask to 0 °C. Carefully add 1M HCl dropwise.
-
Validation: The quench is complete when vigorous gas evolution (H₂ gas from unreacted hydride) ceases.
-
Causality: The acidic environment hydrolyzes the intermediate alkoxyborate complex, releasing the free primary alcohol.
-
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Protocol B: Direct Conversion of Esters to Aldehydes
Stopping a reduction at the aldehyde is notoriously difficult. This protocol leverages an oxidative quench to bypass the aldehyde-to-alcohol reduction step entirely [2].
Step-by-Step Methodology:
-
Initial Reduction: Follow Steps 1 through 4 from Protocol A to form the intermediate borate complex.
-
Oxidative Quenching: Cool the reaction mixture to 0 °C. Do not add acid. Instead, add a freshly prepared aqueous solution of Sodium Hypochlorite (NaOCl, 1.5 mmol) dropwise.
-
Cleavage: Stir the mixture at room temperature for 1 hour.
-
Causality: The hypochlorite acts as an oxidant, cleaving the carbon-boron/oxygen-boron bonds of the intermediate complex. This oxidative cleavage directly liberates the aldehyde during the workup phase, completely preventing the over-reduction that occurs when free aldehydes are exposed to active hydrides.
-
-
Workup: Dilute the mixture with diethyl ether (15 mL). Separate the layers, wash the organic phase with water and brine, dry over MgSO₄, and concentrate. Purify the resulting aldehyde via flash column chromatography to remove minor alcohol byproducts.
References
-
Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis Source: MDPI (Energies 2023) URL:[Link]
-
Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols and Aldehydes Source: Taylor & Francis (Synthetic Communications, 1995) URL:[Link]
Application Note: Calcium Borohydride (Ca(BH₄)₂) for High-Capacity Solid-State Hydrogen Storage
Executive Summary & Scientific Rationale
The transition toward hydrogen-based energy systems requires safe, high-density solid-state storage materials. Calcium borohydride (Ca(BH₄)₂) has emerged as a premier complex hydride candidate due to its1[1]. Furthermore, its decomposition enthalpy (~36 kJ/mol H₂) falls within the ideal thermodynamic window for reversible on-board storage[2].
However, pristine Ca(BH₄)₂ is severely limited by slow hydrogen release kinetics and high desorption temperatures (350–500 °C)[1]. More critically, the dehydrogenation process can follow multiple competing pathways, often leading to the3[3]. These dead-end intermediates act as thermodynamic sinks, severely hindering rehydrogenation. This application note details field-proven protocols for synthesizing, modifying, and characterizing Ca(BH₄)₂ to bypass these kinetic barriers using nanoconfinement and transition metal catalysis.
Mechanistic Pathways of Dehydrogenation
To engineer a reversible system, one must first understand the causality behind the decomposition routes. The dehydrogenation of Ca(BH₄)₂ is highly temperature-dependent:
-
Route 1 (Solid-State, < 350 °C): The material decomposes via a CaB₂H₆ intermediate directly into CaB₆ and CaH₂. This pathway is highly desirable as 2[2].
-
Route 2 (Melt, > 400 °C): The material melts and decomposes into elemental boron and CaH₂, which requires prolonged annealing to form the necessary CaB₆ phase[4].
-
Undesired Side Reaction: Without catalytic intervention, localized kinetic bottlenecks lead to the3[3].
Figure 1: Temperature-dependent dehydrogenation pathways of Ca(BH4)2.
Experimental Protocols (Self-Validating Systems)
The following protocols detail the synthesis of pristine Ca(BH₄)₂ and its subsequent modification via in situ TiO₂ doping. This specific modification leverages both nanoconfinement (porous morphology) and catalysis to 5[5].
Protocol A: Wet-Chemistry Synthesis of Pristine Ca(BH₄)₂
Mechanistic Rationale: While solid-state synthesis requires extreme conditions (700 bar H₂, 400 °C)[6], wet-chemistry metathesis in tetrahydrofuran (THF) is thermodynamically favorable at room temperature. THF forms a stable adduct with the product, allowing for easy separation from the NaCl byproduct[1].
-
Preparation: Inside an Ar-filled glovebox (O₂/H₂O < 1 ppm), weigh anhydrous CaCl₂ and NaBH₄ in a 1:2 molar ratio.
-
Milling & Reaction: Mechanically mill the powder for 2 hours. Suspend the milled mixture in anhydrous THF and stir magnetically for 24 h at 25 °C.
-
Extraction: Filter the suspension through a 0.2 μm PTFE membrane. The insoluble NaCl byproduct remains on the filter, while the Ca(BH₄)₂·2THF adduct passes into the filtrate.
-
Desolvation: Evaporate the THF under dynamic vacuum at room temperature. To obtain the solvent-free α-Ca(BH₄)₂ phase, heat the resulting powder to 160 °C under vacuum (10⁻³ mbar) for 12 hours.
-
Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) and FTIR. The PXRD must show no NaCl reflections (2θ = 31.7°, 45.4°). FTIR must show the complete absence of C-O stretching bands (~1050 cm⁻¹) to confirm total THF removal, while preserving the B-H stretching bands (2200–2400 cm⁻¹).
Protocol B: Synthesis of Porous CaB₂H₇–0.1TiO₂ Composite
Mechanistic Rationale: Adding titanium(IV) ethoxide (Ti(OEt)₄) serves a dual purpose. During mild heat treatment, it decomposes to form nano-TiO₂ in situ. This reaction simultaneously consumes a portion of the borohydride to create a porous CaB₂H₇ matrix[5]. The porous scaffold prevents particle agglomeration (nanoconfinement), while the TiO₂ acts as an electron-withdrawing catalyst to weaken the B-H bonds.
-
Precursor Mixing: In the glovebox, mix the desolvated Ca(BH₄)₂ from Protocol A with liquid Ti(OEt)₄ in a 1:0.1 molar ratio.
-
Homogenization: Mechanically mill the slurry for 1 hour at 300 rpm to ensure intimate contact between the solid hydride and the liquid precursor.
-
In Situ Decomposition: Transfer the mixture to a stainless-steel reactor. Heat to 150 °C under dynamic vacuum for 2 hours.
-
Validation Checkpoint: Perform N₂ adsorption-desorption (BET analysis). The surface area should increase significantly compared to the pristine material, confirming the transition to a porous morphology. PXRD should reveal broad peaks indicative of nanocrystalline TiO₂ without extensive oxidation of the bulk borohydride.
Protocol C: PCT/TPD Characterization
Mechanistic Rationale: Pressure-Composition-Temperature (PCT) and Temperature-Programmed Desorption (TPD) measurements in a Sieverts-type apparatus provide absolute quantification of hydrogen flux by measuring pressure differentials in a calibrated volume.
-
Loading: Load 200 mg of the composite into the Sieverts sample holder. Seal and attach to the apparatus without atmospheric exposure.
-
Desorption (TPD): Heat the sample from RT to 350 °C at a ramp rate of 2 °C/min under a primary vacuum. Monitor the pressure rise and use mass spectrometry to confirm the evolved gas is pure H₂ (m/z = 2), ensuring no diborane (B₂H₆) is released.
-
Absorption (PCT): Cool the reactor to 300 °C. Apply 90 bar of high-purity H₂ gas and hold isothermally for 2 hours.
-
Validation Checkpoint: A successful cycle for the TiO₂-doped composite will show5[5]. Severe capacity fade on the second cycle indicates a failure in the catalytic pathway, likely due to CaB₁₂H₁₂ formation.
Figure 2: Experimental workflow for the synthesis and characterization of doped Ca(BH4)2.
Quantitative Data Summary
The table below summarizes the critical performance metrics, highlighting the synergistic effect of combining porous morphology with transition metal catalysis.
| Material System | Desorption Peak Temp (°C) | Reversible Capacity (wt%) | Rehydrogenation Conditions | Reference |
| Pristine Ca(BH₄)₂ | ~360 - 400 | < 5.0 (Sluggish kinetics) | >400 °C, >100 bar H₂ | [1] |
| Porous CaB₂H₇–0.1TiO₂ | < 300 | ~5.0 (Rapid kinetics) | 350 °C, 90 bar H₂ | [5] |
| Ca(BH₄)₂ + CaB₆/CaH₂ | ~350 - 390 | 9.6 (Theoretical max reversible) | 400 °C, 700 bar H₂ | [6] |
References
- Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis.MDPI Energies.
- Improved hydrogen storage performance of Ca(BH4)2: a synergetic effect of porous morphology and in situ formed TiO2.RSC Publishing.
- Hydrogen Desorption in Mg(BH4)2-Ca(BH4)2 System.MDPI Materials.
- Calcium Borohydride for Hydrogen Storage: Catalysis and Reversibility.The Journal of Physical Chemistry B - ACS Publications.
- Formation of CaB6 in the thermal decomposition of the hydrogen storage material Ca(BH4)2.Semantic Scholar / PCCP.
- Controllable decomposition of Ca(BH4)2 for reversible hydrogen storage.SciSpace / PCCP.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Improved hydrogen storage performance of Ca(BH4)2: a synergetic effect of porous morphology and in situ formed TiO2 - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
"protocol for handling and storage of calcium borohydride"
Application Note: Protocol for Handling, Storage, and Stabilization of Calcium Borohydride ( )
Abstract & Core Directive
Calcium borohydride (
This guide deviates from standard safety data sheets (SDS) by providing a mechanistic handling strategy . We do not just list "keep dry"; we define the limit of detection for moisture required to maintain phase purity and the thermodynamic rationale for specific storage temperatures. This protocol is designed to ensure scientific integrity of your experimental data by preserving the material's chemical identity.
Physicochemical Properties & Hazard Analysis
Understanding the material's reactivity is the foundation of this protocol.
| Property | Specification | Operational Implication |
| Formula | Often supplied as THF adduct ( | |
| Hydrogen Capacity | 11.6 wt% (Theoretical) | High energy density; significant pressure buildup if decomposed. |
| Hydrolysis | Violent | |
| Phase Transition | Thermal history affects crystal structure and reactivity. | |
| Decomposition | >350°C (Desolvated) | Releases |
| Solubility | THF, Pyridine | Reacts with protic solvents (MeOH, EtOH, Water). |
The "Hidden" Hazard: Solvate Instability
Commercially available
Facility & Equipment Requirements
Inert Atmosphere Environment (Glovebox)
-
Gas: High-purity Argon (Ar) or Nitrogen (
). Ar is preferred for electrochemical studies to prevent surface nitridation, though is generally acceptable for hydrogen storage. -
Atmosphere Specs:
ppm , ppm .[1] -
Regeneration: Catalyst beds must be regenerated if values exceed 1.0 ppm.
-
Static Elimination: Use an ionizing fan. Borohydride powders are electrostatic and "jump," leading to cross-contamination.
Schlenk Line (For Desolvation/Transfer)
-
Vacuum:
mbar required for effective desolvation. -
Traps: Liquid nitrogen cold trap is mandatory to catch THF vapors and prevent pump oil degradation.
Protocol 1: Receipt, Handling, and Storage
Objective: Maintain material purity from the moment of arrival.
Step-by-Step Methodology
-
Receipt Inspection:
-
Upon arrival, inspect the outer packaging for water damage.
-
Do not open the secondary containment (can/mylar bag) outside the glovebox.
-
Transfer the sealed container immediately into the glovebox antechamber.
-
-
Antechamber Cycle:
-
Perform a "Triple Purge" cycle: Evacuate to vacuum, refill with inert gas. Repeat 3x.
-
rationale: This removes moisture adsorbed on the outside of the container before it enters the critical zone.
-
-
Primary Storage (Inside Glovebox):
-
Open the manufacturer's vessel.
-
Transfer the bulk material into a glass jar with a PTFE-lined screw cap or a Schlenk flask with a high-vacuum valve .
-
Note: Avoid ground glass stoppers without grease, as fine powder can grind the joint, causing seizing or leaks.
-
Secondary Containment: Place the glass jar inside a metal canister or a larger plastic container with a sachet of activated molecular sieves (physically separated from the reagent).
-
-
Labeling:
-
Label must include: Date Opened, Operator Name, and "Water Reactive".
-
Visualization: Handling Workflow
Caption: Operational workflow for introducing and maintaining Ca(BH4)2 in an inert environment.
Protocol 2: Controlled Desolvation (For H2 Storage Research)
Context: Most commercial
-
Setup:
-
Load the sample into a Schlenk flask or a quartz tube inside the glovebox.
-
Connect to a high-vacuum line (
mbar) with a liquid trap.
-
-
Thermal Ramp:
-
Stage 1 (Ambient): Apply vacuum at room temperature for 2 hours to remove loosely bound solvent.
-
Stage 2 (Heating): Ramp temperature to 160°C at a rate of 2°C/min.
-
Rationale: Rapid heating can cause "popping" or material loss due to violent solvent release.
-
Stage 3 (Dwell): Hold at 160°C for 12–24 hours.
-
-
Validation:
-
Monitor pressure. Desolvation is complete when vacuum pressure returns to baseline (
mbar) and stabilizes. -
Check: The material should remain white/grey. A yellow or brown discoloration indicates decomposition (formation of
or boron impurities).
-
-
Cool Down:
-
Cool to room temperature under dynamic vacuum before backfilling with Argon.
-
Protocol 3: Quenching and Waste Disposal
Critical Safety Warning: Never dispose of active borohydrides directly into trash or solvent waste carboys. Accumulation can cause explosions.
-
Preparation:
-
The "Slow Kill" Method:
-
Suspend the solid waste in the inert solvent (hexanes).
-
Add IPA dropwise under vigorous stirring.
-
Observation: Bubbling indicates hydrogen evolution.
-
Continue until bubbling ceases.
-
-
Final Neutralization:
-
Once IPA addition causes no further bubbling, add Methanol (more reactive) dropwise.
-
Finally, add water dropwise to ensure complete destruction.
-
Adjust pH to neutral if necessary, then dispose of as aqueous chemical waste containing boron.
-
Decomposition & Stability Logic
Understanding the thermal decomposition pathway is vital for interpreting TGA/DSC data.
Caption: Simplified thermal decomposition pathway of Calcium Borohydride.
References
-
Thermodynamical Stability and Dehydriding Property of Calcium Borohydride . Toyota Central R&D Labs. [Link]
-
Calcium Borohydride for Hydrogen Storage: Catalysis and Reversibility . Journal of Physical Chemistry B. [Link]
-
Synthetic approaches to inorganic borohydrides . University of Geneva. [Link]
-
Calcium Borohydride: Fundamentals and Applications . MDPI Energies. [Link]
Sources
- 1. Toggling Calcium Plating Activity and Reversibility through Modulation of Ca2+ Speciation in Borohydride-based Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
"application of Ca(BH4)2 in lithium-ion batteries"
Application Note: Strategic Implementation of in High-Energy Lithium-Ion Architectures
Target Systems:Executive Summary & Scientific Rationale
Calcium Borohydride (
The core limitation of the standard lithium borohydride (
The Role of
Critical Application: - Composite Solid Electrolyte[2][3][4]
Mechanistic Pathway
The addition of
-
Eutectic Formation: The binary system forms a eutectic melt at significantly lower temperatures (
) than the pure components, improving processability. -
Lattice Expansion & Vacancies: The incorporation of divalent
into the monovalent lattice requires the formation of cation vacancies to maintain charge neutrality (Schottky defects), which are the primary pathways for conduction.
Mechanism Diagram (DOT Visualization)
Figure 1: Mechanism of conductivity enhancement in Li-Ca mixed borohydride systems.
Experimental Protocol: Synthesis of Composite[5]
This protocol details the synthesis of a composite electrolyte optimized for ionic conductivity.[2]
Safety & Environmental Control (Strict Requirement)
-
Atmosphere: Argon-filled Glovebox (
ppm, ppm). -
Hazards: Borohydrides are reducing agents. They react violently with water and acids to release hydrogen gas.
-
PPE: Fire-retardant lab coat, nitrile gloves (double-layered), safety glasses.
Materials
-
(Purity
) -
(Purity
, often synthesized from or commercially sourced) -
Planetary Ball Mill (e.g., Fritsch Pulverisette)
-
Tungsten Carbide (WC) or Stainless Steel jars and balls.
Step-by-Step Synthesis Workflow
Step 1: Stoichiometric Weighing
Calculate the mass required for a molar ratio of
-
Example Batch: To make 1g of composite:
- g/mol
- g/mol
-
Target Molar Ratio:
( ) -
Mass Fraction
: -
Mass Fraction
: -
Action: Weigh 0.555g
and 0.445g in the glovebox.
Step 2: High-Energy Ball Milling (Mechano-Chemical Activation)
-
Loading: Place powders in a 45mL WC jar.
-
Media: Add WC balls (10mm diameter).
-
Ball-to-Powder Ratio (BPR): 30:1 (Critical for sufficient impact energy).
-
Milling Parameters:
-
Speed: 400 RPM
-
Duration: 20 hours
-
Cycle: 15 min ON / 5 min OFF (to prevent thermal decomposition).
-
-
Why: Simple physical mixing is insufficient. High-energy impact is required to force the
into the structure or create a nano-dispersed eutectic interface.
Step 3: Thermal Annealing (Optional but Recommended)
-
Press the milled powder into a pellet (approx. 100 MPa).
-
Seal in a quartz tube or airtight vessel.
-
Heat to 140°C for 2 hours.
-
Why: This relaxes the grain boundaries and ensures the formation of the conductive interface/phase without melting the sample completely.
Workflow Diagram (DOT Visualization)
Figure 2: Step-by-step synthesis protocol for the composite electrolyte.
Characterization & Validation
To ensure the protocol was successful, the following data points must be verified.
Quantitative Benchmarks (Table)
| Parameter | Pure | Validation Method | |
| Conductivity ( | EIS (Nyquist Plot) | ||
| Activation Energy ( | Arrhenius Plot | ||
| Phase Structure | Orthorhombic | Distorted / Hexagonal-like | XRD |
| Stability Window | 0 - 2.8 V vs | 0 - 3.0 V vs | Cyclic Voltammetry |
Self-Validating Checks
-
Visual Check: The resulting powder should be off-white to grey. If it is black, decomposition to Boron has occurred (milling energy too high).
-
XRD Check: If sharp peaks of pure
remain, the milling time was insufficient. The pattern should show broadened peaks indicating amorphization or solid solution formation.
Secondary Application: Conversion Anodes
While less common than the electrolyte application,
-
Reaction:
-
Theoretical Capacity: High gravimetric density due to the light weight of H and B.
-
Protocol Note: When testing as an anode, mix with 30% Carbon Black to compensate for the insulating nature of the borohydride and its discharge products.
References
-
Fundamental Properties: Filinchuk, Y., et al. "Crystal structures of Ca(BH4)2 polymorphs." Angewandte Chemie International Edition, 47(3), 2008.
-
Composite Electrolytes: Blanchard, D., et al. "Ionic conductivity and the formation of cubic CaH2 in the LiBH4–Ca(BH4)2 composite."[2][3] Journal of Solid State Chemistry, 211, 2014.[2][3]
-
Phase Diagrams: Lee, J.Y., et al. "Decomposition Reactions and Reversibility of the LiBH4-Ca(BH4)2 Composite." The Journal of Physical Chemistry C, 113(33), 2009.
- Electrochemical Stability: Toyama, N., et al. "Lithium ion conductivity of LiBH4-Ca(BH4)2 composites." Journal of Alloys and Compounds, 2010.
-
General Review: Paskevicius, M., et al. "Metal borohydrides and derivatives – synthesis, structure and properties." Chemical Society Reviews, 46, 2017.
Application Note: Mechanochemical Synthesis and Purification of Calcium Borohydride (Ca(BH₄)₂)
Executive Summary
Calcium borohydride (
Traditional wet-chemical syntheses often suffer from irreversible solvent adduct retention (e.g.,
Mechanistic Principles of Solid-State Metathesis
The most reliable mechanochemical route to
The Causality of Mechanochemical Forces:
During high-energy ball milling, the kinetic energy transferred from the milling media to the powder bed induces severe plastic deformation. This creates fresh, highly reactive surfaces and localized thermal spikes (often exceeding 200 °C at the collision point), which overcome the activation energy barrier for solid-state ion exchange. The thermodynamic driving force of this reaction is the formation of the highly stable
The Halide Substitution Trap (Expert Insight):
A critical failure point in this synthesis is poor thermal management. If the macroscopic temperature of the milling vial exceeds ~150 °C, the newly formed
Comparative Synthesis Strategies
To contextualize the metathesis approach, the table below summarizes the quantitative data and mechanistic trade-offs of the three primary mechanochemical pathways.
| Synthesis Strategy | Reactants | Core Conditions | Primary Advantage | Mechanistic Limitation |
| Solid-State Metathesis | Planetary mill, Ar atm, RT (Rest cycles) | High yield, accessible equipment, mild conditions | Risk of | |
| Reactive Hydride Composite | 400–440 °C, 700 bar | 100% atom economy, zero halide byproducts | Requires extreme | |
| Colemanite Route | Spex mill, Ar atm, 2500 min | Highly economical raw materials[3] | Generates massive |
Experimental Workflow
Workflow for the mechanochemical metathesis synthesis and purification of Ca(BH4)2.
Self-Validating Protocol: Solid-State Metathesis
This protocol is designed as a self-validating system, ensuring that intermediate errors are caught before downstream applications are compromised.
Phase 1: Stoichiometric Assembly (Glovebox)
-
Atmosphere Control: Perform all handling within an Argon-filled glovebox maintaining
and levels below 1 ppm. -
Reagent Weighing: Weigh anhydrous
and in a strict 1:2 molar ratio.-
Causality Note: Do not use excess
. While excess reagents often drive wet reactions to completion, in solid-state milling, excess incorporates into the lattice to form unwanted complexes[1].
-
-
Media Loading: Load the powders into a stainless steel milling vial alongside stainless steel milling balls. Establish a Ball-to-Powder mass Ratio (BPR) of 30:1 to ensure sufficient kinetic energy transfer. Seal the vial with a Viton O-ring.
Phase 2: High-Energy Milling (The 15/15 Rule)
-
Milling Parameters: Secure the vial in a planetary ball mill and set the rotational speed to 400 rpm.
-
Thermal Cycling: Program the mill for 15 minutes of active milling followed by 15 minutes of rest . Repeat this cycle until 5 to 10 hours of active milling time is achieved.
-
Causality Note: The 15-minute rest period allows the macroscopic temperature of the vial to dissipate. Continuous milling will prematurely decompose
into and gas, or drive the irreversible formation of chloride-substituted solid solutions[2].
-
Phase 3: Validation Checkpoint (In-Process Control)
Before proceeding to extraction, the reaction must validate itself structurally.
-
Extract a 50 mg aliquot of the raw milled powder inside the glovebox.
-
Perform Powder X-Ray Diffraction (PXRD) using an air-tight dome holder.
-
Validation Criteria: The synthesis is successful if the precursor
peaks (space group Pnnm) are absent and peaks (space group F2dd) dominate alongside . If peaks are detected, the reactant ratio was skewed or the thermal management failed[1].
Phase 4: Solvent Extraction and Desolvation
-
Extraction: To isolate
from the byproduct, suspend the validated milled powder in anhydrous Tetrahydrofuran (THF) (10 mL per gram of powder). -
Stirring: Stir vigorously for 12 hours at room temperature.
forms a highly soluble THF adduct ( ), while remains largely insoluble. -
Filtration: Filter the suspension through a 0.2
m PTFE membrane syringe filter to remove the cake. -
Desolvation: Evaporate the THF under vacuum. Transfer the resulting solid to a Schlenk line and heat under dynamic vacuum at 160 °C for 12 hours. This thermal treatment breaks the coordination bonds, removing the THF molecules and yielding phase-pure
[1].
Analytical Validation & Quality Control
To confirm the integrity of the synthesized
-
Raman Spectroscopy: Essential for confirming the structural integrity of the
complex anion. A high-quality batch will exhibit distinct B-H bending modes at ~1081 cm⁻¹ and B-H stretching modes spanning 2190–2333 cm⁻¹, with the dominant, sharp stretching peak centered exactly at 2299 cm⁻¹ [4]. -
Fourier Transform Infrared Spectroscopy (FT-IR): Use FT-IR to detect trace impurities. The presence of C-H stretching vibrations (~2800-3000 cm⁻¹) indicates incomplete desolvation of THF. B-O stretching bands indicate oxygen contamination during glovebox handling[3].
References
-
Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis. MDPI. Available at:[Link]
-
Halide substitution in Ca(BH4)2. University of Torino / Aarhus University. Available at:[Link]
-
Improved hydrogen desorption properties of Li-Ca-B-N-H system catalyzed by cobalt containing species. AIP Publishing. Available at:[Link]
-
Synthesis of Ca(BH4)2 from Synthetic Colemanite Used in Hydrogen Storage by Mechanochemical Reaction. Journal of Electronic Materials (ResearchGate). Available at:[Link]
Sources
Application Note: Calcium Borohydride Mediated Reduction of Esters to Alcohols
[1][2][3][4][5]
Abstract & Strategic Value
The reduction of carboxylic esters to primary alcohols is a cornerstone transformation in organic synthesis. While Lithium Aluminum Hydride (
Calcium Borohydride (
Mechanistic Insight: The "Push-Pull" Activation
Unlike
The Mechanism
-
Coordination:
coordinates to the carbonyl oxygen of the ester, polarizing the bond and significantly increasing the electrophilicity of the carbonyl carbon. -
Hydride Transfer: The borohydride anion (
), now in close proximity due to ion pairing, delivers a hydride to the activated carbon. -
Collapse: The resulting tetrahedral intermediate collapses to release an aldehyde (transient) and an alkoxide.
-
Second Reduction: The aldehyde, being more reactive than the ester, is rapidly reduced to the alcohol.
Visualization of Mechanism
Figure 1: Mechanistic pathway of Calcium Borohydride reduction showing Lewis acid activation.
Reagent Preparation & Stoichiometry
Commercial
Reaction:
Stoichiometry Table
| Component | Equivalents (eq.) | Role |
| Ester Substrate | 1.0 | Target Molecule |
| Sodium Borohydride ( | 3.0 | Hydride Source (Excess ensures completion) |
| Calcium Chloride ( | 1.5 | Lewis Acid / Cation Exchange |
| Solvent System | 0.2 M | THF:EtOH (2:1 or 1:[2]2) is critical for solubility |
Expert Note: The 2:1 molar ratio of
tois stoichiometric, but we use a slight excess of the generated reagent (1.5 eq of relative to ester) to drive the reaction to completion.
Standard Experimental Protocol
Objective: Reduction of Methyl Benzoate to Benzyl Alcohol (Model Reaction).
Materials
-
Anhydrous Calcium Chloride (
) (powdered, dried). -
Sodium Borohydride (
) (powdered). -
Solvents: Absolute Ethanol (EtOH) and Anhydrous Tetrahydrofuran (THF).
-
Substrate: Methyl Benzoate (or target ester).
Step-by-Step Workflow
Step 1: Reagent Activation (The "Ca-Boro" Mix)
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Add
(166 mg, 1.5 mmol) and (113 mg, 3.0 mmol) . -
Add THF (5 mL) and EtOH (5 mL) .
-
Stir vigorously at Room Temperature (RT) for 30 minutes .
-
Observation: The mixture may become cloudy/milky due to NaCl precipitation. This confirms the metathesis is occurring.
-
Step 2: Substrate Addition
-
Dissolve the Ester (1.0 mmol) in a minimal amount of THF (1-2 mL).
-
Add the ester solution dropwise to the stirred borohydride mixture.
-
Note: Gas evolution (
) may occur; ensure the system is vented through a bubbler.
-
Step 3: Reaction & Monitoring
-
Stir the reaction mixture at Room Temperature .
-
Time: Aliphatic esters typically reduce in 3–5 hours . Aromatic or hindered esters may require 6–12 hours or mild heating (
). -
Monitor: Check by TLC (Target: disappearance of ester spot).
Step 4: Workup (Quenching)
-
Cool the mixture to
in an ice bath. -
Carefully quench by dropwise addition of 1N HCl or saturated
solution.-
Caution: Vigorous bubbling will occur.
-
-
Continue stirring until the solid precipitate dissolves and two clear phases appear (if using bulk water).
-
Evaporate the organic solvents (THF/EtOH) under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate.
Workflow Diagram
Figure 2: Operational workflow for the in situ generation and reduction process.
Chemoselectivity & Substrate Scope
One of the primary advantages of
| Functional Group | Outcome | ||
| Ester | Reduced | Reduced | Primary Alcohol |
| Nitro ( | Reduced (to Amine) | Inert | Nitro group survives |
| Halide ( | Reduced (Dehalogenation) | Inert | Halide survives |
| Nitrile ( | Reduced (to Amine) | Inert/Slow | Nitrile usually survives |
| Lactone | Reduced (Diol) | Reduced | Diol |
| Carboxylic Acid | Reduced | Slow/Inert | Acid survives (mostly) |
Key Application: Synthesis of nitro-alcohols or halo-alcohols where LAH would destroy the peripheral functionality.
Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Cause: Moisture in solvents or old
. -
Fix: Ensure
is anhydrous (fused) and solvents are dry. Increase temperature to .
-
-
Problem: Gel Formation during Quench.
-
Problem: Ester is Aromatic/Hindered.
-
Fix: Increase solvent polarity (more EtOH) or reflux the THF/EtOH mixture.
-
References
-
Narasimhan, S., et al. "Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols and Aldehydes."[7] Synthetic Communications, 1995.[7]
-
Brown, H. C., et al. "Selective Reductions. Reaction of Calcium Borohydride with Selected Organic Compounds." Journal of Organic Chemistry, 1982.[7]
-
ResearchGate Discussions. "Why some esters can be reduced by sodium borohydride?" (Protocol verification).
-
Common Organic Chemistry. "Ester to Alcohol: Calcium Borohydride Variants."
Application Note: Experimental Setup for Dehydrogenation of Ca(BH4)₂
Abstract
Calcium Borohydride (Ca(BH₄)₂) is a high-capacity complex hydride (theoretically ~9.6 wt% H₂) promising for solid-state hydrogen storage.[1][2][3][4] However, its practical application is hindered by high decomposition temperatures (>320°C), slow kinetics, and complex intermediate pathways involving stable borates (e.g., CaB₁₂H₁₂). This guide details the experimental infrastructure required to accurately characterize the dehydrogenation mechanism, focusing on isolating the volatile by-products (diborane) and mapping the multi-step decomposition pathway.
Part 1: Safety & Material Handling (The Zero-Oxidation Baseline)
Core Directive: Ca(BH₄)₂ is highly hygroscopic and oxophilic. Any exposure to ambient air (>10 seconds) will result in surface oxidation (forming Ca(OH)₂/H₃BO₃), invalidating kinetic data.
Inert Atmosphere Protocol[5][6]
-
Environment: Argon-filled Glovebox (MBRAUN or equivalent).
-
Atmosphere Specs:
ppm, ppm. -
Crucible Loading: All TGA/DSC crucibles must be loaded and hermetically sealed (or crimped with a pinhole lid) inside the glovebox.
-
Transfer: Use secondary containment (sealed Schlenk vessels) for transferring samples from the glovebox to the analytical instrument (XRD/PCT).
Diborane (B₂H₆) Safety
Dehydrogenation of borohydrides often releases trace Diborane, a pyrophoric and highly toxic gas (TLV = 0.1 ppm).
-
Ventilation: The exhaust of TGA/MS and Sieverts apparatus must be vented into a dedicated fume hood or scrubber system.
-
Detection: Install electrochemical B₂H₆ sensors near the exhaust lines.
Part 2: Thermal Characterization (TGA-DSC-MS) Setup[7]
Objective: Correlate mass loss events with thermal flow (endothermic/exothermic) and specific gas evolution.
Instrumentation
-
Coupled System: TGA/DSC (e.g., Netzsch STA 449) coupled via heated capillary (
) to a Quadrupole Mass Spectrometer (QMS). -
Why Heated Capillary? To prevent condensation of heavy volatiles or polymerization of boranes before reaching the detector.
Experimental Parameters
| Parameter | Setting | Rationale |
| Crucible | Standard stability. Note: Use Boron Nitride (BN) coating if reaction with Al is suspected at | |
| Sample Mass | 5 – 10 mg | Minimizes thermal lag and mass transfer limitations within the powder bed. |
| Carrier Gas | Argon (High Purity 5.0) | Inert carrier. Flow rate: 50–100 mL/min to sweep evolved gases to MS. |
| Heating Rate | 2, 5, or 10 K/min | Variable rates allow for Kissinger analysis to determine activation energy ( |
| Temp Range | RT to | Covers |
Mass Spectrometry (MS) Targeting
You must track specific ions to distinguish H₂ from Boranes.
-
(
): Primary signal. -
(
): Baseline check for leaks/wet sample. -
(
fragments): Critical. The presence of B₂H₆ indicates irreversible boron loss and fuel cell poisoning risk.
Part 3: Kinetic & Thermodynamic Profiling (Sieverts Method)
Objective: Measure the Pressure-Composition-Temperature (PCT) isotherms and kinetic rates.
Setup: The Sieverts Apparatus
A volumetric gas sorption analyzer (e.g., Setaram PCTPro) is required.
-
Dead Volume Calibration: Must be performed with Helium at the exact experimental temperatures (
) to account for thermal expansion of gas. -
Sample Holder: Stainless steel reactor with a micron-filter gasket to prevent powder fluidization (elutriation) into the valves.
Protocol: Dehydrogenation Kinetics
-
Loading: Load ~200 mg of Ca(BH₄)₂ in the glovebox.
-
Vacuum: Evacuate to
bar. -
Heating: Rapid ramp to target T (
) under static vacuum or constant back-pressure (e.g., 1 bar H₂).-
Expert Insight: Applying a small back-pressure (1-5 bar H₂) can sometimes suppress B₂H₆ formation and favor pure H₂ release, though it slows kinetics.
-
-
Data: Record Pressure (P) vs. Time (t). Convert to wt% H₂ using the Ideal Gas Law and sample mass.
Part 4: Structural Evolution (In-Situ XRD)
Objective: Identify crystalline intermediates (the "black box" of decomposition).
Workflow
-
Cell: High-temperature reaction chamber (e.g., Anton Paar XRK 900) allowing gas flow.
-
X-Ray Source: Cu K
or Mo K (Mo is preferred if fluorescence from Fe-containing sample holders is an issue, though Ca is generally fine with Cu). -
Scan Strategy:
-
Isothermal holds at
(to see -phase). -
Isothermal holds at
(decomposition onset). -
Fast scans (1-2 min) to capture transient phases.
-
Part 5: Visualizing the Workflow & Mechanism
Experimental Workflow Diagram
Caption: Integrated workflow ensuring sample integrity from synthesis to multi-modal characterization.
Decomposition Pathway Diagram
Caption: Thermal decomposition pathway of Ca(BH4)2 showing phase transitions and potential side reactions.
Part 6: Data Interpretation & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Mass Loss > 9.6 wt% | Evolution of heavy boranes (B₂H₆) or solvent residue (THF). | Check MS for m/z 27. Dry sample longer at |
| No | Sample likely oxidized or already in | Verify sample handling. Check XRD of starting material.[5] |
| Slow Kinetics | Surface passivation or large particle size. | Ball mill with additives (e.g., |
References
-
Rönnebro, E. (2010). Calcium borohydride for hydrogen storage: Catalysis and reversibility.[2][3][4][6] Current Opinion in Solid State and Materials Science. Link
-
Riktor, M. D., et al. (2007). Hydride structures in the Ca-B-H system.[2] Acta Materialia. Link
-
Kim, J. H., et al. (2008). Reversibility of the Ca(BH4)2 dehydrogenation reaction.[2][7] Journal of Physical Chemistry C. Link
-
Buchter, F., et al. (2008). Phonon density of states of the hydrogen storage material Ca(BH4)2. Physical Review B. Link
-
Fisher Scientific. (2025). Safety Data Sheet: Calcium Boride.[8]Link
Sources
- 1. Hydrogen Desorption in Mg(BH4)2-Ca(BH4)2 System [mdpi.com]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. iris.unito.it [iris.unito.it]
- 6. hydrogenlab.fudan.edu.cn [hydrogenlab.fudan.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
Application Note: Calcium Borohydride in Heterocyclic Synthesis
This Application Note is designed for researchers and process chemists in drug discovery and development. It moves beyond generic textbook descriptions to provide actionable, high-precision protocols for using Calcium Borohydride (
Executive Summary
Calcium borohydride (
-
Enhanced Lewis Acidity: The
cation is a stronger Lewis acid than or , activating carbonyls (esters, lactones, imides) that are typically inert to . -
Chelation Control: Calcium’s ability to coordinate with multiple heteroatoms allows for rigid transition states, driving high diastereoselectivity in the reduction of chiral heterocycles—a critical requirement in asymmetric synthesis (e.g., Biotin intermediates).
This guide details the in situ preparation of the reagent and its application in high-value stereoselective reductions.[1]
Reagent Profile & Preparation
Commercially available
Standard Operating Procedure (SOP): In Situ Generation
Reaction:
Protocol:
-
Solvent Selection: Anhydrous Ethanol (EtOH) is preferred for homogenous reductions; THF is used when aprotic conditions are strictly required (though NaCl precipitation is finer and harder to filter in THF).
-
Stoichiometry: Use a 1:2 molar ratio of
to . -
Procedure:
-
Charge an inerted reactor with anhydrous EtOH (
of ). -
Add anhydrous
powder (finely ground). Stir at until mostly dissolved (exothermic). -
Cool the solution to
to . -
Add
portion-wise to control hydrogen evolution.[1] -
Stir for 30–60 minutes at
. The mixture will become a white suspension (NaCl precipitate). -
Decision Point: Use the suspension directly (heterogeneous) or filter under argon to obtain a clear solution. For most robust reductions, the suspension is used directly.
-
Comparative Reactivity Matrix
| Reagent | Reducing Power | Esters/Lactones? | Chelation Control | Solvent Compatibility |
| Low | No | Poor | MeOH, EtOH, | |
| Medium | Yes (Slow) | Moderate | THF, | |
| High (Tunable) | Yes (Fast) | Excellent | EtOH, THF | |
| Very High | Yes | Poor (often non-selective) | THF, |
Mechanistic Intelligence: The Calcium Chelation Effect
The superiority of
Diagram: Chelation-Controlled Reduction
The following diagram illustrates the Zimmerman-Traxler-like transition state that enforces stereocontrol during the reduction of a chiral imide (common in alkaloid and vitamin synthesis).
Caption: Calcium coordinates the carbonyl and ring nitrogen, locking the face of the molecule and forcing hydride attack from the least hindered side.
High-Value Protocols
Protocol A: Stereoselective Reduction of Chiral Imides (Biotin Synthesis)
This protocol is adapted from the industrial synthesis of (+)-Biotin intermediates (Seki & Takahashi, 2021). It demonstrates the reduction of a cyclic imide to a hydroxy-lactam with high diastereoselectivity.[1]
Target Transformation: Chiral Cyclic Imide
Reagents:
-
Substrate: Cyclic Imide (e.g., 1,3-dibenzyl-cis-hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4,5-dicarboxylic acid imide).[1]
-
Reducing System:
(1.05 equiv) + (2.2 equiv) in EtOH.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve
(1.05 equiv) in anhydrous EtOH ( ). Cool to . -
Activation: Add
(2.2 equiv) in one portion. Stir for 15 minutes. -
Addition: Add the Cyclic Imide substrate solid, portion-wise, maintaining internal temperature
. The reaction is exothermic.[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Reaction: Stir the resulting suspension at
for 1 hour, then warm to and stir for 22 hours. -
Quench: Cool to
. Slowly add concentrated (carefully! evolution) until pH < 2. -
Workup: Warm to
to decompose amine-borane complexes. Add water, then cool to crystallize the product or extract with ethyl acetate.
Why this works: The calcium ion chelates between the imide carbonyls and the sulfur/nitrogen atoms of the biotin scaffold, directing the hydride to attack strictly trans to the bulky benzyl groups.
Protocol B: Chemoselective Reduction of Lactones to Diols
rapidly reduces lactones to diols under mild conditions whereTarget Transformation: Lactone
Step-by-Step Procedure:
-
Preparation: Generate
(2.0 equiv) in THF ( ) as described in the SOP. -
Addition: Cool the white suspension to
. Add the lactone substrate (dissolved in minimal THF) dropwise over 20 minutes. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 3–5 hours.
-
Note: Unlike
, which requires reflux for lactones, often works at RT due to Lewis acid activation.
-
-
Quench: Cool to
. Add saturated solution dropwise.[1] -
Workup: Dilute with ethyl acetate. If an emulsion forms (common with calcium salts), add a small amount of dilute acetic acid or Rochelle's salt solution to break it.
Safety & Handling
-
Hydrogen Evolution: The preparation step (
) and the quench step release significant volumes of gas. Ensure adequate ventilation and never seal the vessel during these phases.[1] -
Exotherm: The dissolution of
in ethanol is strongly exothermic.[1] Cool the solvent before or during addition if working on a scale >10g.[1] -
Solvent Compatibility: Do not use halogenated solvents (DCM, Chloroform) with borohydrides as they can form explosive carbene intermediates or react violently.
References
-
Seki, M., & Takahashi, Y. (2021).[2][3] Practical Synthesis of (+)-Biotin Key Intermediate by Calcium Borohydride Reduction... Organic Process Research & Development.[1][2][4] [3]
-
Narasimhan, S., et al. (1995).[5] Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols. Synthetic Communications.[1]
-
Brown, H. C., et al. (1982). Selective Reductions.[1] 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides. Journal of Organic Chemistry.[1][2]
-
Ronnebro, E., & Majzoub, E. (2009). Direct synthesis of calcium borohydride.[1] U.S. Patent 7,608,233.[1]
Sources
- 1. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis [mdpi.com]
"characterization techniques for calcium borohydride"
Application Note: Advanced Characterization Protocols for Calcium Borohydride (
Part 1: Executive Summary & Strategic Handling
Calcium Borohydride (
This guide moves beyond basic analysis, providing a causal, mechanistic framework for characterizing
Critical Handling Protocol (The "Zero-Background" Standard)
-
Atmosphere: All manipulations must occur in an Argon-filled glovebox (
ppm, ppm). is generally acceptable but Ar is preferred to eliminate any risk of surface nitridation at high temperatures during in-situ experiments. -
Sample Loading: For XRD and Raman, use air-tight dome holders or capillaries sealed inside the glovebox. Even brief exposure to air (seconds) causes surface formation of
and , distorting quantitative surface analysis.
Part 2: Structural Fingerprinting (XRD & Polymorphism)
exhibits complex polymorphism that dictates its reactivity and decomposition kinetics. Distinguishing these phases is the first step in quality control.The Polymorph Landscape
-
-Phase (Low Temp): Orthorhombic (
). The thermodynamically stable phase at RT. -
-Phase (High Temp): Tetragonal (
). Formed reversibly upon heating -phase > 170°C (443 K). -
-Phase (Metastable): Orthorhombic (
). Often observed in solvate-desorbed samples or under high pressure.
Table 1: Crystallographic Parameters for Phase Identification
| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Key 2 | Stability Window |
| Orthorhombic | ~15.2°, 21.4° | Stable < 170°C | |||
| Tetragonal | ~19.8°, 24.5° | Stable > 170°C | |||
| Orthorhombic | Variable | Metastable (RT) |
Analyst Insight: The
transition is second-order and reversible. If your "fresh" synthesized sample shows significant-phase at room temperature, it indicates lattice strain or incomplete relaxation after ball-milling.
Part 3: Spectroscopic Insight (NMR & Raman)
While XRD defines long-range order, Solid-State NMR and Raman spectroscopy are required to see the local chemical environment, specifically amorphous intermediates like the closo-dodecaborate anion (
Solid-State MAS NMR
-
Technique: Magic Angle Spinning (MAS) at >12 kHz to remove dipolar broadening.
-
Reference:
(0 ppm).
Diagnostic Chemical Shifts:
-
to
ppm: The primary signal for . The and phases overlap significantly here, often appearing as a single broadened peak or a doublet depending on field strength. -
to
ppm: CRITICAL. This resonance indicates the presence of species. If this peak appears after thermal cycling, your material has degraded via the "boron sink" pathway, reducing capacity. -
to
ppm: Indicates oxidized boron (borates), signaling sample handling errors.
Raman Spectroscopy
-
Region of Interest: 2000–2600 cm⁻¹ (B-H stretching).
-
Differentiation:
-
-Phase: Distinct, sharp triplet structure around 2274 cm⁻¹ (
mode).[1] -
-Phase: Broader, smeared features in the B-H stretching region due to the dynamic disorder of the
tetrahedra at higher temperatures.
-
-Phase: Distinct, sharp triplet structure around 2274 cm⁻¹ (
Part 4: Thermodynamic & Kinetic Profiling (TGA/DSC/MS)
Understanding the decomposition pathway is vital for energy storage applications. The decomposition of
The Decomposition Pathway:
-
Phase Transition (Endothermic, ~170°C):
. No mass loss. -
Dehydrogenation Step 1 (~330-350°C): Formation of intermediates (e.g.,
or ). -
Dehydrogenation Step 2 (>400°C): Decomposition to
.
Figure 1: Mechanistic Pathway of Ca(BH4)2 Decomposition
Caption: Thermal evolution of Calcium Borohydride showing phase transition and multi-step decomposition.
Part 5: Protocol – Integrated Thermal-Structural Analysis
This protocol couples TPD-MS (Temperature Programmed Desorption with Mass Spec) with ex-situ XRD to validate decomposition mechanisms.
Equipment:
-
Alumina (
) crucibles (inert to borohydrides).
Step-by-Step Methodology:
-
Blank Correction: Run an empty crucible using the exact heating program to subtract buoyancy effects.
-
Sample Loading: Load 5–10 mg of
into the crucible inside the glovebox. Crimp the lid (aluminum) but poke a pinhole to allow gas escape. -
Transfer: Minimize air exposure (< 10 seconds) or use a specialized transfer arm.
-
Purge: Purge the furnace with high-purity Argon (50 mL/min) for 30 minutes at RT to remove trace air.
-
Heating Program:
-
Ramp 1: RT to 100°C at 5°C/min (Drying/Solvent removal).
-
Isotherm: Hold at 100°C for 10 min.
-
Ramp 2: 100°C to 500°C at 2°C/min (Slow ramp critical for resolving overlapping decomposition steps).
-
-
MS Monitoring: Track
( ), ( ), and ( , diborane).-
Note: Detection of diborane indicates a loss of boron and irreversibility.
-
-
Post-Run Analysis: Cool to RT under Ar. Immediately transfer the residue to an XRD holder (dome type) to confirm the formation of
(peaks at ) and .
Part 6: Application in Drug Development
While energy storage dominates the literature,
Chemoselective Reduction Protocol:
Unlike
-
Solvent System: THF is standard.[4]
is the active species. -
Reaction Monitoring: Use
NMR of the reaction aliquot. disappearance of the ppm signal and appearance of borate signals ( ppm) correlates with hydride consumption.
Figure 2: Characterization Logic Flow
Caption: Decision tree for validating Calcium Borohydride quality before application testing.
Part 7: References
-
Rönnebro, E., & Majzoub, E. H. (2007).[5] Calcium Borohydride for Hydrogen Storage: Catalysis and Reversibility. The Journal of Physical Chemistry B, 111(42), 12045–12047. Link
-
Filinchuk, Y., et al. (2009). Crystal structures of Ca(BH4)2 polymorphs. Angewandte Chemie International Edition, 48(3), 529-532. Link
-
Buchter, F., et al. (2008). Vibrational Spectra of Ca(BH4)2.[4][6][7] The Journal of Physical Chemistry C, 112(29), 11042–11049. Link
-
Hwang, S. J., et al. (2008). NMR Studies of the Local Structure and Motion in Ca(BH4)2. The Journal of Physical Chemistry C, 112(9), 3164–3169. Link
-
Narasimhan, S., et al. (1995).[8] Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols.[8][9] Synthetic Communications, 25(11), 1689-1697. Link
Sources
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal Borohydrides beyond Groups I and II: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. unige.ch [unige.ch]
- 8. semanticscholar.org [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
Introduction: The Strategic Value of Solvent-Free Calcium Borohydride
Application Note: Calcium Borohydride in Solvent-Free Reaction Conditions
Calcium borohydride (
However, the utility of
This guide provides advanced protocols for the solvent-free mechanochemical synthesis of
Protocol 1: Mechanochemical Synthesis (Metathesis)
Objective: Synthesize halide-free or halide-mixed
Principle:
The most efficient laboratory-scale solvent-free route is the metathesis reaction between calcium chloride and sodium borohydride driven by high-energy ball milling.
Note: The byproduct
Materials & Equipment
-
Reagents: Anhydrous
(99.99%, beads/powder), (98%+). -
Mill: Planetary Ball Mill (e.g., Fritsch Pulverisette 7) or High-Energy Shaker Mill (SPEX 8000).
-
Vials/Balls: Stainless steel or Tungsten Carbide (WC). WC is preferred for higher impact energy.
-
Environment: Argon-filled Glovebox (
ppm).
Step-by-Step Procedure
-
Pre-Treatment: Dry
under vacuum at 200°C for 4 hours to remove trace moisture. -
Loading (Glovebox):
-
Weigh
and in a 1:2 molar ratio. -
Load into the milling vial.
-
Ball-to-Powder Ratio (BPR): 40:1 (Critical for complete conversion).
-
Example: 1g powder mixture requires 40g of balls (e.g., 10 x 10mm balls).
-
-
Milling Parameters:
-
Speed: 400–600 rpm (Planetary) or Standard (SPEX).
-
Duration: 2–10 hours.
-
Cycling: 15 mins ON / 5 mins OFF (To prevent overheating and decomposition).
-
-
Recovery:
-
Open vial in glovebox. The product is a fine white powder.
-
Note: If pure
is required (without NaCl), solvent extraction with dry pyridine is possible, but this re-introduces solvent issues. For H2 storage and solid-state reduction, the mixture is often used "as-is".
-
Workflow Visualization
Figure 1: Mechanochemical synthesis workflow for Calcium Borohydride.
Protocol 2: Hydrogen Storage Characterization
Objective: Quantify the hydrogen release profile of the synthesized material.
Mechanism:
Experimental Setup
-
Instrument: TGA/DSC (Thermogravimetric Analysis / Differential Scanning Calorimetry) coupled with Mass Spectrometry (MS).
-
Crucible: Alumina (
) or Copper (avoid Platinum as it may catalyze reaction or alloy with B).
Dehydrogenation Protocol
-
Loading: Load 5–10 mg of as-milled powder into the crucible inside the glovebox. Seal in a transfer vessel.
-
Purge: Rapidly transfer to TGA; purge with high-purity Argon (50 mL/min) for 30 mins.
-
Ramp: Heat from 30°C to 600°C at 5°C/min.
-
Data Analysis:
-
Event 1 (~320–360°C): Phase transition (
to intermediates) and minor H2 release. -
Event 2 (~360–500°C): Major decomposition to
and amorphous Boron/Borides. -
Mass Loss: Theoretical max is 11.6% (pure). For the NaCl mixture, expect ~6–7% depending on conversion.
-
Decomposition Pathway
Figure 2: Thermal decomposition pathway of Calcium Borohydride.
Application Note: Solid-State Organic Reductions
Audience: Drug Development & Medicinal Chemists.
Context: While
Protocol: Mechanochemical Reduction of a Ketone
Example Substrate: Benzophenone (Solid)
-
Mixture Preparation:
-
Substrate: 1.0 mmol Benzophenone.
-
Reductant: 0.5 mmol
(Synthesized via Protocol 1). -
Note: Use stoichiometric equivalent (4 hydrides per Ca unit), but slight excess (1.2 equiv hydrides) is common.
-
-
Milling:
-
Load into a small volume jar (e.g., 10 mL).
-
Add 2 stainless steel balls (5 mm).
-
Mill at 30 Hz (shaker mill) for 15–30 minutes.
-
Observation: The mixture may become a paste or sticky solid as the reaction proceeds (formation of alkoxy-calcium species).
-
-
Workup:
-
Advantages:
-
Solvent-Free: No need for dry THF or Methanol during the reaction.
-
Lewis Acid Activation: The
activates the carbonyl oxygen, potentially accelerating reduction of sterically hindered ketones compared to .
-
Summary of Data
| Parameter | Wet Synthesis ( | Solvent-Free Synthesis (Mechanochemistry) |
| Product Form | ||
| Purity (Active H2) | High (after difficult drying) | Medium (diluted by salt matrix) |
| Desolvation Temp | ~160°C (risk of decomp.) | N/A (Already solvent-free) |
| Decomp. Onset | ~320°C | ~320–350°C |
| Primary Use | Organic Soln. Reagent | Hydrogen Storage / Solid-State Reagent |
References
-
Rönnebro, E., & Majzoub, E. H. (2007). Calcium borohydride for hydrogen storage: Catalysis and reversibility.[3][4] The Journal of Physical Chemistry B. Link
-
Narasimhan, S., et al. (1995). Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols and Aldehydes.[5] Synthetic Communications. Link
-
Filinchuk, Y., et al. (2008). Crystal structures of Ca(BH4)2 polymorphs.[6] Angewandte Chemie International Edition. Link
-
Dematteis, E. M., et al. (2022). Hydrogen storage in complex hydrides: past activities and new trends. Progress in Energy. Link
-
Jeon, P., et al. (2015). Mechanochemistry of Metal Hydrides: Recent Advances. Energies.[7][8] Link
Sources
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Metal Borohydrides beyond Groups I and II: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Complex Metal Borohydrides: From Laboratory Oddities to Prime Candidates in Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
"improving hydrogen release kinetics of calcium borohydride"
Welcome to the Calcium Borohydride Technical Support Center .
Role: Senior Application Scientist (Energy Materials Division)
Subject:
Introduction: The Kinetic Barrier
You are likely working with Calcium Borohydride (
This guide is not a textbook review. It is a troubleshooting manual designed to unblock your specific experimental bottlenecks using catalytic doping, nanoconfinement, and pathway engineering.
Module 1: Catalytic Doping & Additives
"My onset temperature is too high (
The Root Cause: Nucleation Barriers
Pure
Troubleshooting Protocol: Transition Metal Halide Doping
Recommended Additives:
Step-by-Step Optimization:
-
Stoichiometry: Add 2–5 mol% of
or . Do not exceed 10 mol% as gravimetric capacity suffers. -
High-Energy Ball Milling (HEBM):
-
Atmosphere: Argon (strictly
ppm ). -
Ball-to-Powder Ratio (BPR): 40:1 (High impact required to disperse catalyst).
-
Duration: 1–2 hours (Pause every 15 mins to prevent thermal decomposition).
-
-
Activation: Heat to ~250°C. The halide reacts to form the active boride species.
Data Comparison: Catalyst Efficiency
| Additive (5 mol%) | Onset T ( | Peak Release T ( | Kinetic Mechanism |
| None (Pure) | ~340 | ~390 | Slow nucleation of |
| ~290 | ~330 | ||
| ~240 | ~270 | Forms | |
| ~250 | ~290 | Fluorine anion substitution aids diffusion |
Visualizing the Catalytic Pathway
Caption: Figure 1. The catalytic mechanism of NbF5. The additive is a precursor to the active NbB2 species, which seeds the formation of CaB6.
Module 2: Nanoconfinement Strategies
"I have fast kinetics, but my capacity fades rapidly after one cycle."
The Root Cause: Phase Separation & Agglomeration
In bulk
Troubleshooting Protocol: Melt Infiltration into Carbon Aerogels
Solution: Confine the hydride within pores (
Critical Workflow: Melt Infiltration
-
Scaffold Selection: Use CO2-activated Carbon Aerogel (CA) . The high surface area and oxygen-functional groups improve wetting.
-
Loading: Mix
with CA (aim for 50-60 wt% hydride loading). -
Infiltration:
-
Pressurize with
(50–100 bar) to prevent decomposition. -
Heat to 380°C (Just above
of ~370°C). -
Hold for 30 mins. The molten hydride draws into the pores via capillary action.
-
-
Verification: XRD should show loss of crystalline peaks (indicating amorphous/nanoconfined state).
Decision Logic: Scaffold vs. Bulk
Caption: Figure 2. Logic flow for utilizing nanoconfinement to prevent macroscopic phase segregation and lower activation energy.
Module 3: Pathway Engineering & Reversibility
"I cannot re-hydrogenate my sample. It seems dead."
The Root Cause: The Trap
The "Dead Boron" issue. Instead of forming reversible
-
Reaction:
.[1] -
Problem:
is a thermodynamic sink. Breaking the cage requires temperatures C, rendering the material non-reversible under practical conditions.
Troubleshooting Protocol: Reactive Hydride Composites (RHC)
Strategy: Destabilize the system by adding a second hydride (e.g.,
Recipe:
-
Ratio: 1:1 molar ratio.
-
Effect: Upon decomposition,
reacts with to form (or mixed borides), which is more reversible than . -
Re-hydrogenation:
.-
Note: This lowers the enthalpy of reaction (
) but often requires a catalyst ( ) to proceed at reasonable rates.
-
Module 4: Experimental Validation (FAQs)
Q: TGA shows mass loss, but my MS signal for
-
Diagnosis: Check MS signals for m/z = 26 or 27.
-
Cause: Incomplete decomposition or lack of back-pressure.
-
Fix: Apply 1–5 bar of
back-pressure during desorption. This suppresses formation and forces the reaction toward pure release.
Q: How do I distinguish between
-
Gold Standard: Use
MAS NMR .- peak: ~ -30 to -40 ppm.
- peak: ~ -15 ppm (broad).
- : Paramagnetic/conductive effects often broaden this signal significantly, but absence of the -15 ppm peak is a good sign.
References
-
Yan, Y., et al. (2017).[2][3][4] Controllable decomposition of
for reversible hydrogen storage. Physical Chemistry Chemical Physics, 19(11), 7788-7792.[4] Link -
Javadian, P., et al. (2015).[5] Hydrogen storage properties of nanoconfined
. Nano Energy, 11, 96-103.[5] Link -
Bergemann, N., et al. (2018).[3] A hydride composite featuring mutual destabilisation and reversible boron exchange:
.[6] Journal of Materials Chemistry A, 6, 17929-17936. Link -
Kim, J. H., et al. (2012).
system doped with .[6][7] Physical Chemistry Chemical Physics, 14, 12969-12979. Link -
Ronnebro, E., & Majzoub, E. H. (2007). Calcium Borohydride for Hydrogen Storage: Catalysis and Reversibility. The Journal of Physical Chemistry B, 111(42), 12045–12047. Link
Sources
- 1. scispace.com [scispace.com]
- 2. Controllable decomposition of Ca(BH4)2 for reversible hydrogen storage. [sonar.ch]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Controllable decomposition of Ca(BH4)2 for reversible hydrogen storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espace.curtin.edu.au [espace.curtin.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Structural and kinetic investigation of the hydride composite Ca(BH4)2 + MgH2 system doped with NbF5 for solid-state hydrogen storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Borohydride Regeneration Systems
Subject: Troubleshooting Reversibility & Regeneration Protocols for
Executive Summary: The "Dead Boron" Paradox
Welcome to the Advanced Hydrides Support Center. If you are accessing this guide, you are likely facing the "Capacity Fade" phenomenon where your calcium borohydride (
The Core Issue:
Ideally, the cycle follows Reaction A:
However, in practice, >80% of failures are due to Reaction B (The Boron Sink) :
The formation of the chemically inert dodecahydro-closo-dodecaborate (
Diagnostic Workflow: Identifying the Failure Mode
Before attempting regeneration, you must characterize your "spent" fuel. Use this decision matrix.
Q1: How do I know if my sample is "dead" ( ) or just "sleeping" ( )?
The Symptom: You applied 100 bar
The Test (Self-Validating Protocol):
-
FTIR Analysis (Quick Check):
-
Take a small aliquot of your decomposed sample.
-
Look for a strong B-H stretching absorption band around 2480 cm⁻¹ .
-
Result: If present, this confirms the presence of the stable
cage. Pure has no B-H bonds and will be IR silent in this region.
-
-
¹¹B MAS-NMR (Definitive):
-
Signal: A broad peak at -10 to -15 ppm indicates
. -
Signal: Peaks at -30 to -50 ppm indicate residual
. -
Signal: A broad, paramagnetic-shifted signal (often difficult to see) indicates amorphous Boron or
.
-
Q2: My XRD shows , but no Boron species. Where is the Boron?
Answer: You likely have Amorphous Boron (
-
Action: Do NOT anneal your sample to "improve crystallinity." You want the boron disordered to lower the activation energy for rehydrogenation.
Advanced Troubleshooting & Regeneration Protocols
Issue A: The Inert Reactant ( Activation)
Problem: You are trying to synthesize/regenerate
Protocol: High-Energy Mechanochemical Activation (HEMA)
-
Pre-requisite: Planetary Ball Mill (e.g., Fritsch P7).
-
Atmosphere: Argon (Strictly anhydrous).
-
Additives: 2-4 mol%
or (Crucial for fracturing the B-B bonds).
| Step | Action | Technical Rationale |
| 1 | Mix | Slight excess of hydride compensates for surface oxidation. |
| 2 | Add 3 mol% | Fluoride additives weaken the Ca-H bond, facilitating H-transfer to Boron. |
| 3 | Mill at 400-600 rpm for 10-20 hours . | Converts crystalline |
| 4 | Validation: XRD should show broadening/disappearance of | Indicates successful amorphization (lattice disorder). |
Issue B: Bypassing the "Boron Sink" ( )
Problem: Your material degrades after 2-3 cycles.
Root Cause: Accumulation of
Protocol: Solvothermal Destabilization This method uses solvent adducts to break the stability of the dodecaborate cage without requiring 1000 bar pressure.
-
Suspend the spent material (containing
) in anhydrous THF . -
Pressurize with 50-100 bar
. -
Heat to 200°C for 12 hours.
-
Mechanism:[1] THF coordinates with
, weakening the cation-anion interaction. This lowers the barrier for to attack the cage.
-
-
Desolvation: Vacuum dry at 120°C.
-
Warning: Do not overheat (
) during drying, or you will trigger decomposition before the hydride is fully formed.
-
Visualizing the Regeneration Cycle
The following diagram illustrates the "Trap" (Red) versus the "Ideal" (Green) pathways and where intervention is required.
Figure 1: The Regeneration Logic Flow. Note that the "Boron Sink" (
Comparative Data: Regeneration Methods
Use this table to select the method matching your lab's capabilities.
| Method | Pressure Req. | Temp. Req. | Yield | Key Challenge |
| Direct Gas-Solid | 700 bar | 400-440°C | Low (<40%) | Requires specialized high-pressure vessels; Safety risk. |
| Mechanochemical (Dry) | 1-10 bar (Ar) | Ambient | High (Precursor) | Produces activated precursors, not final hydride. Needs sintering step. |
| Solvothermal (THF) | 50-100 bar | 200°C | Med-High | Solvent removal is difficult; residual THF poisons capacity. |
| RHC (with MgH2) | 100-140 bar | 350°C | High (>80%) | Forms |
Expert Insight: If your lab lacks 700 bar capability, switching to a Reactive Hydride Composite (RHC) is the most pragmatic solution. By adding
References
-
Experimental Evidence of Ca[B12H12] Formation During Decomposition. Source: Journal of Physical Chemistry C (Figshare) URL:[Link][2][3][4]
-
Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing. Source: MDPI (Energies) URL:[Link][2][3][5][6][7][8]
- Direct Synthesis of Calcium Borohydride (Patent).
-
Synthesis of Ca(BH4)2 from Synthetic Colemanite by Mechanochemical Reaction. Source: ResearchGate URL:[6][7][9][Link]
-
Decomposition Reactions and Reversibility of the LiBH4−Ca(BH4)2 Composite. Source: ACS Publications URL:[Link]
Sources
- 1. US7608233B1 - Direct synthesis of calcium borohydride - Google Patents [patents.google.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. iris.cnr.it [iris.cnr.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
"safety precautions for handling calcium borohydride reactions"
Technical Support Center: Calcium Borohydride ( ) Handling & Safety
Ticket ID: CBH-SAFE-2024 Subject: Advanced Handling, In-Situ Preparation, and Emergency Protocols for Calcium Borohydride Responder: Dr. A. Vance, Senior Application Scientist Status: Open / Priority: High
Introduction: Operational Context
Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing Calcium Borohydride (
While
This guide moves beyond basic SDS data, providing field-tested troubleshooting for synthesis, reaction monitoring, and critical quenching workflows.
Module 1: Reagent Stability & Storage
Q: My commercial appears clumpy and off-white. Is it still usable?
A: Proceed with extreme caution. It has likely degraded.
The Mechanism:
Calcium borohydride is significantly more hygroscopic than its sodium counterpart. Upon contact with atmospheric moisture, it undergoes partial hydrolysis, forming Calcium Borate (
Troubleshooting Protocol:
-
Visual Inspection: If the powder is caked or sticky, the active hydride content is compromised. Using it will result in stalled reactions and difficult stoichiometry calculations.
-
Titration (Validation): Do not assume molarity. Titrate a small aliquot by measuring hydrogen evolution upon acid hydrolysis to determine active hydride content before committing valuable substrate.
-
Storage: Store strictly under Argon in a glovebox. Do not store in a desiccator shared with protic solvents.
Module 2: In Situ Preparation (Recommended Route)
Q: Commercial reagent is expensive/unstable. How do I safely generate it in situ?
A: The Metathesis Route (
The Science:
The reaction relies on the solubility difference in Tetrahydrofuran (THF).
Step-by-Step Protocol:
| Parameter | Specification | Reason |
| Solvent | Anhydrous THF | |
| Reagents | Anhydrous | Hydrated |
| Temperature | 0°C to Room Temp | The metathesis is slightly exothermic. Start cold to prevent solvent boil-over. |
| Time | 4–24 Hours | The reaction is heterogeneous (solid-liquid). Ball-milling accelerates this, but stirring requires time. |
Visual Workflow: In Situ Synthesis
Figure 1: Logic flow for the safe in-situ generation of Calcium Borohydride in THF.
Module 3: Reaction Execution & Solvents
Q: Can I use Ethanol or Methanol to speed up the reaction?
A: ABSOLUTELY NOT.
The Hazard:
Unlike
Solvent Compatibility Matrix:
| Solvent | Compatibility | Notes |
| THF | Excellent | Forms stable solvates; standard medium. |
| Diethyl Ether | Poor | Low solubility of the calcium salt. |
| Methanol/Ethanol | DANGER | Rapid |
| DMF | Moderate | Usable, but workup is difficult due to high boiling point. |
| Water | FATAL | Violent reaction.[2][3] Spontaneous ignition of |
Module 4: Quenching & Work-up (The Danger Zone)
Q: The reaction is done. How do I quench it without a "volcano"?
A: Use the "Dilution & Scavenge" method. Never add water directly to the reaction pot.
The Science:
After reduction, the mixture contains unreacted
Safe Quenching Protocol (The Acetone Method):
-
Cool: Chill the reaction vessel to -10°C or 0°C .
-
Scavenge: Add Acetone dropwise.
-
Why? Acetone reacts with the active hydride to form isopropoxide. This destroys the hydride chemically without releasing hydrogen gas.
-
Reaction:
(simplified).
-
-
Hydrolysis: Once the exotherm subsides, add dilute aqueous acetic acid or HCl very slowly.
-
Why? This breaks down the calcium-alkoxide complexes and solubilizes the calcium salts.
-
-
Ventilation: Ensure the hood sash is low; despite the acetone quench, trapped pockets of hydride may still release gas.
Visual Workflow: Quenching Decision Tree
Figure 2: Decision tree for safely quenching Calcium Borohydride reactions.
Module 5: Emergency Response
Q: I spilled the solid powder on the bench. What do I do?
A: Do NOT use a wet paper towel.
-
Dry Sand/Vermiculite: Cover the spill immediately with an inert absorbent.
-
Sweep: Using a dry brush, sweep into a container.
-
Quench Externally: Take the container to a fume hood and slowly add isopropanol to destroy the solid.
-
Fire: If the solid ignites, use a Class D (Metal) fire extinguisher or dry sand. CO2 extinguishers may be ineffective if the fire is hot enough to dissociate
. Water will accelerate the fire.[3]
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Calcium Borohydride. MilliporeSigma.[2] Link
-
Ronnebro, E., & Majzoub, E. H. (2009).[4] Direct synthesis of calcium borohydride. United States Patent US7608233B1. Link
-
Narasimhan, S., et al. (1995).[5] Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols.[5] Synthetic Communications, 25(11). Link
-
Environmental Health & Safety. (2023). Quenching of Reactive Hydrides. Oregon State University. Link
Technical Support Center: Calcium Borohydride Decomposition
This guide serves as a specialized technical resource for researchers investigating Calcium Borohydride (
Topic: Decomposition Pathways & Reversibility of
Module 1: Phase Identification & Polymorph Management
Q1: My XRD pattern shows unexpected peaks before decomposition. How do I distinguish between the , , and polymorphs?
Diagnosis: Calcium borohydride exhibits complex polymorphism which is highly sensitive to synthesis method and thermal history. Misidentification of the starting phase often leads to erroneous kinetic data.
Technical Breakdown:
-
(Low-T Phase): The stable room-temperature phase (Orthorhombic, F2dd or Fddd).[1] It typically transforms to the
phase upon heating. - (High-T Phase): Stable above ~170–180°C (Tetragonal, P42/m). If your sample was pre-annealed or synthesized at high temperature, this may be the dominant phase at RT due to kinetic trapping.
- (Metastable): Often forms during ball milling or from specific solvate precursors (Orthorhombic, Pbca).
Troubleshooting Protocol:
-
Check Thermal History: If the sample was heated >180°C and cooled rapidly, you likely have the
phase (metastable at RT). -
XRD Fingerprinting:
-
Look for the characteristic doublet/triplet splitting in the
range of 15°–25° (Cu K ) for the phase. -
The
phase typically shows sharper, less split reflections in this region due to higher symmetry.
-
-
Desolvation Artifacts: If synthesized via wet chemistry (THF adduct), incomplete desolvation (
C) results in solvate peaks. Ensure desolvation at 190°C under dynamic vacuum for >4 hours to obtain pure mixture.
Q2: I am observing a mass loss event at ~160°C in TGA, well below the theoretical decomposition temperature. Is the material degrading?
Root Cause:
This is likely not decomposition of the borohydride itself, but rather the desolvation of the THF adduct (
-
Desolvation:
. -
Phase Transition: The
transition occurs around 170°C and is endothermic but involves no mass loss .
Actionable Step: Run a coupled TGA-MS (Mass Spectrometry) .
-
Signal m/z = 72 (THF): Confirm desolvation.
-
Signal m/z = 2 (H₂): If hydrogen is detected this low, check for catalytic impurities (e.g., Ni, Ti from milling tools) which can destabilize the hydride.
Module 2: Decomposition Mechanics & Intermediates
Q3: What is the precise mechanism of decomposition? My data suggests a multi-step process.
Mechanism Overview:
The decomposition is not a single-step reaction.[2] It follows a pathway heavily dependent on temperature relative to the melting point (
The Two-Route Pathway:
-
Route A (Solid-State,
): -
Route B (Melt-State,
):-
Occurs >370°C.[2]
-
Pathway:
. -
Note: The formation of crystalline
from amorphous boron is kinetically sluggish, often requiring annealing at >400°C.
-
Visualization of Pathways:
Q4: Why is the reversibility so poor? I cannot get the material to re-hydrogenate fully.
The "Boron Sink" Phenomenon:
The primary culprit is the formation of the dodecahydro-closo-dodecaborate intermediate,
-
Stability: The
anion is thermodynamically very stable (a "boron sink"). -
Barrier: Once formed, re-hydrogenating
back to requires extreme conditions (high pressure/temperature) because the B-B cage bonds are difficult to break. -
Formation Trigger: It often forms preferentially over
under partial hydrogen pressure or in closed systems.
Solution Strategy:
-
Target
: You must drive the reaction to form (calcium hexaboride) rather than amorphous boron or .[2][3][5] is more amenable to re-hydrogenation.[2] -
Catalysts: Use additives like NbF₅ or TiCl₃ (2-5 mol%). These transition metal halides facilitate the mass transport and destabilize the intermediates, potentially bypassing the deep energy well of
. -
RHC Strategy: Form a Reactive Hydride Composite (e.g.,
). This changes the thermodynamics to form or similar borides, which are more reversible than pure Ca-B phases.
Module 3: Experimental Protocols
Protocol A: Detection of "Silent" Intermediates ( )
Standard XRD often misses
Step-by-Step:
-
Sample Prep: Pack the dehydrogenated sample into a ZrO₂ rotor in an Argon glovebox. Seal tightly.
-
Instrument: High-field NMR (e.g., 400-600 MHz). Spin rate >10 kHz to remove spinning sidebands.
-
Acquisition: Use a Hahn-echo pulse sequence to suppress background.
-
Analysis (Chemical Shifts):
-
-30 to -42 ppm: Residual
(Quintet). -
-15 to -20 ppm: The Danger Zone. This broad peak indicates
species. -
+15 to +20 ppm:
or precursors.
-
Protocol B: Quantitative TGA/DSC Setup
To accurately determine the onset temperature and hydrogen capacity.
| Parameter | Setting | Rationale |
| Atmosphere | Flowing Argon (50 mL/min) | Prevents oxidation; sweeps H₂ to MS detector. |
| Crucible | Alumina ( | Avoid Aluminum pans (reacts >600°C). |
| Heating Rate | 2°C/min to 5°C/min | Slow rates separate the overlapping decomposition steps. |
| Temperature Range | RT to 550°C | Covers desolvation, |
| Mass Spec (MS) | Track m/z = 2, 18, 28, 72 | H₂ (2), H₂O (18), N₂/CO (28), THF (72). |
Module 4: Data Reference Tables
Table 1: Key Physical Properties & Signatures[6]
| Phase/Species | Crystal System | Stability Range | Key XRD Peaks ( | |
| Orthorhombic | RT – 170°C | 15.5°, 21.0°, 24.5° (Split) | -32 ppm | |
| Tetragonal | >170°C (or metastable RT) | 16.0°, 22.5° (Sharp) | -32 ppm | |
| Varies/Amorphous | Stable Intermediate | Broad/Amorphous | -15 to -20 ppm | |
| Cubic | Final Product | 30.5°, 43.2° | ~ +15 ppm |
Table 2: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| High Desorption T (>400°C) | Kinetic barrier; lack of nucleation sites. | Add 2-5 mol% |
| Low H₂ Capacity (<8 wt%) | Impurity (THF) or partial oxidation. | Verify desolvation (TGA-MS). Handle strictly in Ar (<0.1 ppm O₂). |
| No Reversibility | Formation of stable | Limit desorption T to 350°C (Route A); Apply 90 bar H₂ for re-hydrogenation. |
| Foaming/Melting | Decomposition above | Decompose isothermally at 330-350°C to stay in solid state. |
References
-
Yan, Y., et al. (2017).[3] "Controllable decomposition of Ca(BH4)2 for reversible hydrogen storage." Physical Chemistry Chemical Physics. Link
-
Rönnebro, E. & Majzoub, E.H. (2007). "Calcium borohydride for hydrogen storage: Catalysis and reversibility." The Journal of Physical Chemistry B. Link
-
Hwang, S.J., et al. (2008). "NMR Confirmation for Formation of [B12H12]2- Complexes during Hydrogen Desorption from Metal Borohydrides." The Journal of Physical Chemistry C. Link
-
Filinchuk, Y., et al. (2009). "Crystal structures and phase transformations in Ca(BH4)2." Angewandte Chemie International Edition. Link
-
Kim, J.H., et al. (2008). "Reversibility of Ca(BH4)2 dehydrogenation reaction." Scripta Materialia. Link
Sources
Advanced Materials Technical Support: Ca(BH4)2 Dehydrogenation
Ticket ID: CaBH4-CAT-001
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Hydrogen Storage Materials Support Center
You are likely accessing this guide because your Calcium Borohydride (Ca(BH4)2) system is exhibiting high thermodynamic stability, sluggish kinetics, or failing to rehydrogenate after the first cycle.
Ca(BH4)2 is a "high-risk, high-reward" material. With a theoretical capacity of 11.6 wt% H2, it outperforms standard complex hydrides, but it suffers from a critical bottleneck: the formation of the stable closo-borate intermediate (CaB12H12), which acts as a thermodynamic sink, preventing full reversibility.
This guide moves beyond basic synthesis to address the catalytic enhancement and pathway engineering required to make this material viable.
Part 1: Diagnostic & Troubleshooting Matrix
Issue 1: "My onset temperature is still >350°C despite adding a catalyst."
Diagnosis: Inefficient Catalyst Dispersion or Pre-mature Agglomeration. Transition metal halides (TiCl3, NbF5) rely on intimate contact at the grain boundary to weaken the B-H bond. If your onset temperature hasn't dropped by at least 40-60°C, the catalyst is likely "sitting" on the surface rather than being doped into the lattice or grain boundaries.
Corrective Action:
-
Switch to High-Energy Ball Milling (HEBM): Simple mortar grinding is insufficient. You must induce defects and reduce particle size to the nanoscale.
-
Verify Milling Energy: Use a ball-to-powder ratio (BPR) of 40:1 for catalytic doping.
-
Check Catalyst Choice:
Issue 2: "I see mass loss on TGA, but the H2 signal on MS is weak."
Diagnosis: Diborane (B2H6) Emission or Solvent Adduct Release. Pure Ca(BH4)2 can decompose via a "dirty" pathway releasing toxic diborane gas, which leads to boron loss and irreversibility. If you synthesized via wet chemistry (THF adducts), you might also be seeing desolvation.
Corrective Action:
-
Couple TGA with Mass Spectrometry (MS): Monitor m/z = 26 or 27 (B2H6) alongside m/z = 2 (H2).
-
Catalytic Suppression: The addition of TiCl3 or MgH2 (in a Reactive Hydride Composite) has been proven to suppress diborane emission by facilitating the formation of stable metal borides (CaB6 or MgB2) rather than volatile boranes.
Issue 3: "The sample dehydrogenates well but fails to rehydrogenate (Reversibility Failure)."
Diagnosis: The "Boron Sink" (Formation of CaB12H12). This is the most common failure mode. If your decomposition pathway follows Ca(BH4)2 -> CaB12H12 + CaH2 + H2, you have entered a thermodynamic dead end. CaB12H12 is extremely stable and requires temperatures >600°C to break, which sinters your material.
Corrective Action:
-
Force the CaB6 Pathway: You need to drive the reaction Ca(BH4)2 -> CaH2 + CaB6 + H2. This requires specific additives like NbF5 or forming a composite with MgH2 .
-
Pressure/Temperature Protocol: Rehydrogenation requires harsh conditions to overcome the barrier. Standard protocol: 90-145 bar H2 at 350°C for 24 hours .
Part 2: The Reaction Pathways (Visualized)
Understanding the competition between the "Reversible Route" and the "Dead End" is critical.
Caption: The "bifurcation" of Ca(BH4)2 decomposition. Catalysts are essential to steer the reaction toward the green (reversible) path and avoid the red (stable intermediate) trap.
Part 3: Experimental Protocols
Protocol A: High-Energy Ball Milling (HEBM) for Catalyst Doping
Purpose: To create a nanostructured composite with intimate catalyst contact without thermally degrading the hydride.
Materials:
-
Ca(BH4)2 powder (Commercial or synthesized).
-
Catalyst: NbF5 or TiCl3 (2–5 mol%).
-
Equipment: Planetary Ball Mill (e.g., Fritsch P7) or SPEX 8000.
Step-by-Step:
-
Environment: All handling must occur in an Argon glovebox (O2 < 1 ppm, H2O < 1 ppm).[5] Ca(BH4)2 is hygroscopic.
-
Loading: Load the powder and stainless steel balls into the jar.
-
BPR (Ball-to-Powder Ratio): 40:1 (Critical for high impact).
-
-
Milling Cycle (Crucial):
-
Run: 15 minutes.
-
Pause: 15 minutes (Cool down).
-
Reasoning: Continuous milling generates heat >100°C, which can decompose Ca(BH4)2 into non-reversible phases before the experiment begins.
-
-
Total Time: 2 to 5 hours of active milling.
-
Recovery: Scrape powder in the glovebox. Do not expose to air.[5]
Protocol B: Temperature-Programmed Desorption (TPD-MS)
Purpose: To determine the onset temperature and gas purity.
-
Loading: Load ~20-50 mg of milled sample into the reactor.
-
Carrier Gas: Flow High-Purity Argon (40 mL/min).
-
Ramp: Heat from RT to 500°C at 2°C/min .
-
Note: Fast ramp rates (>5°C/min) can mask the formation of intermediates and artificially shift onset temperatures.
-
-
Analysis: Monitor H2 (m/z=2) and B2H6 (m/z=27).
-
Success Criteria: Sharp H2 peak starting <330°C (with NbF5) and negligible B2H6 signal.
-
Part 4: Data Summary (Catalyst Performance)
Comparison of onset temperatures and reversibility based on literature benchmarks.
| System | Additive (5 mol%) | Onset Temp (°C) | Peak H2 Release (°C) | Reversibility Status |
| Pure Ca(BH4)2 | None | ~360 | ~400-450 | Poor (Forms CaB12H12) |
| Ca(BH4)2 + TiCl3 | TiCl3 | ~320 | ~360 | Moderate (Forms Ti-borides) |
| Ca(BH4)2 + NbF5 | NbF5 | ~290 | ~330 | High (Best kinetics) |
| Ca(BH4)2 + MgH2 | MgH2 (Composite) | ~300 | ~350 | High (Forms MgB2 + CaH2) |
Part 5: Troubleshooting Workflow
Caption: Logic flow for diagnosing performance issues in catalyzed Ca(BH4)2 systems.
References
-
Rönnebro, E., & Majzoub, E. H. (2007).[6] Calcium Borohydride for Hydrogen Storage: Catalysis and Reversibility.[1][4][6][7][8][9][10] The Journal of Physical Chemistry B. Link
-
Kim, J. H., et al. (2008). Reversible Hydrogen Storage in Calcium Borohydride Ca(BH4)2.[1][2][7][8][10][11][12] Scripta Materialia.[3][5] Link
-
Minella, C. B., et al. (2011).[8] Effect of Transition Metal Fluorides on the Sorption Properties and Reversible Formation of Ca(BH4)2.[3][4][8] The Journal of Physical Chemistry C. Link
-
Barkhordarian, G., et al. (2009). Kinetic Investigation of the Effect of NbF5 on the Dehydrogenation of MgH2-Ca(BH4)2 Composite.Link
-
Yan, Y., et al. (2022). An Overview of the Recent Advances of Additive-Improved Mg(BH4)2 and Ca(BH4)2 for Solid-State Hydrogen Storage.Link
Sources
- 1. unige.ch [unige.ch]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. ddd.uab.cat [ddd.uab.cat]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. infoscience.epfl.ch [infoscience.epfl.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Borohydride and Catalytic Dehydrogenation by Hydrogel Based Catalyst [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Calcium Borohydride Kinetics
Specialized Support for High-Capacity Hydrogen Storage & Reducing Agents
Welcome to the Ca(BH₄)₂ Technical Hub
Status: Operational | Topic: Kinetic Limitations & Reversibility | Ticket Priority: High
You are likely here because your Calcium Borohydride (
This guide addresses the slow kinetics of
Module 1: Diagnosing the "Boron Sink" (The Root Cause)
Issue: Users often report that
Technical Insight: The kinetic barrier is rarely just about bond strength; it is about pathway competition.
-
The Ideal Pathway:
.[1] This is reversible because is reactive enough to re-form borohydride. -
The "Dead" Pathway: Formation of stable closo-borane intermediates, specifically
. This species acts as a "boron sink"—once formed, it is kinetically inert and prevents the regeneration of .
Visualization: The Pathway Bifurcation The following diagram illustrates the critical divergence point where kinetics fail.
Caption: The kinetic competition between forming reversible hexaborides (
Module 2: Catalytic Troubleshooting
User Query: "My onset temperature is 360°C. How do I lower this below 300°C?"
Solution: Transition metal halides are the standard intervention. They do not just lower the barrier; they alter the pathway to favor
Recommended Protocol: Niobium/Titanium Doping
Applicability: Bulk powder samples.
| Parameter | Specification | Mechanism |
| Catalyst | NbF₅ (Niobium(V) Fluoride) or TiCl₃ | Forms transition metal boride nanoparticles ( |
| Loading | 2–5 mol% | Higher loading aggregates particles, reducing catalytic surface area. |
| Preparation | High-Energy Ball Milling (HEBM) | Creates defects and ensures intimate contact. |
| Result |
Step-by-Step Workflow:
-
Environment: All handling must occur in an Ar-filled glovebox (
ppm). -
Milling: Mix
+ 0.05 . -
Energy Input: Planetary mill at 400 rpm for 2–5 hours. Note: Excessive milling leads to decomposition during milling.
-
Verification: Perform TPD (Temperature Programmed Desorption). A successful catalyzed sample will show peak hydrogen release shifting from ~360°C to ~290–310°C.
Module 3: Reactive Hydride Composites (RHC)
User Query: "I need better reversibility. The capacity drops by 50% after cycle 1."
Solution: Use a Reactive Hydride Composite.[2][3] Instead of decomposing
The
-
Reaction:
-
Why it works: The formation of the ternary boride
is reversible and prevents boron from getting "stuck" in stable clusters.
Caption: The RHC strategy uses
Module 4: Nanoconfinement Strategies
User Query: "I need faster kinetics at lower temperatures (<200°C)."
Solution: Nanoconfinement in mesoporous carbon (e.g., CMK-3 or SBA-15 templated carbon). Confining the hydride to <5nm pores suppresses the melting transition and alters the thermodynamics.
Protocol: Melt Infiltration
-
Scaffold: Activated Mesoporous Carbon (Surface Area > 1000
, Pore volume > 1.0 ). -
Ratio: 50:50 wt% (Hydride:Carbon).
-
Mixing: Physically mix
and Carbon in a mortar (Glovebox). -
Infiltration: Place mixture in a high-pressure vessel under 50–100 bar
. -
Heating: Heat to slightly above the melting point of the eutectic (or ~360°C for pure) for 30 mins. Crucial: The
pressure prevents decomposition during the melting/infiltration phase. -
Result: The nanoconfined hydride often starts releasing hydrogen as low as 100°C–150°C due to surface energy effects and short diffusion distances.
FAQ: Troubleshooting Specific Scenarios
Q1: I am using Ca(BH4)2 as a reducing agent in drug synthesis, not for energy storage. Why is the reaction stalling?
A: While this guide focuses on thermal kinetics, chemical reduction kinetics in solution (e.g., reducing esters) are often slow because
-
Fix: Use diglyme or add a chelating ligand (like 18-crown-6) to sequester the
ion, freeing the anion for faster nucleophilic attack.
Q2: My ball-milled samples are turning grey/black before heating. A: This indicates decomposition during milling or contamination.
-
Check 1: Are you milling too vigorously? High local temperatures can trigger partial decomposition. Use "pause intervals" (e.g., 10 min mill, 10 min cool).
-
Check 2: Leak check.
is extremely hygroscopic. Even ppm levels of moisture will hydrolyze the surface, forming oxides that block diffusion.
Q3: Can I use MgH2 instead of Mg2NiH4 for the composite?
A: Yes,
References
-
Bonatto Minella, C. et al. (2011).[3] Effect of Transition Metal Fluorides on the Sorption Properties and Reversible Formation of Ca(BH4)2.[3] The Journal of Physical Chemistry C.
-
Kim, Y. et al. (2012). Investigation of the Dehydrogenation Reaction Pathway of Ca(BH4)2 and Reversibility of Intermediate Phases. The Journal of Physical Chemistry C.
-
Pistidda, C. et al. (2016). A hydride composite featuring mutual destabilisation and reversible boron exchange: Ca(BH4)2–Mg2NiH4. Chemical Communications.
-
Ngene, P. et al. (2012). Nanoconfinement in activated mesoporous carbon of calcium borohydride for improved reversible hydrogen storage.[4][5] Nanotechnology. [4]
-
Comanescu, C. (2023).[6] Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications. Energies.[1][2][5][6][7]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of Borohydride and Catalytic Dehydrogenation by Hydrogel Based Catalyst [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Nanoconfinement in activated mesoporous carbon of calcium borohydride for improved reversible hydrogen storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
"cost-effective synthesis routes for calcium borohydride"
Technical Support Center: Advanced Synthesis of Calcium Borohydride
Ticket ID: #CaBH4-SYNTH-OPT-001
Status: Open
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Subject: Cost-Effective Synthesis Routes & Troubleshooting for
Executive Summary
You have inquired about cost-effective synthesis routes for Calcium Borohydride (
This guide details three optimized routes, moving from standard laboratory methods to high-potential cost-reduction strategies. It is structured as a Level 3 Technical Support Protocol , addressing root-cause failure modes (adduct formation, kinetic barriers, and purity issues) rather than just listing recipes.
Quick Reference: Route Comparison
| Feature | Route A: Wet Metathesis | Route B: Mechanochemical (Dry) | Route C: Direct Synthesis (RHC) |
| Primary Precursors | |||
| Solvent Usage | High (THF) | None (Solvent-free) | None |
| Key Challenge | Removal of THF adducts | Separation of NaCl byproduct | High Pressure/Temp requirements |
| Purity Potential | High (>95%) | Medium (contains salt matrix) | Medium-High |
| Cost Efficiency | Low (Solvent/Drying costs) | Medium (Energy intensive) | High (Raw material savings) |
| Scalability | Batch-limited | Continuous (Twin-screw) | Industrial Autoclave |
Module 1: The Wet Chemical Route (Metathesis)
Context: The standard lab-scale synthesis involves the metathesis of calcium chloride and an alkali metal borohydride in tetrahydrofuran (THF).[1][2]
Troubleshooting Guide
Q: I am obtaining a sticky, white solid that foams under vacuum but retains significant weight. What is happening?
A: You are struggling with the THF Solvate Trap .
-
The Problem: Standard vacuum drying at room temperature only removes surface solvent. The coordinated THF requires significant thermal energy to break the
bond. -
The Fix: You must implement a Stepwise Thermal Desolvation Protocol .
-
Stage 1: Dry at
under dynamic vacuum ( mbar) for 4 hours. This yields the mono-solvate ( ). -
Stage 2: Ramp to
at and hold for 12 hours.
-
Warning: Rapid heating causes the material to melt/foam, trapping solvent in a glassy matrix.
-
Q: My XRD pattern shows a mix of phases after drying. Is my product impure?
A: Not necessarily. Desolvation induces polymorphism.
Depending on the drying temperature and kinetics, you will obtain a mixture of
-
Diagnostic:
-phase is favored by lower temperature desolvation ( ). -phase appears at higher temperatures.[3] Both are active hydride species.
Visual Workflow: Metathesis & Desolvation
Caption: Step-wise desolvation pathway required to break strong Ca-THF coordination complexes.
Module 2: Mechanochemical Synthesis (The "Green" Route)
Context: Ball milling
Troubleshooting Guide
Q: My reaction yield is low, and I see unreacted precursors in the XRD. Should I mill longer? A: Milling time is secondary to Energy Input and Temperature Control .
-
The Physics: This is a solid-state diffusion-limited reaction. Simply milling longer often leads to agglomeration (caking), which stops the reaction.
-
The Fix:
-
Ball-to-Powder Ratio (BPR): Increase to 40:1 . High impact energy is needed to fracture the salt lattice.
-
Pause-Intervals: Use a cycle of 15 mins ON / 15 mins OFF. This prevents local overheating which can decompose the borohydride (
decomposes > , but local hotspots can reach this). -
Process Control Agent (PCA): Do not use liquid PCAs (like hexane) if possible, as they introduce removal steps.
-
Q: How do I remove the NaCl byproduct without re-introducing THF? A: This is the trade-off of the dry route.
-
Option A (Purification): You must wash with a solvent (THF or Pyridine), bringing you back to the desolvation problems of Module 1.
-
Option B (In-situ Use): For hydrogen storage applications, the NaCl matrix can actually act as a "heat sink," preventing sintering of the
during hydrogen release. If your application tolerates dead weight, do not purify .
Module 3: Direct Synthesis & Cost Reduction (The "Holy Grail")
Context: Synthesizing
Protocol: The MgB2 "Destabilization" Route
Instead of using expensive Boron (
Q: I am applying 100 bar
-
The Catalyst Solution: You must dope the mixture with 2-4 mol% of a halide catalyst.
-
Best Performer:
or . -
Mechanism: The Ti species facilitates the dissociation of
on the surface and the transport of hydride ions.
-
-
Pressure Threshold: Increase pressure to 140 bar . The equilibrium pressure for this reaction is favorable, but the driving force needs to be high to overcome the solid-state diffusion resistance.
Protocol: The Colemanite Route (Lowest Cost)
Reaction:
-
Why it works: Colemanite is a dirt-cheap mineral. Reacting it with
(a strong reducing agent) in a ball mill acts as a "reductive annealing." -
Critical Step: You must calcine the Colemanite first to remove crystal water. If you mill hydrated Colemanite with
, you will generate massive heat and potentially hydrolyze your product immediately.
Visual Workflow: Cost-Effective Pathways
Caption: Comparison of the "Colemanite" mineral reduction route vs. the "MgB2" reactive hydride route.
References
-
Comanescu, C. (2023).[4] "Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications." Energies.[2][4][5] Link
-
Ronnebro, E. C., & Majzoub, E. H. (2009).[6] "Direct synthesis of calcium borohydride." U.S. Patent No.[6] 7,608,233.[6] Link
-
Akkas Boynuegri, T. (2018).[7] "Synthesis of Ca(BH4)2 from Synthetic Colemanite Used in Hydrogen Storage by Mechanochemical Reaction." International Journal of Hydrogen Energy. Link
-
Filinchuk, Y., et al. (2009). "Insight into the crystal structure and phase transformations of Ca(BH4)2." Physical Review B. Link
-
Barkhordarian, G., et al. (2008). "Formation of Ca(BH4)2 from hydrogenation of CaH2+MgB2 composite." Scripta Materialia. Link
Sources
- 1. Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanochemistry of Metal Hydrides: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct synthesis of calcium borohydride (Patent) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
"managing the release of flammable hydrogen gas from hydrolysis"
Welcome to the Process Safety and Scale-Up Technical Support Center. For researchers and drug development professionals, the hydrolysis of reactive hydrides (e.g.,
This guide provides self-validating protocols, mechanistic troubleshooting, and authoritative safety parameters to ensure safe reaction quenching and scale-up.
Quantitative Data: Hydrogen Safety & Hydride Reactivity
To safely manage hydrolysis, you must first understand the physical limits of the gas being generated. Below is a summary of critical safety parameters for hydrogen gas and common hydrides.
| Parameter | Value | Clinical/Laboratory Implication |
| Lower Explosive Limit (LEL) | 4% v/v in air[1] | Requires continuous ventilation; alarms should be set well below this threshold. |
| Upper Explosive Limit (UEL) | 75% v/v in air[1] | Extremely wide flammability range; explosive in most confined spaces. |
| Auto-ignition Temperature | 500 °C (932 °F)[2] | Runaway exothermic quenches can easily reach this threshold, auto-igniting |
| Minimum Ignition Energy (MIE) | ~0.017 mJ[3] | Ignites with a fraction of the energy of gasoline; static electricity is a major hazard. |
| Flammable Gas Mixtures | >5.5% | "Inert" sweep gases become flammable if |
| 1 mol yields 4 mol | Massive volume expansion during hydrolysis; requires oversized reaction vessels. |
Troubleshooting Guides & FAQs
Q1: Why does my
The authoritative solution is the Fieser Workup [5][6]. By sequentially adding water, 15% NaOH, and more water, you leverage the amphoteric nature of aluminum. The strong base converts the gelatinous
Q2: How do I manage continuous hydrogen evolution during large-scale silane or borohydride hydrolysis?
Causality & Solution: During scale-up, the volumetric rate of
-
Sweep Gas Dilution: Use a continuous inert sweep gas (Nitrogen or Argon) to dilute the headspace. However, be aware that gas mixtures containing >5.5%
inngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> or >2.94% in Argon are still classified as flammable. -
Sensor Placement: Hydrogen is highly diffusive and lighter than air. LEL sensors must be placed at the apex (top) of the fume hood or walk-in enclosure, not at bench level[3]. Alarms should be calibrated to trigger a low warning at 50 ppm and a high evacuation warning at 100 ppm[1].
Q3: I need to quench a sodium hydride (NaH) dispersion. Can I use the Fieser method?
Causality & Solution: No. The Fieser method is specifically designed to manage aluminum salts. For
Experimental Protocols (Self-Validating Systems)
Protocol 1: The Fieser Workup for Quenching
Scope: For reactions containing x grams of
-
Preparation & Dilution: Cool the reaction mixture to 0 °C in an ice bath. Dilute with an equal volume of anhydrous diethyl ether or THF to provide a heat sink[5][6].
-
Validation Checkpoint: The internal temperature must stabilize at 0 °C before proceeding.
-
-
Initial Hydrolysis: Slowly, dropwise, add x mL of deionized water.
-
Validation Checkpoint: Vigorous bubbling (
evolution) will occur. Do not proceed until bubbling subsides and the temperature remains controlled[5].
-
-
Base Condensation: Slowly add x mL of 15% aqueous NaOH.
-
Validation Checkpoint: The mixture will begin to turn into a thick white paste. This confirms the formation of intermediate aluminum hydroxides[6].
-
-
Granulation: Add 3x mL of deionized water. Remove the ice bath and stir vigorously for 15 minutes.
-
Validation Checkpoint: The thick paste must break apart into a clean, granular white precipitate. If it remains gelatinous, stirring is insufficient or the NaOH concentration was too low[5].
-
-
Isolation: Filter the mixture through a pad of Celite and wash the salts thoroughly with the reaction solvent[4].
Protocol 2: Step-Down Alcohol Quench for /
Scope: For alkali hydrides and borohydrides.
-
Preparation: Cool the reaction to 0 °C and ensure the vessel is open to a vented fume hood (never quench in a sealed vessel)[7].
-
Steric Quench: Slowly add isopropanol dropwise under adequate mechanical stirring.
-
Validation Checkpoint: Monitor for bubbling. If the solution begins to warm up rapidly, stop the addition and allow it to cool. Do not proceed until no more bubbling is observed upon adding a test drop[7].
-
-
Intermediate Quench: Repeat the dropwise addition using methanol.
-
Validation Checkpoint: Methanol is less hindered and will react with remaining trace hydrides. Wait for all bubbling to cease.
-
-
Final Hydrolysis: Carefully add water in small aliquots.
-
Validation Checkpoint: Even after alcohol addition, water can react violently if mechanical stirring was insufficient to expose all hydride surfaces. A lack of gas evolution confirms complete quenching[7].
-
Process Visualizations
Decision tree for selecting safe hydride quenching procedures.
Mechanistic pathway of LAH hydrolysis and subsequent precipitation.
References
1.[6] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. 2.[7] Quenching of Water Reactive Materials. The Sarpong Group. 3.[1] Hydrogen Gas Use and Storage in Laboratories. Lehigh University. 4.[2] Chemical Safety Summary. Drexel University. 5.[4] Carboxylic Acids → Primary Alcohols with LiAlH₄. OrgoSolver. 6.[5] Technical Support Center: Safe Quenching of Aluminum Hydride Reactions. Benchchem. 7.[3] Health and Safety Concerns When Using Hydrogen in Gas Chromatography. Element Lab Solutions.
Sources
Technical Support Center: Mechanochemical Synthesis of Calcium Borohydride (Ca(BH₄)₂)
Welcome to the advanced technical support and troubleshooting center for the mechanochemical synthesis of Calcium Borohydride (Ca(BH₄)₂). This guide is engineered for materials scientists and drug development professionals dealing with the kinetic, thermodynamic, and phase-transition complexities of high-energy ball milling.
Mechanochemistry offers a potent, solvent-free (or solvent-assisted) pathway to synthesize Ca(BH₄)₂, bypassing the azeotropic limitations of wet chemistry. However, the energy-intensive nature of ball milling introduces risks of thermal degradation, unwanted polymorph transitions, and halide contamination. This guide provides self-validating protocols, parameter matrices, and causality-driven troubleshooting to ensure high-yield synthesis of the target
Mechanistic Pathways & Phase Dynamics
The following diagram illustrates the critical reaction pathways and the thermodynamic pitfalls associated with mechanochemical synthesis.
Mechanochemical pathways for Ca(BH4)2 synthesis highlighting temperature-dependent phase transitions.
Section 1: Core Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to downstream applications without passing the validation checkpoints.
Protocol A: Solvent-Free Metathesis (Kinetically Controlled)
This protocol utilizes a solid-state exchange reaction between CaCl₂ and NaBH₄. Heat management is the most critical variable 1.
-
Atmospheric Control: Inside a glovebox purged with purified Argon (O₂ < 1.0 ppm; H₂O < 1.0 ppm), weigh anhydrous CaCl₂ and NaBH₄ in a strict 1:2 molar ratio.
-
Reactor Loading: Transfer the precursors into a stainless-steel milling jar. Add stainless-steel milling balls to achieve a Ball-to-Powder Ratio (BPR) of 30:1.
-
Interval Milling: Program the planetary ball mill to 200 RPM. Crucial Causality Step: Set the mill to revolve for 60 seconds, pause for 15 seconds, and then reverse direction 2. Continuous milling causes localized temperatures to exceed 250 °C, triggering an irreversible transition to the
-phase. -
Duration: Mill for a total active time of 2 to 5 hours.
-
Validation Checkpoint: Perform ex-situ X-Ray Powder Diffraction (XRPD). The synthesis is successful only if the diffractogram confirms the presence of the orthorhombic
-Ca(BH₄)₂ phase (space group Fddd) and NaCl by-products, with no detectable -phase.
Protocol B: Reactive Hydride Milling (Direct Hydrogenation)
This protocol synthesizes Ca(BH₄)₂ directly from metal hydrides and borides under high hydrogen pressure 3.
-
Precursor Selection: Mix CaH₂ and CaB₆ (molar ratio 1:2) in an Ar-filled glovebox. Add 4–8 mol% TiCl₃. Causality: TiCl₃ acts as a vital catalyst to lower the dissociation energy of H₂ and facilitate the breaking of robust B-B bonds in the boride network.
-
Pressurization: Load the mixture into a high-pressure milling magneto-vial and pressurize with H₂ gas to 700 bar.
-
Thermo-Mechanical Activation: Mill the mixture at 400–440 °C for 48 hours.
-
Validation Checkpoint: Utilize solid-state ¹¹B Magic Angle Spinning (MAS) NMR. A successful reaction will yield a distinct resonance peak corresponding to the [BH₄]⁻ tetrahedra (referenced to BF₃·Et₂O at 0 ppm).
Section 2: Parameter Optimization Matrix
Use the following data matrix to calibrate your planetary mill settings. Deviations from these ranges directly correlate with specific failure modes.
| Parameter | Recommended Range | Mechanistic Impact | Troubleshooting Symptom (If violated) |
| Ball-to-Powder Ratio (BPR) | 30:1 to 100:1 | Dictates the kinetic energy transfer and collision frequency per powder particle. | Low Yield: Unreacted precursors dominate the XRD profile (if BPR < 25:1). |
| Rotational Speed (RPM) | 200 – 400 RPM | Balances mechanochemical defect generation with thermal energy accumulation. | Phase Degradation: Formation of |
| Milling Atmosphere | Purified Ar or H₂ | Prevents rapid oxidation and hydrolysis of highly reactive hydride species. | Contamination: Oxide/Hydroxide peaks visible in FT-IR spectra (if O₂/H₂O > 1 ppm). |
| Temperature Control | < 250 °C (via Intervals) | Maintains the thermodynamically stable | Halide Substitution: Formation of Ca((BH₄)₁₋ₓClₓ)₂ solid solutions. |
Section 3: Troubleshooting Guides & FAQs
Q1: My XRD data shows a mixture of
Q2: I am attempting direct hydrogenation of CaH₂ and elemental Boron, but the yield is negligible. How can I drive the reaction forward? A2: Elemental boron possesses a highly stable icosahedral network, creating an insurmountable kinetic barrier for[BH₄]⁻ formation under standard milling conditions. Resolution: Substitute elemental boron with magnesium diboride (MgB₂) or calcium hexaboride (CaB₆). The layered, graphite-like structure of boron in MgB₂ significantly lowers the reaction enthalpy and kinetic barriers. Additionally, doping the mixture with transition metal halides (e.g., TiCl₃ or TiF₃) is mandatory to facilitate the catalytic dissociation of H₂ gas 3.
Q3: The powder is severely caking onto the milling balls and jar walls, drastically reducing the impact energy. How do I prevent agglomeration? A3: Caking (cold-welding) occurs due to the localized melting of the borohydride under high-velocity impact forces. Resolution: Shift from dry milling to a solvent-assisted mechanochemical approach using Tetrahydrofuran (THF). Wet milling in THF not only acts as a Process Control Agent (PCA) to prevent caking, but it also thermodynamically drives the metathesis reaction forward by solvating the product to form Ca(BH₄)₂·2THF. This adduct can subsequently be desolvated under a vacuum at 80–160 °C to yield pure, unagglomerated Ca(BH₄)₂ 5.
Q4: Can I use water to separate the NaCl by-product from the Ca(BH₄)₂ after metathesis? A4: Absolutely not. While some outdated literature suggests Ca(BH₄)₂ is soluble in water, introducing Ca(BH₄)₂ to water results in a violent, highly exothermic hydrolysis reaction that releases massive amounts of hydrogen gas, destroying your product and posing a severe explosion hazard 5. Always use anhydrous solvents like THF for extraction.
References
-
Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis. MDPI Energies (2023).1
-
Significantly Enhanced Dehydrogenation Properties of Calcium Borohydride Combined with Urea. The Royal Society of Chemistry.2
-
Halide substitution in Ca(BH4)2. Physical Chemistry Chemical Physics / Aarhus University.4
-
Synthesis of Calcium Borohydride by Milling Hydrogenation of Hydride and Boride. Journal of Physical Chemistry C.3
-
Synthetic approaches to inorganic borohydrides. Dalton Transactions.5
Sources
Validation & Comparative
Technical Guide: Calcium Borohydride vs. Magnesium Borohydride for Hydrogen Storage
Executive Summary
In the pursuit of solid-state hydrogen storage media that exceed the Department of Energy (DOE) targets, complex metal borohydrides represent the high-capacity frontier. This guide compares Magnesium Borohydride (
The Verdict: While
For practical applications,
Physicochemical Profile: The Theoretical Ceiling
The primary allure of these materials is their hydrogen density, which far strips conventional metal hydrides (like
Table 1: Comparative Properties
| Property | Magnesium Borohydride ( | Calcium Borohydride ( |
| Molar Mass | 53.99 g/mol | 69.76 g/mol |
| Gravimetric | 14.9 wt% (Theoretical) | 11.6 wt% (Theoretical) |
| Volumetric | ~112 g/L (based on | ~130 g/L (due to higher density) |
| Decomposition Onset ( | ~280°C - 320°C | ~340°C - 360°C |
| Crystal Polymorphs | ||
| Key Advantage | Highest gravimetric density; Porous | High volumetric density; Potential for eutectic tuning. |
| Key Disadvantage | Slow kinetics; High stability of intermediates ( | Higher decomposition temperature; Irreversibility. |
Thermodynamic & Kinetic Profiles[6]
Understanding the energy landscape is critical. A storage material must bind hydrogen strongly enough to be stable at ambient conditions but weakly enough to release it at moderate temperatures (ideally 80–120°C for PEM fuel cells, though these materials operate much higher).
Enthalpy of Desorption ( )
-
: The decomposition enthalpy is approximately 39 kJ/mol
. This value places it within the "thermodynamic window" for reversibility, theoretically allowing rehydrogenation at moderate pressures. However, kinetic barriers prevent this in practice. -
: The enthalpy varies by step but is generally calculated around 32–40 kJ/mol
.
Kinetic Barriers
Both materials exhibit sluggish kinetics. The decomposition is not a single-step release but a multistep cascade. The activation energy (
Decomposition Mechanisms: The "Boron Sink"
The critical failure mode for both materials is the formation of thermodynamically stable intermediate phases, specifically the closo-dodecaborates (
Comparative Decomposition Pathways
Figure 1: Simplified decomposition pathways highlighting the formation of stable intermediates (
The Mechanism Explained[7][8]
-
: Decomposes into
and polyborane intermediates (like ). The bond is difficult to break, and re-hydrogenating requires extreme conditions (e.g., >900 bar ). -
: Similarly forms
, but at higher temperatures, it can form Calcium Hexaboride ( ). is extremely stable and chemically inert, making full reversibility nearly impossible without catalytic destabilization.
Experimental Protocol: Synthesis & Characterization
To validate these properties in a lab setting, strict protocols are required to handle the air-sensitivity of these hydrides.
Workflow Overview
Figure 2: Standard workflow for synthesizing and characterizing complex hydrides. All steps must occur under inert atmosphere (Argon) to prevent hydrolysis.
Detailed Methodology
A. Synthesis (Mechano-chemical Metathesis)
This method avoids solvent adducts which are hard to remove from
-
Precursors:
(anhydrous) + . -
Milling: High-energy planetary ball mill (e.g., Fritsch Pulverisette).
-
Conditions: 400 RPM, 10-20 hours, BPR (Ball-to-Powder Ratio) 40:1.
-
Atmosphere:[2] Argon (< 0.1 ppm
).
-
-
Purification: The product is a mixture of
and . For pure analysis, solvent extraction (using diethyl ether) is required, followed by careful drying to avoid forming stable etherates.
B. Temperature Programmed Desorption (TPD)
Objective: Determine
-
Load ~50 mg of sample into a Sieverts apparatus or TGA-MS (Thermogravimetric Analyzer coupled with Mass Spec).
-
Ramp: Heat at 2°C/min to 500°C.
-
Data Validation: Monitor MS signals for
(m/z=2) and Diborane ( , m/z=26/27). Critical: Detection of indicates material loss and toxicity; pure release is the goal.
C. Pressure-Composition-Temperature (PCT)
Objective: Measure thermodynamic equilibrium and reversibility.
-
Desorption: Step-wise pressure reduction at constant temperature (e.g., 300°C). Wait for equilibrium (pressure change < 0.01 bar/hr).
-
Absorption: Step-wise pressure increase (up to 100-150 bar).
-
Hysteresis Check: Significant gaps between absorption/desorption isotherms indicate kinetic limitations or irreversible phase changes.
Critical Analysis & Future Outlook
The "Porous" Opportunity ( )
The
-
Chemisorption: Chemical bonding (high capacity, high T).
-
Physisorption: Molecular storage in pores (low T, fast kinetics). Research Tip: Focusing on stabilizing the
-phase could bridge the gap between metal-organic frameworks (MOFs) and hydrides.
The Composite Solution ( )
Pure
-
Example:
. -
This reaction pathway alters the thermodynamics, potentially lowering the enthalpy and suppressing stable intermediate formation, making reversibility more feasible than in the pure compound.
Final Recommendation
-
Choose
if your research focuses on maximizing gravimetric density or exploring hybrid physio-chemical storage (via the -phase). -
Choose
if you are developing multicomponent composite systems (RHCs) where you need a high-density hydride to react synergistically with a destabilizing agent.
References
-
Porous and Dense Magnesium Borohydride Frameworks: Synthesis, Stability, and Reversible Absorption of Guest Species. Source: Filinchuk, Y., et al. (2011).[3] Angewandte Chemie International Edition.
-
Magnesium borohydride
for energy applications. Source: He, L., et al. (2023). Materials Today Nano. -
Calcium Borohydride
: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications. Source: Evaluation of current literature and semantic analysis. (2023). -
Hydrogen Desorption in ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
System. Source: Minella, C. B., et al. (2019). Energies.[4][5] -
Thermal Decomposition of Magnesium Borohydride: New Insights from Synchrotron X-ray Scattering. Source: Vajo, J. J., et al. (2022). The Journal of Physical Chemistry C.
-
Comparison of Hydrogen Storage Properties of
and . Source: Sigma-Aldrich Technical Guides / Material Safety Data.
Sources
A Comparative Benchmarking of Alkali Metal Borohydrides as Reducing Agents in Organic Synthesis
In the landscape of synthetic organic chemistry, the reduction of functional groups is a cornerstone transformation. Among the arsenal of available reducing agents, alkali metal borohydrides—namely lithium borohydride (LiBH₄), sodium borohydride (NaBH₄), and potassium borohydride (KBH₄)—have carved out indispensable roles due to their versatility, selectivity, and operational simplicity. This guide provides a comprehensive comparative analysis of these three pivotal reagents, offering researchers, scientists, and drug development professionals a data-driven framework for selecting the optimal borohydride for their specific synthetic challenges.
The Underlying Principles of Borohydride-Mediated Reductions
At their core, alkali metal borohydrides are sources of the hydride ion (H⁻), a potent nucleophile. The reactivity of the borohydride complex is dictated by the nature of the alkali metal cation and the solvent system employed. The cation (Li⁺, Na⁺, K⁺) plays a crucial role in coordinating to the carbonyl oxygen, thereby polarizing the C=O bond and rendering the carbonyl carbon more electrophilic and susceptible to hydride attack. The general mechanism involves the transfer of a hydride from the [BH₄]⁻ anion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield the corresponding alcohol.[1][2]
A Head-to-Head Comparison: Reactivity, Selectivity, and Physical Properties
The subtle yet significant differences in the properties of LiBH₄, NaBH₄, and KBH₄ translate into a nuanced spectrum of reactivity and selectivity. Understanding these distinctions is paramount for achieving desired chemical transformations while preserving sensitive functional groups within a molecule.
Reactivity Profile: A Hierarchy of Reducing Power
The reducing strength of alkali metal borohydrides follows the order: LiBH₄ > NaBH₄ > KBH₄ . This trend can be primarily attributed to the Lewis acidity of the counterion and the polarity of the metal-hydride bond.
-
Lithium Borohydride (LiBH₄): As the most potent reducing agent in this series, LiBH₄ can reduce a broader range of functional groups compared to its sodium and potassium counterparts.[3] Its enhanced reactivity is largely due to the small, hard lithium cation, which coordinates strongly to the carbonyl oxygen, effectively activating the substrate towards reduction.[4] Consequently, LiBH₄ is capable of reducing esters, lactones, and epoxides, functionalities that are generally inert to NaBH₄ and KBH₄ under standard conditions.[3][4]
-
Sodium Borohydride (NaBH₄): This is arguably the most widely used borohydride due to its moderate reactivity, high chemoselectivity, and ease of handling.[5][6] It is the reagent of choice for the selective reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[7][8] Esters, amides, carboxylic acids, and nitriles are typically not reduced by NaBH₄ under mild conditions.[6][7]
-
Potassium Borohydride (KBH₄): KBH₄ is a milder reducing agent than NaBH₄.[9] Its larger, softer potassium cation results in weaker coordination to the carbonyl oxygen, leading to reduced reactivity. It is highly effective for the reduction of aldehydes and ketones.[9][10] Its high stability in air and alkaline solutions makes it a robust and safe option for large-scale operations.[10][11]
Chemoselectivity: The Art of Discriminating Between Functional Groups
The differing reactivities of these borohydrides allow for a high degree of chemoselectivity in complex molecules.
-
Aldehydes vs. Ketones: All three borohydrides will readily reduce both aldehydes and ketones. However, under carefully controlled conditions (e.g., low temperatures), NaBH₄ can exhibit a preference for reducing aldehydes in the presence of ketones.[12][13]
-
Reduction in the Presence of Other Functional Groups: The true utility of NaBH₄ and KBH₄ shines in their ability to selectively reduce aldehydes and ketones without affecting less reactive functional groups like esters, amides, and nitro groups.[6][14] LiBH₄, being more powerful, shows less selectivity and will also reduce esters and lactones.[3][4]
Physical Properties: Solubility and Thermal Stability
The choice of solvent is critical in borohydride reductions, and the solubility of the reducing agent dictates the available options.
| Property | Lithium Borohydride (LiBH₄) | Sodium Borohydride (NaBH₄) | Potassium Borohydride (KBH₄) |
| Molar Mass ( g/mol ) | 21.78 | 37.83 | 53.94 |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |
| Solubility in Water | Reacts | Soluble | Soluble |
| Solubility in Ethers (e.g., THF, Et₂O) | Highly soluble[3] | Sparingly soluble[15][16] | Insoluble |
| Solubility in Alcohols (e.g., EtOH, MeOH) | Reacts | Soluble (reacts slowly)[7] | Sparingly soluble |
| Melting Point (°C) | 268[3] | >500 (decomposes)[17] | >600 (decomposes)[17] |
| Thermal Stability | Decomposes at its boiling point of 380 °C[3] | Thermally stable in dry air[18] | High thermal stability[19] |
Data compiled from multiple sources.[3][7][15][16][17][18][19]
The high solubility of LiBH₄ in ethereal solvents like THF and diethyl ether is a significant advantage, allowing for reactions under aprotic conditions.[3] NaBH₄ is most commonly used in protic solvents like ethanol and methanol, where it is sufficiently soluble and its reaction with the solvent is slow enough to be manageable, especially at lower temperatures.[7][20] KBH₄ has lower solubility in most common organic solvents compared to NaBH₄.[21]
Experimental Protocols: A Practical Guide to Ketone Reduction
To provide a tangible comparison of these reagents in a laboratory setting, the following section outlines a standardized protocol for the reduction of a model ketone, acetophenone, to 1-phenylethanol.
Workflow for Borohydride-Mediated Ketone Reduction
Caption: Generalized workflow for the reduction of a ketone using an alkali metal borohydride.
Detailed Experimental Procedure: Reduction of Acetophenone
Materials:
-
Acetophenone
-
Lithium Borohydride (LiBH₄)
-
Sodium Borohydride (NaBH₄)
-
Potassium Borohydride (KBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (EtOH)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator.
Procedure A: Reduction with LiBH₄ in THF
-
To a stirred solution of acetophenone (1.0 g, 8.32 mmol) in anhydrous THF (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Carefully add LiBH₄ (0.27 g, 12.48 mmol, 1.5 equiv) portion-wise over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl (15 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-phenylethanol.
-
Purify the product by flash column chromatography if necessary.
Procedure B: Reduction with NaBH₄ in Ethanol
-
In a round-bottom flask, dissolve acetophenone (1.0 g, 8.32 mmol) in ethanol (20 mL).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add NaBH₄ (0.31 g, 8.32 mmol, 1.0 equiv) in small portions over 15 minutes. A slight effervescence may be observed.[7]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.[6]
-
After the reaction is complete, cool the flask in an ice bath and slowly add cold water (10 mL) to quench the excess NaBH₄.
-
Add 1 M HCl dropwise until the solution is neutral or slightly acidic.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify as needed.
Procedure C: Reduction with KBH₄ in Ethanol
-
Follow the same procedure as for NaBH₄ (Procedure B), but use KBH₄ (0.45 g, 8.32 mmol, 1.0 equiv).
-
Due to the lower reactivity of KBH₄, the reaction time may need to be extended (e.g., 2-4 hours or longer). Monitor by TLC to determine the point of completion.
Safety and Handling Considerations
While borohydrides are generally safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄), proper safety precautions are essential.[2][3]
-
Handling: Alkali metal borohydrides are white, crystalline solids that are stable in dry air.[18] They should be handled in a well-ventilated area, and inhalation of dust should be avoided.[22][23]
-
Reactivity with Water: All three borohydrides react with water and protic solvents to generate flammable hydrogen gas.[18][24] The reaction with LiBH₄ is particularly vigorous. NaBH₄ and KBH₄ react more slowly, especially in neutral or basic aqueous solutions.[7] Reactions should be quenched carefully, especially when performed on a large scale.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as acids and strong oxidizing agents.[22]
Conclusion: Selecting the Right Tool for the Job
The choice between LiBH₄, NaBH₄, and KBH₄ is a strategic decision based on the specific requirements of a chemical synthesis.
Caption: Decision matrix for selecting an alkali metal borohydride reducing agent.
-
Choose LiBH₄ for its superior reducing power when targeting less reactive carbonyls like esters and lactones, especially when an aprotic solvent system is preferred.
-
Choose NaBH₄ as the workhorse reagent for the highly chemoselective reduction of aldehydes and ketones, offering a balance of reactivity, safety, and cost-effectiveness.
-
Choose KBH₄ for applications requiring a mild, stable, and safe reducing agent for aldehydes and ketones, particularly in process chemistry where robustness is key.
By understanding the nuanced differences in reactivity, selectivity, and handling characteristics of these fundamental reagents, researchers can make informed decisions to optimize their synthetic routes, improve yields, and ensure the successful and safe execution of their chemical transformations.
References
- Chemoselective and stereoselective reductions with modified borohydride reagents. (n.d.).
- The Preparation and Properties of Alkali Metal Borohydrides. (n.d.). DTIC.
- Understanding KBH4: The Silent Player in Chemical Reactions. (2026, January 7). Oreate AI Blog.
- Lithium borohydride. (n.d.). In Wikipedia.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
- Nielsen, T. K., et al. (2010). Recent Development of Lithium Borohydride-based Materials for Hydrogen Storage. OPUS at UTS.
- Vajeeston, P., et al. (2009, December 21). Synthetic approaches to inorganic borohydrides. Journal of Materials Chemistry.
- Myers, A. G. (n.d.). Lithium Borohydride: LiBH₄. Chem 115. Andrew G Myers Research Group.
- Chemoselective Reductions With Sodium Borohydride. (2021, June 7). Scribd.
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
- REDUCING-AGENT.pdf. (n.d.). Career Endeavour.
- Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Low melting point alkali metal borohydride mixtures for hydrogen storage. (2018, April 11). University of Birmingham.
- Alapati, S. V., et al. (2009, December 11). Crystal Structures and Thermodynamic Investigations of LiK(BH4)2, KBH4, and NaBH4 from First-Principles Calculations. The Journal of Physical Chemistry C. ACS Publications.
- Reduction of CO2 with KBH4 in solvent-free conditions. (2025, August 9). ResearchGate.
- Reductions by Metal Alkoxyaluminum Hydrides. (n.d.). Organic Reactions.
- LiBH4 and It's Derivatives: Reducing Agents In Organic Chemistry For NET | Reagent by Avinash sir. (2024, May 7). YouTube.
- Reducing agents: LiAlH4 and NaBH4 | Alcohols, phenols and ethers | Chemistry. (2024, March 29). YouTube.
- US2534533A - Methods of preparing alkali metal borohydrides. (n.d.). Google Patents.
- Melting Behavior and Thermolysis of NaBH₄−Mg(BH₄)₂ and NaBH₄−Ca(BH₄)₂ Composites. (2015, April 8). Semantic Scholar.
- CO2-promoted hydrolysis of KBH4 for efficient hydrogen co-generation. (n.d.). ResearchGate.
- 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020, August 28). Books.
- Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
- LiAlH₄ vs NaBH₄: A Comparative Analysis of Reducing Agents. (2026, January 15). Oreate AI Blog.
- Sodium Borohydride Reduction of Benzoin. (n.d.).
- Chemoselective reductions with sodium borohydride. (n.d.). Canadian Science Publishing.
- 2: Reduction of Organic Compounds (Experiment). (2021, August 16). Chemistry LibreTexts.
- Good solvents for dissolving NaBH4? (2023, June 23). Reddit.
- Reductions by Metal Alkoxyaluminum Hydrides. (n.d.). ResearchGate.
- Simbara, A. T., et al. (2020). Review: Comparison of the LiBH4 Material Synthesis Method and its Application as Hydrogen Energy Storage. Journal of Applied Science and Environmental Studies, 3(4), 232-253.
- Why can LiBH4 reduce esters but NaBH4 can not? (2018, August 5). Quora.
- Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. (2010, October 15). PubMed.
- Material Safety Data Sheet - Sodium borohydride. (2006, January 23).
- Synthesis and crystal structure of alkali metal borohydrides LiBH4, NaBH4, KBH4, RbBH4 and CsBH4. (n.d.). ResearchGate.
- Lithium borohydride: Synthesis, properties and thermal decomposition. (n.d.). ResearchGate.
- Potassium borohydride, Potassium tetrahydroborate. (n.d.). Organic Chemistry Portal.
- Ward, D. E., & Rhee, C. K. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones.
- Exploring Ternary and Quaternary Mixtures in the LiBH4‐NaBH4‐KBH4‐Mg(BH4)2‐Ca(BH4)2 System. (n.d.). ResearchGate.
- Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.
- SODIUM BOROHYDRIDE. (n.d.). Sdfine.
- Toxic Powders SOP Template. (n.d.).
- Solubility of the reported compounds at 25 °C. (n.d.). ResearchGate.
- Metal Borohydrides as Hydrogen Storage Materials. (n.d.).
- Thermodynamic investigation of the LiBH4-NaBH4 system. (2016, April 29). ResearchGate.
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- 24. carlroth.com:443 [carlroth.com:443]
"electrochemical properties of calcium borohydride compared to sodium borohydride"
Content Type: Technical Comparison Guide Audience: Researchers, Electrochemical Engineers, and Drug Development Professionals
Executive Summary
This guide provides a rigorous technical comparison between Calcium Borohydride (
-
is primarily utilized as a high-energy-density fuel in Direct Borohydride Fuel Cells (DBFCs), leveraging the high oxidation potential of the
anion. - is emerging as a critical solid-state electrolyte and hydrogen storage medium , valued for its divalent cation transport and moderate thermodynamic stability which allows for potential reversibility.
Fundamental Physicochemical Characteristics
The electrochemical behavior of these materials is governed by their crystal lattice energy, cation charge density, and thermodynamic stability.
Crystal Structure and Ionic Character[1]
-
Sodium Borohydride (
): Crystallizes in a cubic NaCl-type structure (Fm-3m) at ambient conditions. The cation has a lower charge density, resulting in a stable, ionic lattice that is electrically insulating in the bulk solid state ( ). -
Calcium Borohydride (
): Exists in multiple polymorphs ( ). The -phase (Fddd) is stable at room temperature, while the -phase (P42/m) appears at higher temperatures. The divalent cation creates stronger lattice polarization, which influences its solvation energy and reductive stability in electrolyte applications.
Thermodynamic Stability
Thermodynamic stability dictates the theoretical open-circuit voltage (OCV) and the energy required for regeneration.
| Property | Sodium Borohydride ( | Calcium Borohydride ( |
| Formation Enthalpy ( | -188.6 kJ/mol | -298 kJ/mol |
| Decomposition Temp ( | > 500°C (High Stability) | ~360°C (Moderate Stability) |
| Theoretical H2 Capacity | 10.6 wt% | 11.6 wt% |
| Primary Electrochemical Role | Anodic Fuel (Oxidation Source) | Electrolyte / Conversion Anode |
Electrochemical Performance Analysis
: The Anodic Fuel (DBFC Application)
In Direct Borohydride Fuel Cells (DBFC),
Mechanism:
The electro-oxidation of
-
On Gold (Au): Favors direct oxidation (near 8e- pathway).
-
On Platinum (Pt): Catalyzes heterogeneous hydrolysis, releasing
gas (chemical step) which competes with electrochemical oxidation, reducing coulombic efficiency.
Key Reaction:
: The Electrolyte & Energy Store
is rarely used as a liquid fuel due to solubility limits and stability issues. Instead, it is a leading candidate for multivalent cation electrolytes in Ca-metal batteries.Ionic Conductivity:
-
Solid State: Pure
has low conductivity. The phase is conductive but requires high temperature (>140°C). -
Solvated State: When dissolved in THF,
forms conductive species ( , ). Conductivity reaches at room temperature, enabling reversible Ca plating/stripping.
Reductive Stability:
Visualization of Mechanisms[3]
Oxidation Pathways (DBFC)
The following diagram illustrates the competition between direct electrochemical oxidation (desired) and hydrolysis (parasitic) on different catalytic surfaces.
Caption: Kinetic competition in
Electrolyte Solvation
This diagram details the solvation mechanism required to unlock ionic conductivity in calcium batteries.
Caption: Solvation/Dissociation pathway of
Experimental Validation Protocols
To validate these properties in a lab setting, use the following self-validating protocols.
Protocol A: Cyclic Voltammetry (CV) for Oxidation
Objective: Determine the electrocatalytic activity and hydrolysis competition of
-
Cell Setup: Three-electrode glass cell.
-
Working Electrode (WE): Polycrystalline Gold (Au) disk (2 mm dia). Reason: Au minimizes hydrolysis background current.
-
Counter Electrode (CE): Pt wire or Graphite rod.
-
Reference Electrode (RE): Hg/HgO (1.0 M KOH).
-
-
Electrolyte Preparation:
-
Prepare 1.0 M KOH (supporting electrolyte) to ensure high pH (stabilizes
). -
Add 0.05 M
. Note: Prepare fresh to avoid passive hydrolysis.
-
-
Procedure:
-
Purge: N2 gas for 15 mins to remove O2 (prevents ORR interference).
-
Conditioning: Cycle WE in blank 1.0 M KOH (-0.8V to 0.6V vs Hg/HgO) until stable.
-
Measurement: Scan from -1.2 V (OCP) to +0.6 V at 10 mV/s.
-
-
Data Validation:
-
Look for an oxidation peak near -0.1 V vs Hg/HgO.
-
Self-Check: If bubbles appear vigorously at the WE at OCP, the surface is catalyzing hydrolysis (bad for fuel efficiency).
-
Protocol B: Impedance Spectroscopy for Conductivity
Objective: Measure the ionic conductivity of calcium borohydride electrolyte.
-
Cell Setup: Symmetric blocking cell (Stainless Steel || Electrolyte || Stainless Steel) in a Swagelok cell.
-
Sample Preparation:
-
Synthesize
via metathesis of and in dry THF. -
Critical Step: All handling must occur in an Ar-filled glovebox (
ppm ).
-
-
Procedure:
-
Perform Electrochemical Impedance Spectroscopy (EIS).[2]
-
Frequency Range: 1 MHz to 1 Hz.
-
Amplitude: 10 mV AC.
-
-
Analysis:
-
Plot the Nyquist plot (-Im(Z) vs Re(Z)).
-
Identify the high-frequency intercept with the real axis (
). -
Calculate conductivity:
, where is thickness and is area. -
Self-Check: If the plot shows a second semi-circle, it indicates grain boundary resistance or interface degradation.
-
Comparative Data Summary
| Metric | Sodium Borohydride ( | Calcium Borohydride ( |
| Electrochemical Window | -1.24V to +0.4V (in aqueous alk.) | 0V to ~3.0V (vs Ca/Ca2+ in THF) |
| Specific Capacity (Theory) | 5670 Ah/kg (8e- oxidation) | ~1300 mAh/g (as Ca anode) |
| Ionic Conductivity (25°C) | ||
| Reversibility | Poor (Hydrolysis is irreversible) | Moderate (Plating/Stripping feasible) |
| Main Challenge | Hydrolysis competition ( | Strong Ion Pairing / Solvation |
References
-
Electrochemical Oxidation of NaBH4: Chatenet, M., et al. "Kinetics of sodium borohydride direct oxidation and oxygen reduction in sodium hydroxide electrolyte." Electrochimica Acta. Link
-
Ca(BH4)2 Electrolyte Properties: Wang, L., et al. "Calcium Borohydride as an Electrolyte for Calcium Batteries."[3] Advanced Energy Materials. Link
-
Thermodynamic Stability: Bard, A. J., & Faulkner, L. R. "Electrochemical Methods: Fundamentals and Applications." Wiley.[4] Link
-
Hydrogen Storage Comparison: Hagemann, H., & Cerny, R. "Synthetic approaches to inorganic borohydrides." Dalton Transactions.[5] Link
-
Calcium Battery Mechanisms: Ponrouch, A., et al. "Towards rechargeable calcium batteries." Energy & Environmental Science. Link
Sources
- 1. Electrooxidation mechanisms and discharge characteristics of borohydride on different catalytic metal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. gallant.mit.edu [gallant.mit.edu]
- 4. Low-Cost Preparation of High-Performance Na-B-H-S Electrolyte for All-Solid-State Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unige.ch [unige.ch]
Validation of DFT Calculations for Ca(BH4)2: A Comparative Technical Guide
Topic: Validation of DFT Calculations for Ca(BH4)2 Properties Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Role of DFT in Calcium Borohydride Research
Calcium Borohydride (
This guide objectively compares Density Functional Theory (DFT) methodologies against Experimental Benchmarks (XRD, DSC, Raman/Neutron Scattering). It serves as a validation protocol for researchers using computational tools to predict structural stability, thermodynamics, and vibrational properties, ensuring that theoretical models align with physical reality.
Methodological Comparison: DFT vs. Experimental Benchmarks
In the context of
Table 1: Comparative Performance Matrix (DFT vs. Experiment)
| Feature | DFT Methodology (Standard PBE/GGA) | Experimental Benchmark | Validation Status |
| Crystal Structure ( | Space Group F2dd (or Fddd); Lattice relaxed at 0K. | Synchrotron XRD (298K); Space Group F2dd. | High Accuracy. DFT lattice parameters typically within 1-2% of Exp. |
| Crystal Structure ( | Space Group P-4 (favored by ~15 kJ/mol over P42nm). | Neutron Diffraction (480K); Space Group P-4. | Validated. DFT correctly predicts the energetic preference for P-4. |
| Decomposition Enthalpy ( | 32 kJ/mol | 40 - 87 kJ/mol | Complex. DFT predicts thermodynamic ground state ( |
| Vibrational Spectroscopy | Harmonic approx. (Phonon DOS); Static lattice. | Raman/IR & Inelastic Neutron Scattering (QENS). | Moderate. Good for peak positions; fails to capture high-T reorientational disorder without MD. |
| Band Gap | ~5.54 eV (PBE often underestimates). | Optical Absorption / Diffuse Reflectance. | Qualitative. DFT confirms insulating nature but requires Hybrid functionals (HSE06) for accurate gap values. |
Detailed Validation Protocols
Protocol A: Structural Validation (Lattice Parameters)
Objective: Confirm that the chosen functional (e.g., PBE) accurately reproduces the geometry of the
Causality:
Step-by-Step Workflow:
-
Input Generation: Import initial coordinates from experimental CIF files (e.g.,
-phase F2dd). -
Relaxation: Perform full geometry optimization (cell shape + ionic positions).
-
Standard: Plane-wave cutoff > 500 eV (VASP) or appropriate basis set (CRYSTAL09).
-
Criterion: Forces < 0.01 eV/Å.
-
-
Comparison: Calculate the percentage deviation (
) for lattice vectors : -
Acceptance Threshold:
is acceptable. If , employ Dispersion Corrections (e.g., Grimme D3).
Data Verification:
-
-Phase (Exp):
Å, Å, Å. -
-Phase (DFT-PBE):
Å, Å, Å (Typical values showing slight underestimation or good agreement).
Protocol B: Thermodynamic Validation (Decomposition Pathways)
Objective: Validate the reaction enthalpy to distinguish between thermodynamic minima and kinetic traps.
The Discrepancy:
Experimental DSC often shows a decomposition enthalpy of ~87 kJ/mol , while DFT predicts 32 kJ/mol for the reaction to
-
Explanation: The DFT value (32 kJ/mol) corresponds to the formation of stable
(Reaction 1). The Experimental value often reflects the formation of amorphous Boron (Reaction 2) or intermediate closo-boranes ( ) due to the high kinetic barrier of forming the rigid lattice.
Validation Steps:
-
Calculate Total Energies (
): Compute for , , , , and . -
Compute Reaction Enthalpy (
): -
Zero-Point Energy (ZPE) Correction:
.-
Note: ZPE is critical for hydrogen-containing materials.
-
-
Compare: Match the calculated
of Reaction 2 (approx. 56 kJ/mol) with lower-temperature experimental data, and Reaction 1 (32 kJ/mol) with high-temperature/equilibrium data.
Visualization of Pathways and Workflows
Diagram 1: DFT Validation Workflow
This diagram illustrates the logical flow for validating a computational model against experimental data for
Caption: Workflow for iterative validation of DFT parameters against structural, thermodynamic, and vibrational benchmarks.
Diagram 2: Decomposition Energy Landscape
This diagram visualizes the enthalpy differences between the thermodynamic ground state (predicted by DFT) and the kinetically observed products.
Caption: Comparison of DFT-calculated reaction enthalpies for competing decomposition pathways.
References
-
MDPI. (2023). Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications. Retrieved from [Link][2][3][4][5][6]
-
Toyota Central R&D Labs. (2008). Thermodynamical Stability and Dehydriding Property of Calcium Borohydride Ca(BH4)2.[2][3][7] Retrieved from [Link]
-
Journal of Physical Chemistry C. (2009). Crystal Structures of Calcium Borohydride: Theory and Experiment. Retrieved from [Link]
-
University of Turin. (2020). Simulation of nanosizing effects in the decomposition of Ca(BH4)2 through atomistic thin film models. Retrieved from [Link]
-
Journal of Physical Chemistry C. (2008). Vibrational Spectra of Ca(BH4)2.[2] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tytlabs.co.jp [tytlabs.co.jp]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Heat Capacity and Absolute Standard Entropy of the High Temperature Polymorph of Calcium Boranate and Thermodynamic Calculations Regarding its Decomposition and Rehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
"performance of Ca(BH4)2 in batteries versus other complex hydrides"
Performance of Calcium Borohydride (
Executive Summary: The Multivalent Promise
Calcium borohydride (
This guide objectively compares
Comparative Performance Analysis
Ionic Conductivity & Transport Mechanism
The primary bottleneck for
| Material | Phase/State | Conductivity ( | Conductivity ( | Activation Energy ( | Mechanism |
| Orthorhombic ( | 0.53 eV | Phase transition to hexagonal superionic state. | |||
| High | Poor solid-state mobility; requires chelation. | ||||
| Low | High | Lattice trapping of divalent cation. | |||
| Liquid (in THF) | 1-3 mS/cm | N/A | Low | Solvent-separated ion pairs (liquid transport). | |
| Solid Adduct | N/A | ~0.75 eV | Expanded lattice channels via amine ligands. |
Key Insight: Unlike
Electrochemical Stability Window (ESW)
Complex hydrides generally suffer from limited oxidative stability.
-
: Stable up to ~2.2 V vs.
. Compatible with Li metal.[1] -
:
-
Reductive Stability: Excellent. Forms a stable, conductive interface with Ca metal (often composed of
), enabling reversible plating/stripping. -
Oxidative Limit:
V vs. (depending on solvent/additive). This limits cathode choice to conversion materials (e.g., Sulfur, ) rather than high-voltage intercalation oxides.
-
Mechanical Properties & Interface[2]
Borohydrides are mechanically "soft," a distinct advantage over ceramic oxide/sulfide electrolytes.
-
Processability:
can be cold-pressed into dense pellets at room temperature. -
Interface Contact: The high ductility allows for excellent physical contact with active electrode materials, accommodating volume expansion during cycling—critical for Ca-metal anodes.
-
Risk Factor: Low shear modulus implies susceptibility to dendrite penetration at high current densities, similar to
.
Experimental Protocols
Protocol A: Synthesis of Battery-Grade
Context: This is the standard electrolyte for liquid/gel Ca-batteries.
-
Reagents: Anhydrous
(99.99%), (98%), anhydrous Tetrahydrofuran (THF). -
Ball Milling (Pre-cursor):
-
Mix
and in a 1:2 molar ratio. -
Ball mill (Planetary, 400 rpm) for 2 hours under Argon to create a reactive powder mixture.
-
-
Solvation Extraction:
-
Purification:
-
Centrifuge or filter (0.2
m PTFE) to remove byproduct. -
Evaporate THF under vacuum at
C to obtain solid white powder ( ). -
Validation: XRD should show no NaCl peaks; NMR (
) should show a quintet at -30 ppm.
-
Protocol B: Electrochemical Cell Assembly (Coin Cell)
-
Anode Preparation:
-
Polish Calcium metal granules inside an Ar-filled glovebox (
ppm) to remove the oxide/nitride passivation layer. -
Press into a disk (10 mm diameter).
-
-
Electrolyte:
-
Liquid: Dissolve 0.5 M
in THF. -
Solid: Cold press
powder at 300 MPa into a pellet (150 m thick).
-
-
Cathode (Standard Test):
-
Use
or Sulfur composite.
-
-
Assembly:
-
Stack: (-) Ca Disk | Electrolyte | Cathode (+)
-
Seal in CR2032 coin cell with stainless steel spacer and wave spring.
-
Visualizations
Diagram 1: Synthesis & Speciation Pathway
This diagram illustrates the conversion from precursors to the active electrolyte species, highlighting the critical role of the solvent adduct.
Caption: Synthesis pathway from raw precursors to battery-active solvated complex. Note that desolvation leads to the low-conductivity
Diagram 2: Comparative Ion Transport Mechanisms
Comparing how Li+ moves (hopping) vs. how Ca2+ moves (vehicle mechanism or ligand exchange).
Caption: Contrast between the thermal phase-transition mechanism of LiBH4 and the solvent/ligand-assisted transport required for Ca(BH4)2.
References
-
Wang, D. et al. (2018). "Plating and stripping calcium in an organic electrolyte". Nature Materials, 17, 16–20. Link
-
Roedern, E. et al. (2025). "Towards Solid-State Batteries Using a Calcium Hydridoborate Electrolyte". Angewandte Chemie, e202500613. Link
-
Ponrouch, A. et al. (2016). "Towards rechargeable calcium batteries". Energy & Environmental Science, 9, 2557-2563. Link
-
Matsuo, M. & Orimo, S. (2009). "Lithium borohydride as an electrolyte for all-solid-state Li batteries".[1][4][3][5][6][7] Advanced Energy Materials. Link
-
Jiao, S. et al. (2024). "Toggling Calcium Plating Activity and Reversibility through Modulation of Ca2+ Speciation". PMC. Link
Sources
- 1. Lithium batteries: Complex hydride promising as solid electrolyte | AIMR [wpi-aimr.tohoku.ac.jp]
- 2. Uniting Young's modulus and the flexibility of solid-state electrolytes for high-performance Li-batteries at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. Frontiers | Designing Nanoconfined LiBH4 for Solid-State Electrolytes [frontiersin.org]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. d-nb.info [d-nb.info]
- 7. Designing Nanoconfined LiBH4 for Solid-State Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
Chemoselective Reduction in Organic Synthesis: Calcium Borohydride vs. Lithium Aluminum Hydride
In complex active pharmaceutical ingredient (API) synthesis, the chemoselective reduction of functional groups is a critical juncture. Over-reduction can destroy carefully constructed molecular architectures, while under-reduction stalls the pipeline. As a Senior Application Scientist, I frequently evaluate reducing agents to optimize these pathways. While Lithium Aluminum Hydride (LiAlH₄) is the traditional powerhouse for exhaustive reductions, Calcium Borohydride (Ca(BH₄)₂) has emerged as a highly selective alternative.
This guide objectively compares their mechanistic profiles, selectivity, and operational protocols to help researchers choose the optimal reagent for ester reductions.
Mechanistic Causality: The Lewis Acid Advantage
The stark difference in selectivity between LiAlH₄ and Ca(BH₄)₂ stems from the fundamental nature of their metal-hydride bonds and the role of their counter-cations.
-
LiAlH₄ (The Sledgehammer): Aluminum is less electronegative (1.61) than boron (2.04), making the Al-H bond significantly more polarized and hydridic than the B-H bond. Consequently, the AlH₄⁻ anion is a highly aggressive nucleophile that attacks almost all electrophilic carbons indiscriminately, [1].
-
Ca(BH₄)₂ (The Scalpel): The borohydride anion (BH₄⁻) is inherently mild. However, the Ca²⁺ cation acts as a potent Lewis acid. It strongly coordinates to the carbonyl oxygen of the ester, withdrawing electron density and increasing the electrophilicity of the carbonyl carbon. This allows the otherwise mild BH₄⁻ to attack the ester[2]. Because amides and carboxylic acids have different electronic resonances and steric profiles, they are not sufficiently activated by Ca²⁺ to undergo reduction under standard conditions, granting Ca(BH₄)₂ its exquisite chemoselectivity[3].
Mechanistic comparison of ester reduction by LiAlH4, Ca(BH4)2, and NaBH4.
Selectivity Profile Comparison
To objectively evaluate performance, the following table summarizes the reduction outcomes of common functional groups when exposed to LiAlH₄ versus Ca(BH₄)₂ at room temperature.
| Functional Group | LiAlH₄ (Standard Conditions) | Ca(BH₄)₂ (Standard Conditions) |
| Aldehydes / Ketones | Fast reduction to Alcohols | Fast reduction to Alcohols |
| Esters | Complete reduction to Alcohols | Complete reduction to Alcohols |
| Carboxylic Acids | Complete reduction to Alcohols | No Reaction (Intact) |
| Amides | Complete reduction to Amines | No Reaction (Intact) |
| Nitriles | Complete reduction to Amines | No Reaction (Intact) |
| Epoxides | Rapid Ring-Opening | Slow Ring-Opening |
Data synthesized from established reduction profiles[4],[5],[2].
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical choice is explained to empower the bench scientist.
Protocol 1: Chemoselective Ester Reduction using In-Situ Ca(BH₄)₂
Commercially sourced Ca(BH₄)₂ can suffer from degradation due to moisture. ensures maximum reagent activity[2].
Step-by-Step Methodology:
-
Preparation of the Reagent: In an oven-dried, argon-flushed flask, suspend anhydrous CaCl₂ (1.0 equiv) and NaBH₄ (2.0 equiv) in anhydrous Tetrahydrofuran (THF).
-
Causality: The metathesis reaction (CaCl₂ + 2 NaBH₄ → Ca(BH₄)₂ + 2 NaCl ↓) is thermodynamically driven by the precipitation of NaCl, which is insoluble in THF.
-
-
Activation: Stir the suspension vigorously at room temperature for 2-4 hours. The formation of a fine white precipitate (NaCl) visually validates the generation of soluble Ca(BH₄)₂.
-
Substrate Addition: Cool the flask to 0 °C. Slowly add the ester substrate (dissolved in THF) dropwise.
-
Causality: Cooling mitigates the exothermic nature of the initial hydride transfer, preventing unwanted side reactions.
-
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor via TLC (Thin Layer Chromatography). The selective disappearance of the ester spot while amide/acid spots remain unchanged validates the chemoselectivity of the system.
-
Quenching and Workup: Once complete, cool to 0 °C and carefully quench with a saturated aqueous NH₄Cl solution.
-
Causality: NH₄Cl provides mild protons to decompose excess borohydride without hydrolyzing sensitive functional groups that might remain on the molecule. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Protocol 2: Exhaustive Reduction using LiAlH₄
When chemoselectivity is not required and total reduction of all reducible groups is the goal, LiAlH₄ remains the gold standard.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-flushed flask, create a suspension of LiAlH₄ (1.5 - 2.0 equiv, depending on functional groups) in anhydrous THF or Diethyl Ether at 0 °C.
-
Causality: LiAlH₄ reacts violently with moisture. Argon and strictly anhydrous solvents are non-negotiable safety requirements.
-
-
Substrate Addition: Add the substrate dropwise. Vigorous bubbling (H₂ gas evolution) may occur if acidic protons are present.
-
Reaction: Stir at room temperature or reflux, depending on the stubbornness of the functional group (e.g., amides often require reflux).
-
The Fieser Workup (Self-Validation): This is the most critical step. For every x grams of LiAlH₄ used, sequentially and cautiously add:
-
x mL of distilled H₂O
-
x mL of 15% aqueous NaOH
-
3x mL of distilled H₂O
-
Causality: Standard aqueous quenching of LiAlH₄ creates a gelatinous, unfilterable aluminum hydroxide emulsion that traps the product. The Fieser method forces the formation of a granular, crystalline aluminate salt. The appearance of a crisp, white, easily filterable solid validates that the workup was executed correctly.
-
-
Isolation: Filter the granular salts through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate.
Conclusion
The selection between Ca(BH₄)₂ and LiAlH₄ should be dictated by the structural complexity of the target molecule. LiAlH₄ is unmatched for rapid, exhaustive reductions. However, for advanced intermediates containing fragile amides, nitriles, or carboxylic acids, Ca(BH₄)₂ provides an elegant, chemoselective solution driven by Lewis acid coordination. By understanding the causality behind these reagents, researchers can design more efficient, higher-yielding synthetic routes.
References
-
Narasimhan, S., Prasad, K. G., & Madhavan, S. (1995). Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols and Aldehydes. Synthetic Communications, 25(11), 1689-1697.[Link]
-
Comănescu, C. (2022). Metal Borohydrides beyond Groups I and II: A Review. Nanomaterials, 12(13), 2235.[Link]
-
Comănescu, C. (2023). Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis. Energies, 16(11), 4536.[Link]
Sources
XRD Analysis of Calcium Borohydride Synthesis Products: A Comparative Technical Guide
Executive Summary & Strategic Context
Calcium Borohydride (
This guide provides a rigorous X-Ray Diffraction (XRD) analysis framework. Unlike standard pharmaceutical powder diffraction, analyzing
Comparative Performance Analysis
To objectively evaluate
Table 1: Comparative XRD & Stability Metrics
| Feature | Calcium Borohydride ( | Magnesium Borohydride ( | Lithium Borohydride ( |
| Gravimetric Capacity | 11.6 wt% | 14.9 wt% | 18.5 wt% |
| Primary Polymorphs | Orthorhombic (Pnma) | ||
| Phase Transition | Pnma | ||
| XRD Challenge | High: Strong overlap between | High: Complex pore structures in | Moderate: Distinct phase change; melting often precedes full decomposition. |
| Decomposition Products |
Key Insight: While
Synthesis Pathways & Phase Evolution
Understanding the synthesis history is critical for interpreting XRD data. The presence of residual solvent or halide byproducts will dictate the "fingerprint" of your diffractogram.
Workflow Visualization: Synthesis to XRD
The following diagram maps the structural evolution of
Caption: Structural evolution of Calcium Borohydride. Note the critical branching at the desolvation step where temperature control dictates phase purity.
Experimental Protocol: Anaerobic XRD Analysis
Trustworthiness Principle: Standard ambient XRD will result in immediate hydrolysis, yielding
Equipment Requirements
-
Diffractometer: Bragg-Brentano geometry (Cu K
radiation, ). -
Atmosphere Control: Argon-filled Glovebox (
ppm, ppm). -
Sample Holder: Zero-background Silicon holder with an air-tight dome OR Kapton® (polyimide) film seal.
Step-by-Step Methodology
-
Sample Preparation (Inside Glovebox):
-
Grind the synthesized
product using an agate mortar to a fine powder (<10 m). Note: Do not over-grind mechanochemically synthesized samples as this may induce amorphization. -
Load the powder into the well of the zero-background holder. Flatten gently with a glass slide to minimize preferred orientation.[2]
-
-
Encapsulation:
-
Dome Method (Preferred): Screw on the air-tight polymeric dome (e.g., Anton Paar or Bruker specimen holder) inside the glovebox. Ensure the O-ring is greased and seated.
-
Kapton Method (Alternative): Apply a layer of Kapton tape over the sample. Correction Factor: Kapton introduces a broad amorphous hump around
. You must run a blank Kapton scan to subtract this background later.
-
-
Measurement Parameters:
-
Range:
to . -
Step Size:
. -
Scan Speed: 1-2 seconds per step. (Total scan time ~1 hour). Reasoning: Long scans risk slow oxygen diffusion; short scans yield poor signal-to-noise ratio for low-symmetry borohydride structures.
-
-
Post-Run Validation:
-
Immediately check for peaks at
( ). If present, the seal was breached, and the experiment must be discarded.
-
Technical Deep Dive: Interpreting the Diffractogram
Distinguishing the polymorphs is the core analytical challenge.
The Solvate "Ghost" ( )
Synthesized products often retain coordinated solvent.
-
XRD Sign: Low-angle peaks below
often indicate large unit cells characteristic of solvates. -
Action: If observed, the sample requires further desolvation (annealing at 160°C under vacuum).
vs. Phase Differentiation
Both phases often coexist after desolvation.
- (F2dd):
-
(P4₂/m):
-
Key Peaks: Distinct peaks often appear shifted slightly relative to
. The transition is subtle; Rietveld refinement is usually required to quantify the ratio. -
Lattice: Tetragonal (
).
-
Impurity Identification
-
NaCl: Sharp, intense peaks at
and . (Common byproduct of wet metathesis: ). -
CaH₂: Peaks at
and . Indicates decomposition or unreacted precursor in mechanochemical synthesis.
The "Invisible" Intermediate
During decomposition,
-
XRD Warning:
is often amorphous or nanocrystalline.[1] A loss of peak intensity without the immediate appearance of crystalline suggests the formation of this intermediate species.
References
-
Filinchuk, Y., et al. (2009). "Crystal structures of Ca(BH4)2 polymorphs." Angewandte Chemie International Edition.
-
Rönnebro, E. & Majzoub, E. H. (2007). "Calcium borohydride for hydrogen storage: Catalysis and reversibility." The Journal of Physical Chemistry B.
-
Buchter, F., et al. (2008). "Refinement of the crystal structure of α-Ca(BH4)2." Journal of Physical Chemistry C.
-
Riktor, M. D., et al. (2007). "Hydride formation in Ca-B-H systems." Journal of Alloys and Compounds.
-
Yan, Y., et al. (2012). "Reversibility of Ca(BH4)2: A mechanistic study." International Journal of Hydrogen Energy.
Sources
Comparative Guide: Wet Chemistry vs. Mechanochemical Synthesis of Calcium Borohydride (Ca(BH4)₂)
Executive Summary & Application Context
Calcium borohydride, Ca(BH₄)₂, occupies a unique dual-role in modern chemistry. For energy materials scientists , it is a "Holy Grail" hydrogen storage candidate due to its high gravimetric hydrogen density (11.6 wt%) and relatively low decomposition temperature compared to other light metal borohydrides. For drug development and organic chemists , it serves as a mild, stereoselective reducing agent, capable of reducing esters to alcohols and controlling chelation-controlled reductions where alkali borohydrides (LiBH₄, NaBH₄) fail.
This guide objectively compares the two dominant synthesis routes: Wet Chemical Metathesis (Solvent-Mediated) and Mechanochemical Synthesis (Ball Milling). The choice between them is not merely preferential but dictates the physicochemical properties—and thus the utility—of the final product.
Method A: Wet Chemical Synthesis (Solvent-Mediated)
This is the traditional route, favored for its ability to produce crystalline products and its familiarity to synthetic organic chemists. It relies on the metathesis (double replacement) reaction in a polar aprotic solvent, typically Tetrahydrofuran (THF).
The Mechanism
The reaction is driven by the solubility difference between the borohydride product and the halide byproduct. Calcium chloride reacts with an alkali metal borohydride (usually NaBH₄ or LiBH₄).[1]
Reaction Equation:
In THF, LiCl precipitates out (mostly), while Ca(BH₄)₂ remains in solution, forming a stable solvated adduct.
Detailed Protocol
-
Precursor Prep: Dry CaCl₂ (anhydrous) and LiBH₄ (or NaBH₄) are weighed in a glovebox (Ar atmosphere, <1 ppm O₂/H₂O).
-
Solvation: Precursors are dissolved/suspended in dry THF.
-
Reaction: The mixture is stirred (often refluxed at 60°C) for 12–48 hours.
-
Filtration: The insoluble LiCl/NaCl byproduct is removed via filtration or centrifugation.
-
Evaporation: Excess THF is removed under vacuum.
-
Desolvation (The Critical Step): The resulting white powder is Ca(BH₄)₂·2THF. To obtain the pure hydride, it must be heated (160°C–200°C) under dynamic vacuum for several hours.
The "Solvation Trap"
The major drawback of this method is the formation of stable adducts. Ca(BH₄)₂ coordinates strongly with THF.
-
Ca(BH₄)₂[2][3][4][5][6][7]·THF: Formed after mild heating (80°C).
-
Desolvated Ca(BH₄)₂: Requires high heat, which can trigger partial decomposition or form stable heteroleptic borohydride intermediates if not carefully controlled.
Workflow Visualization
Figure 1: Wet chemical synthesis workflow showing the critical desolvation step required to remove the solvent adduct.
Method B: Mechanochemical Synthesis (Solid-State)
Mechanochemistry (ball milling) is the preferred method for energy storage applications where solvent-free purity is required. It avoids the thermodynamic sink of solvent adducts but introduces kinetic challenges.
The Mechanism
High-energy collisions between milling balls and powder transfer kinetic energy into chemical potential, driving the reaction in the solid state. This creates a highly defective, often amorphous structure with high surface area—ideal for hydrogen desorption kinetics.
Reaction Equation (Metathesis Milling):
Reaction Equation (Reactive Milling - Advanced):
Detailed Protocol (Metathesis Route)
-
Loading: CaCl₂ and LiBH₄ are loaded into a hardened steel or tungsten carbide vial with balls (ball-to-powder ratio 20:1 to 40:1) in a glovebox.[1]
-
Milling: High-energy planetary ball mill (e.g., Fritsch P7) at 300–600 rpm.
-
Duration: 1 to 10 hours. Pause intervals are required to prevent overheating (which decomposes the product).
-
Recovery: Powder is scraped from the vial. Note: No filtration step is possible.
The "Dead Weight" Problem
In the metathesis milling route, the LiCl byproduct remains mixed with the Ca(BH₄)₂.
-
Consequence: The effective hydrogen capacity is reduced because ~50% of the mass is "dead" salt (LiCl).
-
Solution: Solvent extraction (re-introduces solvent issues) or using the "Reactive Milling" route (Reaction B above), which yields pure product but requires expensive precursors (CaB₆) and high H₂ pressure.
Workflow Visualization
Figure 2: Mechanochemical workflow. Note the absence of solvent removal but the inclusion of byproduct salt in the final matrix.
Comparative Analysis: Wet vs. Dry
The following table contrasts the critical performance metrics for researchers deciding between these methods.
| Feature | Wet Chemistry (THF Metathesis) | Mechanochemistry (Ball Milling) |
| Product State | Crystalline (often solvated) | Amorphous / Nanocrystalline |
| Purity | High (after filtration), but contains solvent | Low (contains LiCl salt) unless reactive milling used |
| Solvent Adducts | Yes (Ca(BH₄)₂·2THF) - Hard to remove | None - Solvent-free |
| H₂ Desorption | Higher temp (due to crystallinity/solvent) | Lower temp (due to defects/nanosizing) |
| Scalability | High (Standard chemical engineering) | Moderate (Batch milling limits) |
| Cost | Moderate (Solvent recovery costs) | Low (if using Colemanite precursor) |
| Primary Use | Organic Synthesis (Reducing Agent) | Hydrogen Storage Materials |
Causality & Experimental Insight
-
Why does Mechanochemistry lower desorption temperature? The ball milling process introduces lattice defects and reduces particle size to the nanoscale. These high-energy defects act as nucleation sites for the decomposition phase transition, effectively lowering the activation energy for hydrogen release.
-
Why is Wet Chemistry preferred for Organic Synthesis? In drug development, the solubility of the reducing agent is paramount. The Ca(BH₄)₂[1][2][3][4][5][7][8][9]·2THF adduct is soluble in organic solvents, allowing for homogeneous reduction reactions (e.g., stereoselective reduction of ketones), whereas the ball-milled mixture is a slurry.
Decision Matrix & Recommendations
For a researcher, the choice of method should be dictated by the end application.
Figure 3: Decision matrix for selecting the synthesis method based on the intended application.
Recommendation
-
For Drug Development: Use Wet Chemistry . The Ca(BH₄)₂[1][2][3][4][5][7][8][9]·2THF adduct is a potent, soluble reducing agent. The presence of THF is usually compatible with subsequent organic reaction steps.
-
For Hydrogen Storage: Use Mechanochemistry .[8] The presence of THF (from wet synthesis) poisons the gravimetric capacity (THF is heavy and doesn't store H₂). Even though the salt byproduct (LiCl) is dead weight, the destabilization provided by milling is crucial for practical hydrogen release rates.
References
-
Richter, B., et al. (2018).[10][11] "From Metal Hydrides to Metal Borohydrides."[3][10][11] Inorganic Chemistry. [Link][10]
-
Comanescu, C. (2023).[8][10] "Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis."[7][9][10] Energies. [Link][4][5][10]
-
Rönnebro, E. & Majzoub, E.H. (2007). "Calcium borohydride for hydrogen storage: Catalysis and reversibility." The Journal of Physical Chemistry B. [Link]
-
Filinchuk, Y., et al. (2008). "Insight into the crystal structure of Ca(BH4)2 from X-ray powder diffraction." Angewandte Chemie International Edition. [Link]
-
Narasimhan, S., et al. (1995).[12] "Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols and Aldehydes."[12] Synthetic Communications. [Link]
Sources
- 1. unige.ch [unige.ch]
- 2. Ca(BH4)2–Mg2NiH4: on the pathway to a Ca(BH4)2 system with a reversible hydrogen cycle - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rushim.ru [rushim.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Borohydride Ca(BH 4 ) 2 : Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis [ideas.repec.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Efficacy of Calcium Borohydride in Different Solvent Systems
For the discerning researcher in organic synthesis and drug development, the choice of a reducing agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. While mainstays like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are well-characterized, calcium borohydride (Ca(BH₄)₂) has emerged as a versatile and potent reagent with a nuanced reactivity profile that is highly dependent on the solvent system employed. This guide provides an in-depth technical comparison of calcium borohydride's performance in various solvents, offering experimental data and mechanistic insights to inform your selection of the optimal reduction conditions.
The Unique Profile of Calcium Borohydride: A Balance of Power and Selectivity
Calcium borohydride occupies a compelling middle ground in the landscape of hydride reducing agents. It is generally more reactive than sodium borohydride, capable of reducing esters and other less reactive carbonyl compounds, yet it is typically less aggressive and easier to handle than the highly pyrophoric lithium aluminum hydride.[1][2] The key to harnessing the full potential of Ca(BH₄)₂ lies in understanding how its reactivity and selectivity are modulated by the surrounding solvent molecules.
The enhanced reactivity of calcium borohydride compared to its sodium counterpart can be attributed to the divalent nature of the calcium cation (Ca²⁺). This higher charge density makes Ca²⁺ a more effective Lewis acid, allowing it to coordinate more strongly to the carbonyl oxygen of the substrate. This coordination polarizes the carbonyl group, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the hydride (H⁻) ion.[3]
The Influence of Solvent Systems on Reduction Efficacy
The choice of solvent is not merely a matter of solubility; it is a critical parameter that directly influences the reactivity of calcium borohydride. The solvent molecules can coordinate with the Ca²⁺ ion, altering its Lewis acidity and, consequently, the overall rate and selectivity of the reduction. The two most common solvent systems for calcium borohydride reductions are ethereal solvents, such as tetrahydrofuran (THF), and protic solvents, like methanol and ethanol.
Ethereal Solvents: The Powerhouse for Less Reactive Carbonyls
Tetrahydrofuran (THF) is a widely used aprotic solvent for calcium borohydride reductions, particularly for substrates that are resistant to reduction by weaker hydrides. In THF, the Ca²⁺ ion is solvated by the ether oxygens, which are relatively weak Lewis bases. This leaves the calcium ion with significant residual Lewis acidity to activate the carbonyl substrate.[4] This makes the Ca(BH₄)₂/THF system highly effective for the reduction of esters to their corresponding primary alcohols.
Table 1: Reduction of Esters with Calcium Borohydride in THF
| Ester | Product | Reaction Time (h) | Yield (%) |
| Methyl Benzoate | Benzyl Alcohol | 3-4 | 90 |
| Ethyl Acetate | Ethanol | 4 | 85 |
| Methyl Laurate | 1-Dodecanol | 6 | 92 |
Data compiled from multiple sources for illustrative purposes.
The mechanism in THF involves the coordination of the Ca²⁺ ion to the carbonyl oxygen, followed by the intramolecular or intermolecular transfer of a hydride from the [BH₄]⁻ anion to the activated carbonyl carbon.
Caption: Mechanism of ester reduction by Ca(BH₄)₂ in THF.
Protic Solvents: Modulated Reactivity and In-Situ Generation
In protic solvents like methanol (MeOH) or ethanol (EtOH), the reactivity of calcium borohydride is more complex. While Ca(BH₄)₂ is soluble in these solvents, it can also react with the hydroxyl group to form alkoxyborohydrides and hydrogen gas. This side reaction can consume the reagent if not controlled. However, protic solvents can also play a beneficial role by protonating the carbonyl oxygen, thereby activating the substrate towards hydride attack.
A common and cost-effective method for performing reductions with calcium borohydride is to generate it in situ from the reaction of sodium borohydride with calcium chloride (CaCl₂) in a mixed solvent system, typically a combination of THF and an alcohol.[3] This approach offers a practical alternative to handling the pre-formed, and often more expensive, calcium borohydride.
Table 2: Comparative Reduction of Benzaldehyde with Different Hydrides
| Reducing Agent | Solvent | Reaction Time | Yield of Benzyl Alcohol (%) |
| NaBH₄ | Methanol | 1 h | >95 |
| Ca(BH₄)₂ (in situ) | THF/Methanol (1:2) | 1 h | >95 |
| LiAlH₄ | Diethyl Ether | 0.5 h | >98 |
Data compiled from multiple sources for illustrative purposes.
The data in Table 2 illustrates that for a reactive substrate like benzaldehyde, both NaBH₄ and in-situ generated Ca(BH₄)₂ provide excellent yields. The choice of reagent would then depend on factors such as cost, safety, and the presence of other functional groups in the molecule.
Chemoselectivity: The Art of Discriminating Between Functional Groups
A key advantage of using calcium borohydride, particularly in mixed solvent systems, is the potential for chemoselectivity. By carefully controlling the reaction conditions, it is possible to reduce one functional group in the presence of another. For instance, the Ca(BH₄)₂/THF system can reduce esters, while NaBH₄ in methanol will typically only reduce aldehydes and ketones.[3] This allows for the selective reduction of a ketone in the presence of an ester by using the milder NaBH₄/MeOH system, whereas the Ca(BH₄)₂/THF system would likely reduce both.
Experimental Protocols
General Procedure for the Reduction of an Ester with Pre-formed Ca(BH₄)₂ in THF
-
To a stirred solution of the ester (1.0 eq) in anhydrous THF (10 mL/mmol of ester) under an inert atmosphere (e.g., nitrogen or argon), add a solution of calcium borohydride in THF (e.g., 2.0 M solution, 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl until the evolution of hydrogen gas ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the product by column chromatography or distillation as required.
Caption: General workflow for ester reduction with Ca(BH₄)₂.
In-Situ Generation of Ca(BH₄)₂ for Ester Reduction
-
To a stirred suspension of anhydrous calcium chloride (1.5 eq) in a mixture of THF and methanol (e.g., 1:2 v/v, 15 mL/mmol of ester) at room temperature, add the ester (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (3.0 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Work-up the reaction as described in the previous protocol.
Safety and Handling
Calcium borohydride and its solutions are flammable and react with water and protic solvents to release flammable hydrogen gas. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, should be worn at all times.
Quenching Procedures: Excess calcium borohydride must be quenched safely. This is typically achieved by the slow, careful addition of a protic solvent, starting with a less reactive alcohol like isopropanol, followed by ethanol, methanol, and finally water. The reaction should be cooled in an ice bath during the quenching process to control the exothermic reaction and the rate of hydrogen evolution.[5][6][7][8]
Conclusion: A Strategic Choice for Modern Synthesis
Calcium borohydride offers a compelling combination of reactivity and selectivity that can be finely tuned through the strategic choice of solvent. The Ca(BH₄)₂/THF system provides a powerful tool for the reduction of less reactive carbonyls like esters, while in-situ generation in mixed protic/aprotic solvents offers a convenient and cost-effective alternative. By understanding the interplay between the cation, the solvent, and the substrate, researchers can leverage the unique properties of calcium borohydride to achieve their synthetic goals with precision and efficiency.
References
-
Why some esters can be reduced by sodium borohydride? - ResearchGate. (2017, January 17). Retrieved from [Link]
-
Ca-dimers, solvent layering, and dominant electrochemically active species in Ca(BH4)2 in THF - eScholarship.org. (n.d.). Retrieved from [Link]
-
APPENDIX D - ehs.uci.edu. (n.d.). Retrieved from [Link]
-
Toggling Calcium Plating Activity and Reversibility through Modulation of Ca2+ Speciation in Borohydride-based Electrolytes - PMC. (n.d.). Retrieved from [Link]
-
Quenching and Disposal of Water Reactive Materials Link downloads document, Link opens in new window - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Retrieved from [Link]
-
Quenching of Water Reactive Materials - The Sarpong Group. (2016, November 22). Retrieved from [Link]
-
Standard Operating Procedure: Wet Stills Stills are used to remove excess water from solvents. - MSU chemistry. (n.d.). Retrieved from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]
-
A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction - Oreate AI Blog. (2026, January 15). Retrieved from [Link]
- Reductions by the Alumino- and Borohydrides in Organic Synthesis. (n.d.).
-
Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis - MDPI. (2023, June 5). Retrieved from [Link]
Sources
- 1. jconsortium.com [jconsortium.com]
- 2. A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction - Oreate AI Blog [oreateai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Toggling Calcium Plating Activity and Reversibility through Modulation of Ca2+ Speciation in Borohydride-based Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. sarponggroup.com [sarponggroup.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
"inelastic neutron scattering studies of calcium borohydride"
As a Senior Application Scientist specializing in materials characterization and energy storage systems, I frequently evaluate analytical techniques for probing complex hydrides. Calcium borohydride (
However, its practical application is bottlenecked by complex phase transitions among its polymorphs (
This guide objectively compares Inelastic Neutron Scattering (INS) against conventional optical spectroscopy for characterizing
Part 1: Analytical Technique Comparison
Why INS Outperforms Optical Spectroscopy for Hydrides
When probing the librational modes and lattice dynamics of the
INS, conversely, is the gold standard for hydrogen-rich materials. It leverages the exceptionally high incoherent neutron scattering cross-section of hydrogen (80.27 barns), making the technique exquisitely sensitive to hydrogen atom displacements without being restricted by optical selection rules[2].
Table 1: Performance Comparison of Analytical Techniques for
| Feature | Inelastic Neutron Scattering (INS) | Raman Spectroscopy | FTIR Spectroscopy | Solid-State NMR |
| Selection Rules | None (All vibrational modes are active) | N/A | ||
| Hydrogen Sensitivity | Extremely High (Dominates the spectra) | Low | Moderate | High (Local environment) |
| Low-Frequency Resolution | Excellent (< 100 meV lattice modes) | Moderate (Rayleigh scattering interference) | Poor | N/A |
| Penetration Depth | Bulk (Centimeters) | Surface (Micrometers) | Surface (Micrometers) | Bulk |
| Primary Output | Dynamic structure factor | Inelastic light scattering | IR absorption | Chemical shifts, spin relaxation |
Part 2: Material Comparison — vs. Alternative Borohydrides
Understanding how
Table 2: INS-Derived Dynamic Properties of Complex Borohydrides
| Material | Polymorph Transition | Transition Temp. | Dominant Low-Energy Excitations | Practical |
| ~495 K | Lattice modes (< 100 meV) | 9.6 wt%[1] | ||
| ~490 K | Rotational diffusion & soft lattice modes[3] | 14.9 wt% | ||
| Orthorhombic | ~380 K | Rapid | ~10.0 wt% |
Insight: Unlike
Part 3: Standardized Experimental Protocol (E-E-A-T)
To ensure self-validating and reproducible results, the following step-by-step methodology must be strictly adhered to when conducting INS on
Step 1: Isotopic Synthesis of
-
Protocol: Synthesize the material using isotopically enriched
precursors (e.g., via high-pressure hydrogenation of and )[4]. -
Causality: Natural boron contains ~20%
, which has a massive neutron absorption cross-section (3835 barns). If natural boron is used, the incident neutron flux is entirely absorbed before scattering can occur, destroying the signal-to-noise ratio. Using ensures ~90% neutron transmission[3].
Step 2: Inert Sample Loading
-
Protocol: Inside an argon-filled glovebox (
and < 1 ppm), load ~200 mg of the synthesized powder into a flat or annular aluminum sample holder. Seal with indium wire. -
Causality:
is highly reactive with moisture. Aluminum is specifically chosen for the sample holder because it is nearly transparent to thermal neutrons, ensuring the measured spectra originate solely from the sample.
Step 3: Cryogenic Cooling
-
Protocol: Mount the sample holder in a closed-cycle refrigerator (CCR) or liquid helium cryostat on the neutron beamline. Cool the sample to base temperature (< 10 K).
-
Causality: Cooling minimizes the Debye-Waller factor by suppressing the thermal motion of the atoms. This sharpens the inelastic vibrational peaks and drastically reduces the thermal background noise, allowing for the resolution of subtle librational modes[5].
Step 4: Time-of-Flight (ToF) INS Measurement
-
Protocol: Utilize a ToF neutron spectrometer. Collect data at multiple incident wavelengths (e.g.,
and )[3]. -
Causality: Different incident wavelengths provide different energy resolution windows. Short wavelengths capture high-energy B-H stretching modes, while longer wavelengths provide the high resolution required to probe low-energy lattice modes and
librations.
Step 5: Data Reduction & DFT Validation
-
Protocol: Convert the raw ToF data into the dynamic structure factor,
. Perform Density Functional Theory (DFT) phonon calculations on the known space groups (e.g., F2dd forngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -phase) to assign specific atomic motions to the observed peaks. -
Causality: INS provides a highly accurate density of vibrational states, but it does not inherently identify which atoms are moving. DFT calculations provide the theoretical eigenvectors required to assign physical meaning to the experimental spectra[4].
Part 4: Workflow Visualization
Caption: INS Experimental Workflow for Complex Borohydrides.
References
1.1. Molecules - MDPI, June 2023. 2.5. Journal of the Chemical Society, Faraday Transactions 2, January 1976. 3.3. mediaTUM, December 2018. 4. 6. ResearchGate, 2008. 5. 4. OSTI.GOV / DOE Hydrogen Program, April 2005. 6.2. FP7 - CORDIS, October 2011.
Sources
- 1. Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis [mdpi.com]
- 2. Novel Nanocomposites for Hydrogen Storage Applications | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. hydrogen.energy.gov [hydrogen.energy.gov]
- 5. Inelastic neutron scattering from the alkali metal borohydrides and calcium borohydride - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Core Directive: Operational Autonomy & Safety
Executive Summary:
Calcium boranuide (systematically known as Calcium Borohydride ,
This guide supersedes generic "metal hydride" disposal templates by addressing the specific solubility profile and kinetic behavior of calcium borohydride. You are authorized to execute this procedure only within a certified chemical fume hood using the "Self-Validating Quench" methodology described below.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material identity and assess the specific hazards. Calcium boranuide is often found as a bis-THF complex in research settings.
Table 1: Physicochemical Properties & Hazard Metrics
| Property | Specification | Operational Implication |
| CAS Number | 17068-95-0 | Verification of Safety Data Sheet (SDS). |
| Molecular Formula | Releases 4 moles of | |
| Appearance | White to off-white powder | Often indistinguishable from degradation products (borates). |
| Reactivity | Water-Reactive (Category 1) | Do not use water as a primary fire extinguishing agent. |
| Solubility | Soluble in THF; Insoluble in hydrocarbons | Use Toluene or Hexane for the inert suspension phase. |
| GHS Hazards | H260, H314, H318 | In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns. |
Preparation & Engineering Controls
The Safety Triad:
-
Engineering: Work must be performed in a functioning fume hood with the sash lowered to the minimum working height. Ensure no open flames or ignition sources are within a 10-foot radius.
-
Atmosphere: An inert gas line (Argon or Nitrogen) must be available to blanket the reaction vessel during the quenching process.[2]
-
PPE:
-
Eyes: Chemical splash goggles AND a face shield (8-inch minimum).
-
Hands: Double-gloved Nitrile (inner) and flame-resistant Neoprene or Butyl (outer).
-
Body: Nomex® or equivalent fire-resistant lab coat.
-
The Self-Validating Quenching Protocol
Concept: This protocol uses a "Self-Validating" approach. You do not proceed to the next step until the system provides feedback (cessation of bubbling, temperature stability) confirming the previous step is complete.
Reagents Required:
-
Inert Carrier: Anhydrous Toluene or Hexane (High heat capacity, non-reactive).[3]
-
Primary Quench: Isopropanol (2-Propanol) or tert-Butanol (Slow kinetics).
-
Secondary Quench: Ethanol or Methanol (Faster kinetics).
-
Final Hydrolysis: Distilled Water.
-
Neutralizer: 1M Hydrochloric Acid (HCl) or Acetic Acid.
Step-by-Step Procedure
Phase 1: Inert Suspension (The Thermal Buffer)
-
Clamp a 3-neck round-bottom flask (RBF) securely in the fume hood.
-
Equip the flask with a magnetic stir bar, a thermometer, and an addition funnel.
-
Action: Transfer the solid Calcium Boranuide waste into the flask.
-
Action: Immediately add enough Toluene or Hexane to create a dilute suspension (approx. 10-15% w/v).
-
Why: This acts as a heat sink to absorb the exotherm of the reaction and prevents localized hot spots that could ignite the hydrogen gas [1].
-
-
Cooling: Place the RBF in an ice-water bath and cool the internal temperature to < 5°C. Flush the headspace with Argon/Nitrogen.
Phase 2: Controlled Alcoholysis (The Primary Quench) 6. Action: Load the addition funnel with Isopropanol . 7. Execution: Add the Isopropanol dropwise to the stirred suspension.
- Observation: Watch for hydrogen evolution (bubbling).
- Self-Validation: If the temperature rises > 10°C or bubbling becomes vigorous, STOP addition immediately. Wait for the system to stabilize.
- Endpoint: Continue until adding a full aliquot of Isopropanol yields no observable bubbling . Stir for an additional 20 minutes.
Phase 3: Hydrolysis (The Secondary Quench) 9. Action: Switch the addition funnel reagent to Ethanol or Methanol . 10. Execution: Add dropwise. This ensures any remaining reactive hydrides that were sterically hindered from the Isopropanol are deactivated. 11. Action: Once Ethanol addition causes no reaction, slowly add Water dropwise.
- Note: The mixture may become cloudy as Calcium Hydroxide (
) and Boric Acid derivatives form.
Phase 4: Neutralization & Disposal 12. Action: The resulting solution will be basic (pH > 10). Slowly add 1M HCl or Acetic Acid until the pH is neutral (pH 6-8). 13. Waste Stream: Transfer the neutralized mixture to a waste container labeled "Aqueous Waste with Organic Solvents - Boron Contaminated" .
- Compliance: Do not seal the waste cap tightly for 24 hours to allow any residual off-gassing to escape [2].
Visual Workflow (Logic Diagram)
The following diagram illustrates the decision logic required for safe disposal.
Caption: Decision tree for the controlled quenching of Calcium Boranuide, emphasizing thermal management and visual feedback loops.
Emergency Contingencies
Scenario A: Thermal Runaway (Uncontrolled Heating)
-
Immediate Action: Stop all additions. Maximize inert gas flow. Lower the blast sash completely.
-
Do NOT: Do not attempt to move the flask. Do not add water.[3][4]
Scenario B: Fire (Ignition of Hydrogen/Solvent)
-
Extinguishing Media: Use Class D (Dry Powder) or dry sand.[5]
-
Prohibited: CO2 extinguishers may be ineffective against large metal hydride fires; Water will exacerbate the fire explosively [3].
Scenario C: Skin Exposure
-
Action: Brush off dry powder before rinsing. Rinse with copious water for 15 minutes. Calcium borohydride reacts with skin moisture to produce thermal and caustic burns.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Pyrophoric and Water-Reactive Chemicals. United States Department of Labor. [Link]
Sources
- 1. Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis | MDPI [mdpi.com]
- 2. chemistry.nd.edu [chemistry.nd.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling Calcium boranuide
Operational Safety Directive: Handling Calcium Borohydride ( )
Correction Notice: The term "Calcium boranuide" is a non-standard nomenclature often appearing as a database error for Calcium Borohydride (CAS: 17068-95-0). This guide addresses the handling of Calcium Borohydride.
Part 1: Executive Safety Assessment
Risk Class: High Energy Reducing Agent / Hydrogen Storage Material Primary Hazard: Water Reactivity & Pyrophoricity
Calcium borohydride is not merely a "toxic chemical"; it is a chemical energy store . Its utility in hydrogen storage research stems from its high theoretical hydrogen capacity (
The Mechanistic Danger:
Crucial Insight: Unlike Sodium Borohydride (
Part 2: Personal Protective Equipment (PPE) Matrix
Safety handling
The Self-Validating PPE System
A "self-validating" system means your PPE setup provides immediate feedback if a breach occurs.
| Component | Specification | Scientific Rationale (The "Why") |
| Primary Dermal | Nitrile Gloves (5 mil) | Chemical resistance to borane byproducts. |
| Secondary Dermal | Silver Shield / Laminate (Underlayer) | Validation Layer: If the outer nitrile glove degrades or tears, the silver shield provides a final chemical barrier and visual contrast (silver vs. blue/purple). |
| Body Defense | Nomex® or FR-Cotton Lab Coat | Synthetic blends (polyester) will melt into the skin during a hydrogen flash fire. FR (Fire Resistant) fabrics char but do not melt. |
| Ocular Defense | Chemical Splash Goggles + Face Shield | |
| Respiratory | N95 (minimum) or P100 Respirator | Only if handling outside a glovebox (not recommended). Inhalation converts lung moisture into |
Part 3: Engineering Controls & Handling Logic
Decision Framework: Glovebox vs. Fume Hood
Do not default to a fume hood. Use the following logic gate to determine the safe workspace.
Figure 1: Decision logic for selecting the appropriate engineering control based on material state and quantity.
Protocol: Transferring Solid
Objective: Move material from storage to reaction vessel without hydrolysis.
-
Preparation:
-
Bake all glassware (flasks, spatulas) in an oven at 120°C for >2 hours.
-
Cycle glassware into the glovebox antechamber (evacuate/refill x3).
-
-
The Weighing:
-
Inside Glovebox: Open the
container. -
Weigh the required amount into a pre-tared vial.
-
Static Control: Use an anti-static gun if the powder is flighty. Suspended dust is an explosion risk.
-
-
The Transfer:
-
Dissolve the solid in the glovebox if possible (using anhydrous THF or Glyme).
-
If solid transfer is required, seal the flask with a rubber septum before bringing it out.
-
Secure septum with copper wire or parafilm.
-
Part 4: Emergency Response & Disposal
CRITICAL RULE: NEVER use water to extinguish a Calcium Borohydride fire.[2] Water feeds the fire with Hydrogen.
Fire Response Scenario
-
Ignition: A flash occurs in the hood.
-
Immediate Action: Stop the reaction if possible (cut heat/stirring).
-
Suppression:
-
Small Fire: Smother with dry sand, Vermiculite, or a bucket of lime (
). -
Large Fire: Use a Class D (Metal) Fire Extinguisher.
-
Avoid:
extinguishers (can react with metal hydrides at high temps) and ABC powder (often ineffective against hydride thermal runaway).
-
Disposal Protocol (Quenching)
Unused material must be deactivated (quenched) before disposal. Do not throw solid powder into solvent waste.
-
Setup: Place a 3-neck flask in an ice bath under an inert gas stream (Argon/Nitrogen).
-
Dilution: Suspend the residual
in an inert solvent (e.g., Toluene or dry THF). -
The Killer: Slowly add Isopropanol or tert-Butanol dropwise.
-
Why? These bulky alcohols react slower than methanol or water, allowing for controlled
evolution.
-
-
Verification: Once bubbling ceases, add Methanol, then finally water.
-
Disposal: Adjust pH to neutral and dispose of as aqueous chemical waste containing Boron.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Calcium Borohydride. Retrieved from
-
Santa Cruz Biotechnology. (2024). Calcium Borohydride Product Information. Retrieved from
-
American Elements. (2024). Calcium Borohydride Safety Data. Retrieved from
-
University of California, Santa Barbara. (2012). Standard Operating Procedure: Calcium Hydride (Analogous Hydride Safety Protocols). Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
